1-(5-Chloro-3-fluoropyridin-2-YL)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCRMEIXUOTDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857411 | |
| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-03-5 | |
| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. This molecule is of interest to researchers in medicinal chemistry and drug discovery as a potential building block for the synthesis of bioactive molecules, particularly kinase inhibitors.
Core Chemical Properties
This compound, with the CAS Number 1374652-03-5, is a substituted pyridinylethanol derivative. Its structure incorporates a pyridine ring functionalized with both a chlorine and a fluorine atom, in addition to a secondary alcohol group. This combination of features imparts specific physicochemical properties that are valuable in the design of targeted therapeutic agents.
Physicochemical Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some fundamental properties are readily available from commercial suppliers, experimental data for properties such as melting and boiling points are not consistently reported in the public domain.
| Property | Value | Source |
| CAS Number | 1374652-03-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₇ClFNO | Calculated |
| Molecular Weight | 175.59 g/mol | Calculated |
| Appearance | Not specified (likely a solid or oil at room temperature) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, its structure suggests a logical synthetic approach. The synthesis would likely involve the creation of the substituted pyridine ring followed by the introduction of the ethanol side chain.
A plausible synthetic route, based on general organic chemistry principles and literature precedents for similar compounds, is the reduction of the corresponding ketone, 2-acetyl-5-chloro-3-fluoropyridine. This ketone precursor could potentially be synthesized through a variety of cross-coupling reactions or by functionalization of a pre-existing substituted pyridine.
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of this compound via the reduction of a ketone precursor.
Figure 1: Generalized synthetic workflow for this compound.
Note: This represents a hypothetical pathway. The specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for this particular synthesis.
Potential Role in Drug Discovery and Signaling Pathways
Substituted pyridinylethanol derivatives are recognized as important intermediates in the synthesis of various pharmaceutically active compounds. The structural motifs present in this compound, namely the halogenated pyridine ring, are frequently found in kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.
While there is no direct evidence in the reviewed literature linking this compound to a specific signaling pathway, its potential as a precursor for kinase inhibitors suggests its relevance. The synthesis of more complex molecules from this starting material could lead to compounds that modulate the activity of various kinase-regulated pathways.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical progression from a chemical building block like this compound to a potential therapeutic agent targeting a signaling pathway.
Figure 2: Logical flow from a chemical intermediate to a potential therapeutic agent.
Safety and Handling
Based on available safety data sheets, this compound is classified as a substance that can cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a chemical intermediate with significant potential in the field of medicinal chemistry. While comprehensive data on its physical and chemical properties are still emerging, its structural features make it a valuable starting material for the synthesis of novel compounds, particularly those targeting kinase-mediated signaling pathways. Further research into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully explore its potential in drug discovery and development.
References
In-Depth Technical Guide: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
CAS Number: 1374652-03-5
Abstract
This technical guide provides a comprehensive overview of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. While detailed experimental data is limited in publicly accessible literature, this document consolidates available information on its chemical properties and potential utility as a synthetic intermediate. This compound is noted as a key building block, particularly in the development of kinase inhibitors for targeted cancer therapy.
Chemical Properties and Data
This compound is a specialty chemical intermediate. While comprehensive, publicly available analytical data is scarce, the following information has been compiled from commercial supplier specifications.
| Property | Value | Source |
| CAS Number | 1374652-03-5 | Commercial Suppliers |
| Molecular Formula | C₇H₇ClFNO | Calculated |
| Molecular Weight | 175.59 g/mol | Commercial Suppliers |
| Appearance | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| Purity | Typically ≥95% (as per commercial suppliers) | Commercial Suppliers |
| Storage | Store in a cool, dry place | Commercial Suppliers |
Note: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are indicated to be available from some commercial suppliers but are not publicly documented in scientific literature or patents.
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, the synthesis of structurally related chloro-fluoropyridine derivatives is documented in patent literature, suggesting potential synthetic routes.
General Synthetic Strategy (Hypothetical)
The synthesis of this compound would likely involve the introduction of the ethanol group onto a pre-functionalized 5-chloro-3-fluoropyridine ring. A plausible approach could be the Grignard reaction between a suitable 2-pyridylmagnesium halide and acetaldehyde, or the reduction of a corresponding 2-acetylpyridine derivative.
The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a substituted pyridine ethanol derivative.
Caption: Hypothetical synthetic workflow for this compound.
Applications in Drug Development and Research
While specific biological studies on this compound are not widely published, its structural motifs are of significant interest in medicinal chemistry. Halogenated pyridines are common scaffolds in the design of bioactive molecules due to their ability to modulate pharmacokinetic and pharmacodynamic properties.
Role as a Kinase Inhibitor Intermediate
Commercial suppliers indicate that this compound is utilized as a key intermediate in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine core can serve as a scaffold for designing molecules that bind to the ATP-binding site of kinases, while the chloro and fluoro substituents can enhance binding affinity and metabolic stability.
Signaling Pathways
There is no publicly available information directly linking this compound or its direct derivatives to specific signaling pathways. As a building block for kinase inhibitors, its derivatives would be designed to target pathways relevant to the specific kinase being inhibited (e.g., MAPK/ERK pathway, PI3K/Akt pathway). However, without data on the final drug molecules synthesized from this intermediate, a specific signaling pathway diagram cannot be provided.
Conclusion
This compound (CAS: 1374652-03-5) is a commercially available chemical intermediate with potential applications in the synthesis of pharmaceuticals, particularly kinase inhibitors. While detailed public information regarding its synthesis, characterization, and biological activity is limited, its structural features make it a valuable building block for drug discovery and development. Further research and publication of experimental data would be beneficial for a more complete understanding of this compound's properties and applications.
An In-depth Technical Guide to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Halogenated pyridines are significant structural motifs in a variety of biologically active compounds, and the presence of both chlorine and fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for this compound. Due to the limited availability of extensive experimental data for this specific isomer, this guide also includes information on closely related analogs to provide a broader context for its potential characteristics and applications.
Molecular Structure and Identification
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and an ethanol group at the 2-position. The presence of a chiral center at the carbon atom of the ethanol group bearing the hydroxyl group means that this compound can exist as two enantiomers, (R)- and (S)-1-(5-chloro-3-fluoropyridin-2-yl)ethanol.
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.
-
Chloro Group: A chlorine atom at position 5 of the pyridine ring.
-
Fluoro Group: A fluorine atom at position 3 of the pyridine ring.
-
Ethanol Group: A -CH(OH)CH₃ group at position 2 of the pyridine ring.
-
Chiral Center: The secondary alcohol carbon, leading to enantiomeric forms.
A CAS number has been assigned to this compound, which is 1374652-03-5 .[1]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the scientific literature. However, based on its structure and data from related isomers, we can predict some of its key properties. For comparison, data for a closely related isomer, 1-(2-Chloro-5-fluoropyridin-4-yl)ethanol, is provided in the table below.
| Property | Value (Predicted or from Isomer) | Source |
| Molecular Formula | C₇H₇ClFNO | [2] |
| Molecular Weight | 175.59 g/mol | [2] |
| Appearance | Likely a solid or oil at room temperature. | N/A |
| Melting Point | Not available. | N/A |
| Boiling Point | Not available. | N/A |
| Solubility | Expected to have some solubility in organic solvents like ethanol, methanol, and dichloromethane. | N/A |
| XLogP3-AA | 1.4 (for 1-(2-Chloro-5-fluoropyridin-4-yl)ethanol) | [2] |
Spectroscopic Data
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions and methodologies reported for analogous compounds.
Proposed Synthetic Pathway
A common method for the synthesis of such secondary alcohols involves the reduction of the corresponding ketone.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Reduction of a Ketone Precursor:
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Dissolution of Ketone: The starting material, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone, would be dissolved in a suitable alcoholic solvent, such as methanol or ethanol.
-
Addition of Reducing Agent: A reducing agent, typically sodium borohydride (NaBH₄), would be added portion-wise to the solution at a controlled temperature, often 0 °C, to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.
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Work-up: Upon completion, the reaction would be quenched by the slow addition of water or a dilute acid. The solvent would then be removed under reduced pressure.
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Extraction: The aqueous residue would be extracted with an organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
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Purification: The crude product obtained after the evaporation of the solvent would be purified by column chromatography on silica gel to yield the pure this compound.
Biological Activity and Potential Applications
There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, halogenated pyridine derivatives are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The presence of chlorine and fluorine atoms can influence the binding affinity of a molecule to biological targets and its metabolic stability.[4] Therefore, this compound could serve as a valuable building block for the discovery of new bioactive molecules.
Conclusion
This compound is a chiral, halogenated pyridine derivative of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is scarce, its molecular structure suggests potential for further investigation as a building block in the development of novel compounds. The synthesis of this molecule is achievable through standard chemical transformations, such as the reduction of a corresponding ketone. Further research is required to fully characterize its physicochemical properties, spectroscopic data, and biological activity. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.
References
Synthesis Pathway of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the formation of the ketone precursor, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone, followed by its reduction to the target alcohol. This guide provides detailed experimental protocols and summarizes key quantitative data for each step.
Core Synthesis Pathway
The principal synthetic route to this compound involves two key transformations:
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Synthesis of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone: This intermediate is prepared from 2-amino-5-chloro-3-fluoropyridine. The amino group is first converted to a bromine atom via a Sandmeyer-type reaction, yielding 2-bromo-5-chloro-3-fluoropyridine. Subsequent treatment of this intermediate with a suitable acetylating agent, such as N-methoxy-N-methylacetamide, via a Grignard reaction, affords the desired ketone.
-
Reduction of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone: The final step involves the reduction of the ketone functionality to a secondary alcohol using a mild reducing agent, typically sodium borohydride.
The overall synthesis workflow is depicted in the following diagram:
Caption: Overall synthesis workflow for this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis pathway.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield |
| 1 | Bromination (Sandmeyer Reaction) | 2-Amino-5-chloro-3-fluoropyridine | 2-Bromo-5-chloro-3-fluoropyridine | HBr, Br₂, NaNO₂ | Water | 90%[1] |
| 2 | Acetylation (Grignard Reaction) | 2-Bromo-5-chloro-3-fluoropyridine | 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone | Mg, N-methoxy-N-methylacetamide | THF | Not specified |
| 3 | Reduction | 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone | This compound | NaBH₄ | Methanol or Ethanol | Not specified |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine
This procedure details the conversion of 2-amino-5-chloro-3-fluoropyridine to 2-bromo-5-chloro-3-fluoropyridine.
Materials:
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2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol)[1]
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48% Hydrobromic acid (HBr) solution (20 mL)[1]
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Bromine (Br₂) (5.24 mL, 102.3 mmol)[1]
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Sodium nitrite (NaNO₂) (5.88 g, 85.3 mmol)[1]
-
Sodium hydroxide (NaOH) (12 g, 306 mmol)[1]
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Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a suitable reaction vessel, 2-amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol) is slowly added to a 48% hydrobromic acid (HBr) solution (20 mL) at 0°C with stirring.[1]
-
Bromine (5.24 mL, 102.3 mmol) is then added dropwise to the resulting mixture over 20 minutes at 0°C.[1]
-
The reaction mixture is cooled to -10°C.[1]
-
A solution of sodium nitrite (5.88 g, 85.3 mmol) in water (20 mL) is slowly added to the mixture over a period of 1.5 hours, and the mixture is stirred for an additional 30 minutes.[1]
-
Subsequently, a solution of sodium hydroxide (12 g, 306 mmol) in water (20 mL) is added over 30 minutes, and the mixture is allowed to warm to room temperature.[1]
-
The mixture is extracted with diethyl ether (3 x 100 mL).[1]
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the title compound as a pale yellow solid (6.43 g, 90% yield).[1]
Caption: Experimental workflow for the synthesis of 2-Bromo-5-chloro-3-fluoropyridine.
Step 2: Synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (General Procedure)
This is a general procedure for the Grignard reaction to form the ketone intermediate. Specific quantities and reaction conditions may need to be optimized.
Materials:
-
2-Bromo-5-chloro-3-fluoropyridine
-
Magnesium turnings
-
N-methoxy-N-methylacetamide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a solution of 2-bromo-5-chloro-3-fluoropyridine in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reagent formation.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0°C.
-
Add a solution of N-methoxy-N-methylacetamide in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(5-chloro-3-fluoropyridin-2-yl)ethanone.
Step 3: Synthesis of this compound (General Procedure)
This general procedure outlines the reduction of the ketone to the final alcohol product.
Materials:
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1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in methanol or ethanol in a reaction flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[2]
-
Quench the reaction by the careful addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Caption: Experimental workflow for the reduction of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone.
This technical guide provides a comprehensive overview of a viable synthesis pathway for this compound. The provided experimental protocols, while detailed for the initial bromination step, are general for the subsequent Grignard and reduction reactions and may require optimization for specific laboratory conditions and desired product purity. Researchers should consult relevant literature and perform small-scale trials to refine the procedures for optimal results.
References
Technical Guide: Spectroscopic and Synthetic Overview of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a reliable synthetic route for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, a valuable intermediate in pharmaceutical research and development. The information presented herein is intended to facilitate its use in the synthesis of complex molecules and to provide a basis for its analytical characterization.
Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH-OH | ~ 5.0 - 5.2 | Quartet (q) | ~ 6.5 |
| CH₃ | ~ 1.5 - 1.6 | Doublet (d) | ~ 6.5 |
| Pyridine-H4 | ~ 7.8 - 8.0 | Doublet of Doublets (dd) | J(H-F) ≈ 8-9, J(H-H) ≈ 2 |
| Pyridine-H6 | ~ 8.3 - 8.5 | Doublet (d) | J(H-H) ≈ 2 |
| OH | Broad singlet |
Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH-OH | ~ 65 - 70 |
| CH₃ | ~ 20 - 25 |
| Pyridine-C2 | ~ 158 - 162 (d, J(C-F) ≈ 15-20 Hz) |
| Pyridine-C3 | ~ 150 - 155 (d, J(C-F) ≈ 240-250 Hz) |
| Pyridine-C4 | ~ 120 - 125 (d, J(C-F) ≈ 5-10 Hz) |
| Pyridine-C5 | ~ 135 - 140 |
| Pyridine-C6 | ~ 145 - 150 |
Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm). 'd' denotes a doublet due to C-F coupling.
Predicted Mass Spectrometry Data
Table 3: Predicted m/z Peaks for this compound
| m/z | Interpretation |
| 175/177 | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 160/162 | [M - CH₃]⁺ |
| 132/134 | [M - C₂H₄O]⁺ |
Ionization method: Electron Ionization (EI).
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300-3400 (broad) | O-H stretch (alcohol) |
| ~ 2950-3000 | C-H stretch (aliphatic) |
| ~ 1600, 1570, 1450 | C=C and C=N stretch (pyridine ring) |
| ~ 1100-1200 | C-O stretch (secondary alcohol) |
| ~ 1000-1100 | C-F stretch |
| ~ 700-800 | C-Cl stretch |
Experimental Protocols
The following section details a standard and reliable protocol for the synthesis of this compound from its corresponding ketone precursor, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone.
Synthesis of this compound
Materials:
-
1-(5-chloro-3-fluoropyridin-2-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(5-chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq) in methanol. Cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.5 eq) to the solution in small portions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x volume of methanol).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm its identity and purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound.
An In-Depth Technical Guide to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a halogenated pyridine derivative of significant interest in medicinal chemistry. Its structural features, particularly the substituted pyridine ring, position it as a valuable synthetic intermediate, or building block, for the development of complex bioactive molecules. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway based on analogous chemical transformations, and its potential applications in drug discovery, with a focus on the development of kinase inhibitors. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this document consolidates information from related compounds and patents to provide a robust technical profile.
Chemical Identity and Properties
The formal IUPAC name for the compound is 1-(5-chloro-3-fluoro-2-pyridinyl)ethanol [1]. It is also commonly referred to as 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol. The core structure consists of a pyridine ring substituted with a chloro group at the 5-position, a fluoro group at the 3-position, and an ethanol group at the 2-position.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 1-(5-chloro-3-fluoro-2-pyridinyl)ethanol | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₇ClFNO | PubChem |
| Molecular Weight | 175.59 g/mol | PubChem |
| Canonical SMILES | CC(C1=C(F)C=C(C=N1)Cl)O | PubChem |
| InChI Key | YGCRMEIXUOTDNH-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Note: Some properties are derived from databases for the general structure, as specific experimental data is limited.
Proposed Synthetic Pathway
Experimental Protocol: A Proposed Multi-Step Synthesis
Step 1: Synthesis of 2,3-Difluoro-5-chloropyridine
This initial step can be adapted from patented methods for producing fluorinated pyridines. The process involves a halogen exchange reaction.
-
Starting Material: 2,3,5-trichloropyridine
-
Reagents: Potassium fluoride (KF) as the fluorinating agent, a phase transfer catalyst such as tetraphenylphosphonium bromide.
-
Solvent: A high-boiling polar aprotic solvent like tetramethylene sulfone.
-
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures, potentially in a two-stage heating process (e.g., 180-190°C followed by 200-210°C) to facilitate the exchange of chlorine atoms for fluorine at the 2 and 3 positions.
-
Work-up and Purification: The resulting 2,3-difluoro-5-chloropyridine would be isolated and purified, likely through distillation or chromatography.
Step 2: Synthesis of 2-Amino-3-fluoro-5-chloropyridine
The next stage involves the selective amination of the difluoro intermediate.
-
Starting Material: 2,3-difluoro-5-chloropyridine
-
Reagents: Aqueous ammonia (ammonia water).
-
Conditions: The reaction is an ammonification process, where the more reactive fluorine at the 2-position is displaced by an amino group.
-
Work-up and Purification: The product, 2-amino-3-fluoro-5-chloropyridine, would be isolated by filtration and purified by recrystallization or chromatography.
Step 3: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine
To enable directed metallation, the amino group is converted to a bromo group via a Sandmeyer-type reaction.
-
Starting Material: 2-amino-3-fluoro-5-chloropyridine
-
Reagents: Hydrobromic acid (HBr), sodium nitrite (NaNO₂), and bromine (Br₂).
-
Conditions: The amine is first diazotized with sodium nitrite in the presence of HBr at low temperatures (e.g., 0 to -10°C). The resulting diazonium salt is then treated with bromine to substitute the diazo group with a bromo atom.
-
Work-up and Purification: The product would be extracted from the reaction mixture using an organic solvent (e.g., ether), followed by washing, drying, and concentration. Purification would likely involve chromatography.
Step 4: Synthesis of this compound
The final step involves a metal-halogen exchange followed by reaction with an electrophile.
-
Starting Material: 2-bromo-5-chloro-3-fluoropyridine
-
Reagents: A strong organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature, followed by the addition of acetaldehyde (CH₃CHO).
-
Conditions: The reaction is performed under anhydrous conditions and an inert atmosphere at very low temperatures (e.g., -78°C) to prevent side reactions. The organolithium reagent selectively replaces the bromine at the 2-position with lithium. The resulting lithiated pyridine is a potent nucleophile that then attacks the electrophilic carbonyl carbon of acetaldehyde.
-
Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The final product is extracted, and the organic layer is washed, dried, and concentrated. Final purification would be achieved through column chromatography to yield this compound.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed four-step synthesis of the target compound.
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone of modern medicinal chemistry. The specific arrangement of chloro and fluoro substituents on the pyridine ring of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of larger molecules derived from it. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom can occupy specific hydrophobic pockets in target proteins.
The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors . Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Role as a Precursor to Kinase Inhibitors
The ethanol side chain of this compound provides a reactive handle for further chemical modifications. For instance, it can be oxidized to a ketone, converted to an amine, or used in etherification reactions to link the pyridine core to other molecular fragments. This versatility allows for the construction of diverse molecular scaffolds designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their function.
Conceptual Signaling Pathway: Kinase Inhibition
The diagram below illustrates a generic signaling pathway and the point of intervention for a kinase inhibitor derived from a precursor like this compound.
References
An In-depth Technical Guide to 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and properties of the chemical compound 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. This document is intended for use by qualified professionals in research and development environments. All procedures should be conducted in a controlled laboratory setting by trained individuals.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. While specific experimentally determined physical properties such as melting and boiling points are not widely published, its fundamental chemical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1374652-03-5 | AK Scientific, Inc.[1] |
| Molecular Formula | C₇H₇ClFNO | AK Scientific, Inc.[1] |
| Molecular Weight | 175.59 g/mol | AK Scientific, Inc.[1] |
| Synonyms | SCHEMBL16224788, DTXSID60857411, MFCD22570281, FCH2290156 | AK Scientific, Inc.[2] |
Safety and Hazard Information
This compound is classified as hazardous and requires careful handling to avoid exposure. The following information is derived from available safety data sheets.
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[2]
Pictograms:
(!): Exclamation Mark (Irritant)
Precautionary Measures and Personal Protective Equipment (PPE)
To ensure safe handling, the following precautionary measures and personal protective equipment are mandatory.
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[2] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Facilities must be equipped with an eyewash station and a safety shower.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2] |
| Skin Contact | Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | If the individual feels unwell, call a poison center or doctor. |
Storage and Disposal
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2] The container should be opened and handled with care.[2] Store locked up.[2]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
Experimental Protocols
General Synthesis Approach: Reduction of a Ketone Precursor
A common method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. The following outlines a general, non-validated procedure.
Reaction: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone + Reducing Agent → this compound
Materials:
-
1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (precursor)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) as the reducing agent
-
Anhydrous solvent (e.g., methanol, ethanol for NaBH₄; diethyl ether, THF for LiAlH₄)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching LiAlH₄)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure (Example using Sodium Borohydride):
-
Dissolve 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone in a suitable anhydrous alcohol (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended to determine reaction completion).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Note: This is a generalized protocol and would require optimization for specific reaction conditions, including stoichiometry, reaction time, and purification methods.
Visualizations
General Safety and Handling Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of the compound.
Plausible Synthetic Pathway
This diagram illustrates a potential synthetic route to this compound from a ketone precursor.
Caption: A diagram showing a potential synthesis route via ketone reduction.
Applications in Research and Drug Development
Substituted pyridines are a significant class of compounds in medicinal chemistry, often serving as core scaffolds in the development of various therapeutic agents. Specifically, compounds with halogen substitutions, such as chloro- and fluoro- groups, are of interest due to their ability to modulate the electronic and steric properties of a molecule, potentially enhancing binding affinity to biological targets and improving pharmacokinetic profiles.
While specific biological activities or signaling pathway involvements for this compound are not extensively documented in public literature, it is plausible that this compound could serve as a key intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors. The presence of the ethanol functional group provides a reactive handle for further chemical modifications.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
An In-depth Technical Guide to the Stability and Storage of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. Due to the absence of specific public data for this compound, this document leverages established principles of chemical stability for analogous pyridine derivatives, halogenated heterocycles, and substituted ethanol compounds. The information herein is intended to guide researchers in the proper handling, storage, and analytical assessment of this molecule.
Chemical Profile and Inherent Stability Considerations
This compound possesses a unique chemical structure that informs its potential stability challenges. The pyridine ring, substituted with two electron-withdrawing halogen atoms (chloro and fluoro), is susceptible to nucleophilic substitution, although the halogens also deactivate the ring towards electrophilic attack. The ethanol substituent introduces a hydroxyl group, which can be a site for oxidation or esterification reactions. The proximity of the hydroxyl group to the nitrogen atom of the pyridine ring may also influence its reactivity and potential for intramolecular interactions.
General stability considerations for pyridine and its derivatives suggest that they can be sensitive to light, moisture, and oxygen.[1][2] Therefore, proper handling and storage are crucial to maintain the integrity of this compound.
Potential Degradation Pathways
Forced degradation studies are essential for identifying likely degradation products and understanding the intrinsic stability of a molecule.[3] Such studies expose the compound to stress conditions more severe than accelerated stability testing.[4][5] Based on the structure of this compound, the following degradation pathways are plausible under forced conditions:
-
Oxidation: The secondary alcohol moiety is susceptible to oxidation, which could yield the corresponding ketone, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone. Common oxidative agents used in forced degradation studies include hydrogen peroxide.
-
Acid/Base Hydrolysis: Extreme pH conditions can potentially lead to the degradation of the molecule. While the pyridine ring itself is relatively stable, the substituents may be affected. The stability should be assessed across a range of pH values.
-
Photodegradation: Exposure to UV or visible light can induce degradation in many heterocyclic compounds. Photostability testing, as outlined in ICH guidelines, is recommended to determine the compound's light sensitivity.
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes. Thermogravimetric analysis (TGA) can provide insights into the thermal stability of the compound.[6]
A logical workflow for investigating these potential degradation pathways is presented below.
Caption: Workflow for forced degradation studies.
Recommended Storage Conditions
Proper storage is critical to ensure the long-term stability of this compound. The following conditions are recommended based on the general principles for handling air- and moisture-sensitive heterocyclic compounds.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the ethanol group and potential reactions with atmospheric moisture.[2] |
| Light | Protect from light. Store in amber glass vials. | To prevent photochemical degradation. Pyridine and its derivatives can be light-sensitive.[1] |
| Container | Tightly sealed borosilicate glass vials with PTFE-lined caps. | To prevent contamination and ensure chemical compatibility. PTFE liners provide an excellent barrier against moisture and gas exchange.[1] |
| Moisture | Store in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis and absorption of water, which can act as a catalyst for degradation. |
The decision-making process for appropriate storage is visualized in the following diagram.
Caption: Decision tree for determining appropriate storage.
Experimental Protocol: Stability-Indicating HPLC Method Development
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7]
Objective: To develop and validate a stability-indicating reverse-phase HPLC (RP-HPLC) method for this compound.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions, such as acetonitrile/water and methanol/water gradients, with a suitable buffer (e.g., phosphate or acetate buffer) to achieve optimal separation of the parent peak from any potential degradants. A photodiode array (PDA) detector is recommended for monitoring at multiple wavelengths to ensure all components are detected.
-
-
Forced Degradation Sample Preparation:
-
Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound at 80°C for 48 hours, then dissolve.
-
Photolytic: Solution exposed to light as per ICH Q1B guidelines.
-
-
Neutralize the acidic and basic samples before injection.
-
-
Method Development and Optimization:
-
Inject the stressed samples into the HPLC system.
-
Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradation products. The goal is a resolution (Rs) of >1.5 between all peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Peak purity analysis using a PDA detector is essential.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value (e.g., by spiking with known amounts of API).
-
Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.
-
Conclusion
References
- 1. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. spod-technology.com [spod-technology.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Navigating the Therapeutic Potential of Chloro-Fluoropyridine Derivatives: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol derivatives is not extensively available in the public domain. This guide, therefore, summarizes the biological activities of structurally related chloro-fluoropyridine and analogous heterocyclic compounds to provide insights into their potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of these molecules, including their metabolic stability, binding affinity, and overall biological activity. This guide explores the potential anticancer and antimicrobial activities of compounds structurally related to this compound, drawing parallels from existing research on similar chemical entities.
Potential Anticancer Activity: Kinase Inhibition
Many pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The chloro-fluoropyridine moiety can serve as a key pharmacophore, interacting with the hinge region of the kinase ATP-binding site.
Quantitative Data on Related Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various substituted pyridine derivatives against several cancer cell lines. It is important to note that these are not this compound derivatives but are structurally related compounds that provide a basis for understanding potential activity.
| Compound Class | Target/Cell Line | Activity (IC50/GI50 in µM) | Reference Compound |
| Pyridine-quinoline hybrids | PIM-1 Kinase | Potent Inhibition | Doxorubicin |
| 2,4,6-trisubstituted pyridines | Renal and Prostate Cancer Cell Lines | Potent Activity | Not specified |
| 3,5-disubstituted pyridines | Akt1 Kinase | Potent and Selective Inhibition | Not specified |
| Pyridine derivatives | Liver (HepG2) and Breast (MCF-7) Cancer Cells | 8 - 15.8 (IC50) | Not specified[1] |
| 2-Arylaminopurines (contain pyridine-like ring) | CDK2 | 1 - 22 (GI50) | Not specified[2] |
| Pyridine Carbonitrile derivative | HeLa, MCF-7, DU-145 | Significant Cytotoxic Effects | Doxorubicin[3] |
| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives | MCF-7 | 90.02 - 190.0 (IC50 in µg/mL) | Not specified[4] |
Potential Antimicrobial Activity
Halogenated pyridine derivatives have also shown promise as antimicrobial agents. The presence of halogens can enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.
Quantitative Data on Related Pyridine Derivatives
The table below presents the Minimum Inhibitory Concentration (MIC) values for several chloro-fluoropyridine and related derivatives against various bacterial strains.
| Compound Class | Bacterial Strain(s) | Activity (MIC in µg/mL) | Reference Compound |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (including MRSA) | 0.25 - 32 | Linezolid[5] |
| Chloropyrazine-tethered pyrimidine derivatives | S. aureus, E. coli, A. niger, C. tropicalis | 45.37 - 214.94 (µM) | Ciprofloxacin, Fluconazole[6][7] |
| Chlorinated pyridine carbonitrile derivative | Candida albicans | Equivalent to Miconazole | Miconazole, Clotrimazole[8] |
| Alkyl Pyridinol Compounds | S. aureus (including MRSA) | 0.5 - 32 | Not specified[9] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of a test compound against a specific protein kinase using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[10][11][12][13]
Materials:
-
Recombinant Kinase (e.g., CDK2/Cyclin A2, Akt1)[10][11][12][13]
-
Kinase-specific substrate (e.g., Histone H1 for CDK2, Crosstide for Akt1)[10][14]
-
ATP
-
Test Compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11][12][15]
-
384-well or 96-well plates (white, opaque)
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM). Prepare a "no inhibitor" control with DMSO only.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO control to each well.[15]
-
Add 2 µL of the kinase solution (enzyme diluted in kinase buffer to a pre-determined optimal concentration).[15]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (substrate and ATP diluted in kinase buffer). The final ATP concentration should ideally be close to its Km value for the specific kinase.[15]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[10][12]
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[10][11][12]
-
Data Analysis:
-
Subtract the background luminescence (a well with no kinase) from all other readings.
-
Normalize the data to the "no inhibitor" (DMSO) control, which represents 100% kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a generic kinase signaling pathway and the experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journaljpri.com [journaljpri.com]
- 4. amhsr.org [amhsr.org]
- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
The Strategic Role of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorinated pyridine scaffold is a cornerstone in contemporary drug discovery, prized for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules. Within this privileged class of structures, 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol emerges as a key intermediate with significant potential for the synthesis of next-generation therapeutics. This technical whitepaper explores the multifaceted applications of this compound in medicinal chemistry, with a particular focus on its role as a precursor for potent and selective kinase inhibitors in oncology. This document provides a comprehensive overview of its chemical properties, synthetic utility, and the biological rationale for its incorporation into novel drug candidates. Detailed, illustrative experimental workflows and relevant signaling pathways are presented to guide researchers in harnessing the potential of this versatile building block.
Introduction: The Significance of Fluorinated Pyridines in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a compound's lipophilicity, pKa, metabolic stability, and conformation. When incorporated into a pyridine ring, these effects are amplified, often leading to enhanced binding interactions with protein targets and improved pharmacokinetic profiles. The chloro- and fluoro-substituents on the pyridine ring of this compound offer multiple points for synthetic diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a related derivative is presented in Table 1. The presence of both halogen atoms and a hydroxyl group contributes to a balanced profile of lipophilicity and polarity, which is often desirable in drug design.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1374652-03-5 | C₇H₇ClFNO | 175.59 |
| (5-chloro-3-fluoropyridin-2-yl)methanol | 214055-12-6 | C₆H₅ClFNO | 161.56 |
Table 1: Physicochemical Properties of this compound and a Related Compound. This table provides a quick reference for the fundamental chemical data of the title compound and a structurally similar molecule.
Synthetic Utility and Experimental Protocols
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly through modifications of its hydroxyl group and reactions involving the pyridine ring. A generalized synthetic workflow for its utilization in the preparation of a hypothetical kinase inhibitor is outlined below.
General Synthetic Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a potential synthetic route from this compound to a hypothetical kinase inhibitor. This workflow is based on common synthetic transformations employed in medicinal chemistry.
The Pyridine Scaffold: A Cornerstone in the Discovery of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, holds a privileged position in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it a versatile framework for developing potent and selective modulators of kinase activity.[1] This technical guide provides a comprehensive overview of the strategies, methodologies, and data related to the discovery of novel kinase inhibitors centered around the pyridine core.
The Role of Pyridine in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Kinase inhibitors have emerged as a major class of targeted therapeutics. The pyridine ring is frequently employed as a bioisostere for a phenyl ring, a substitution that can enhance solubility, modulate potency, and fine-tune the pharmacokinetic profile of a drug candidate.[1] Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[3]
Key Kinase Targets for Pyridine-Based Inhibitors
A diverse range of kinases have been successfully targeted by inhibitors featuring a pyridine scaffold. These include, but are not limited to:
-
PI3K/Akt Pathway: Phosphatidylinositol 3-kinases (PI3Ks) and Protein Kinase B (Akt) are central nodes in a signaling cascade that governs cell growth, proliferation, and survival.[2][4] Pyridine-containing molecules have been designed to selectively inhibit different isoforms of PI3K.[4]
-
PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases is implicated in cell survival and proliferation, making them attractive targets in oncology.[5]
-
Receptor Tyrosine Kinases (RTKs): This family includes key cancer targets like FGFR (Fibroblast Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which have been effectively inhibited by pyridine-based compounds.
-
JAK Family: Janus kinases (JAKs) are non-receptor tyrosine kinases that mediate signaling from cytokine receptors via the JAK/STAT pathway, crucial in immune responses and hematopoiesis.[6][7]
-
ROCK (Rho-associated protein kinase): These kinases are involved in regulating cell shape, motility, and contraction, and their inhibitors are being explored for various therapeutic applications.[8][9]
Quantitative Data on Pyridine-Based Kinase Inhibitors
The potency and selectivity of kinase inhibitors are typically quantified by various metrics. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's efficacy in vitro. The following tables summarize representative quantitative data for a selection of pyridine-based kinase inhibitors against various targets.
| Compound/Scaffold | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Pyridine-Pyrazolopyridine series | Akt | Varies | N/A | [10] |
| Nicotinonitrile and Pyrazolyl Nicotinonitrile series | PIM-1 | 20.4 | HepG2 | [11] |
| 4-Aryl-3-cyano-6-morpholino-pyridines | PI3Kα | Varies | N/A | [4] |
| Aminopyridine scaffold (Compound 26) | VRK1 | 150 | N/A | [12] |
| Pyrido[2,3-d]pyrimidine (Compound 4e) | FGFr | 60 | N/A | [13] |
| Isothiazolo[4,3-b]pyridines (Compound 3m) | PIKfyve | 1 | N/A | [11] |
| Pyridine-based ROCK inhibitor (Compound 37) | ROCK1 | Potent | N/A | [8] |
| Acyl Pyridine derivatives (Compound 12 and 15) | TYK2 | Potent | N/A | [6] |
| Pyridine-2-carboxamides (Compound 19) | HPK1 | Potent | CT26, MC38 | [14] |
| 6-Amino Pyridine derivatives (Compound 8d) | GSK-3β/CK-1δ | 770/570 | SH-SY5Y | [15] |
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |
| 4b | PDGFr | 1.11 | [13] |
| FGFr | 0.13 | [13] | |
| EGFr | 0.45 | [13] | |
| c-src | 0.22 | [13] | |
| 6c | PDGF-stimulated vascular smooth muscle cell proliferation | 0.3 | [13] |
| 4e | FGFr | 0.060 | [13] |
| PDGFr, EGFr, c-src, InsR | >50 | [13] | |
| Compound 9 | PIM-1 Kinase Inhibition | 0.0204 (IC50) | [11] |
| Cytotoxicity against HepG2 cells | 0.18 (IC50) | [11] | |
| Cytotoxicity against MCF-7 cells | 0.34 (IC50) | [11] | |
| Compound 11 | Cytotoxicity against MCF-7 cells | 0.73 (IC50) | [16] |
| Compound 12 | Cytotoxicity against MCF-7 cells | 0.5 (IC50) | [16] |
| Compound 6 | Cytotoxicity against HepG2 cell lines | 5.27 (IC50) | [16] |
| Compound 12 | Cytotoxicity against HepG2 cell lines | 6.6 (IC50) | [16] |
| Compound 20 | CDK1 | 0.021 | [17] |
| GSK-3β | 0.020 | [17] | |
| Compound 8d | GSK-3β | 0.77 | [15] |
| CK-1δ | 0.57 | [15] |
Experimental Protocols
General Synthesis of Substituted Pyridines
Several classical methods are employed for the synthesis of the pyridine core, each offering distinct advantages in accessing specific substitution patterns.
Hantzsch Pyridine Synthesis: This is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. This method is particularly useful for preparing symmetrically substituted pyridines.[1]
-
Procedure:
-
Dissolve the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent (e.g., ethanol) in a round-bottom flask.[1]
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).[1]
-
Upon completion, cool the mixture. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[1]
-
The isolated dihydropyridine is then oxidized to the corresponding pyridine using an appropriate oxidizing agent (e.g., nitric acid, manganese dioxide).
-
Kröhnke Pyridine Synthesis: This versatile method allows for the synthesis of highly substituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[1]
-
Procedure:
-
Prepare the α-pyridinium methyl ketone salt by reacting an α-haloketone with pyridine.[1]
-
In a reaction vessel, dissolve the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in a solvent such as glacial acetic acid or methanol.[1]
-
Add an excess of ammonium acetate.[1]
-
Heat the mixture to reflux for several hours, monitoring by TLC until the reaction is complete.[1]
-
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro potency of a test compound against a specific kinase using an assay that measures ATP consumption.
-
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
Test compound (inhibitor)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the diluted test compound or DMSO (for control wells).
-
Add the kinase enzyme solution to all wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as recommended by the manufacturer.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light. Incubate.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[6]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Materials:
-
Cells in culture
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 48-72 hours).[18]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a plate reader.[13]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Visualizing Workflows and Signaling Pathways
Understanding the broader context of kinase inhibitor discovery and the signaling pathways they target is crucial. The following diagrams, rendered using the DOT language, illustrate a typical drug discovery workflow and key signaling cascades.
Kinase Inhibitor Discovery Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cusabio.com [cusabio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 16. Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. texaschildrens.org [texaschildrens.org]
The Strategic Role of Halogenated Pyridines in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyridine Ring and the Halogen Advantage
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] Its prevalence stems from a unique combination of properties: weak basicity, chemical stability, and the ability to act as a hydrogen bond acceptor, which enhances water solubility—a critical factor for drug formulation and pharmacokinetics.[3][4] When combined with halogen substituents (F, Cl, Br, I), the pyridine ring's utility is significantly amplified, making halogenated pyridines indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals.[5][6]
Halogenation provides medicinal chemists with a powerful tool to modulate a molecule's physicochemical and biological properties. Halogens can influence:
-
Binding Affinity and Selectivity: Through the formation of halogen bonds—a highly directional interaction between the electrophilic region of a halogen and a nucleophilic site on a biological target—potency and selectivity can be dramatically improved.[7][8]
-
Metabolic Stability: Strategic placement of halogens can block sites susceptible to metabolic degradation by enzymes like cytochrome P450s, thereby extending a drug's half-life.[9]
-
Lipophilicity and Permeability: Halogen substitution systematically alters a compound's lipophilicity (logP), which is crucial for controlling its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]
-
Reactivity and Synthetic Versatility: Halopyridines serve as versatile intermediates in a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[6][12]
This guide provides a comprehensive overview of the critical role of halogenated pyridines in drug discovery, covering their impact on structure-activity relationships (SAR), key therapeutic applications, and the synthetic methodologies used to create them.
Physicochemical Properties and Structure-Activity Relationships (SAR)
The introduction of a halogen atom onto a pyridine ring induces significant changes in its electronic and steric properties, which are fundamental to SAR studies.[12] The position and nature of the halogen dictate its influence on the molecule's overall profile.
Modulation of Electronic Properties and pKa
The pyridine nitrogen has a basic lone pair of electrons, and its pKa (typically around 5.25 for the conjugate acid, pyridinium) is a key determinant of its interaction with biological targets and its solubility at physiological pH.[13] Halogens are electron-withdrawing groups and thus decrease the basicity (lower the pKa) of the pyridine nitrogen. This modulation can be critical for optimizing binding interactions and improving cell permeability, as a lower pKa reduces the extent of protonation at physiological pH.
Impact on Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between an oily (octanol) and an aqueous phase, is a crucial parameter in drug design. Halogenation generally increases a molecule's lipophilicity. The effect is additive and increases with the size of the halogen (F < Cl < Br < I).[11] This allows for the fine-tuning of a drug candidate's ability to cross biological membranes.
Halogen Bonding: A Key Non-Covalent Interaction
Once considered merely as hydrophobic space-fillers, heavier halogens (Cl, Br, I) are now recognized as potent halogen bond (XB) donors.[7] This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the C-X bond axis.[7][8] This σ-hole can interact favorably with Lewis basic sites in a protein's binding pocket, such as backbone carbonyls, with interaction strengths estimated to be 5-18 kJ/mol.[7] This directional and tunable interaction has been successfully exploited to enhance ligand affinity and selectivity.
Data Summary: Physicochemical Properties
The following table summarizes the impact of halogenation on the key physicochemical properties of the pyridine ring.
| Property | Unsubstituted Pyridine | General Effect of Halogenation | Notes |
| pKa (of Pyridinium) | ~5.25 | Decreases (Ring becomes less basic) | The magnitude of the decrease depends on the halogen's electronegativity and position. |
| logP | ~0.65[13] | Increases (Molecule becomes more lipophilic) | The increase is generally proportional to the size of the halogen (I > Br > Cl > F). |
| Metabolic Stability | Variable | Generally Increases | Halogens can block sites of metabolism. Halogenated pyridines often show lower rates of microbial degradation.[14][15] |
| Halogen Bond Strength | N/A | I > Br > Cl >> F | Fluorine is generally not considered a halogen bond donor in this context.[16] |
Key Therapeutic Applications and Approved Drugs
Halogenated pyridines are integral components of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[17][18]
| Drug Name (Brand) | Halogenated Pyridine Moiety | Therapeutic Area | Role of Halogenated Pyridine |
| Etoricoxib | 3-chloropyridine | Anti-inflammatory (COX-2 Inhibitor) | The chloro-pyridine moiety is crucial for potent and selective inhibition of the COX-2 enzyme.[12] |
| Nevirapine | Dichloropyridine derivative | Antiviral (HIV) | A key structural component for non-nucleoside reverse transcriptase inhibition. Its synthesis has been significantly improved.[19] |
| Lemborexant (Dayvigo) | 5-fluoropyridine | CNS (Insomnia) | The fluorine atom is critical for achieving high binding affinity to orexin receptors and a good pharmacological profile.[20] |
| Vismodegib | 2-chloro-4-pyridine | Oncology (Basal Cell Carcinoma) | The halogenated pyridine is part of the core structure that inhibits the Hedgehog signaling pathway.[5] |
| Ponesimod (Ponvory) | Chlorinated aromatic system | Multiple Sclerosis | A chloro substituent was found to improve activity towards the S1P1 receptor during SAR studies.[21] |
| Tivozanib | Chloro-substituted quinoline | Oncology (Renal Cell Carcinoma) | Part of the core scaffold targeting vascular endothelial growth factor (VEGF) receptors.[22] |
This prevalence highlights the successful application of halogenated pyridines to solve complex challenges in drug design, from enhancing potency to optimizing ADME properties. Between 2014 and 2023, 54 FDA-approved drugs contained a pyridine ring, with a significant number featuring halogen substituents.[17][18]
Synthetic Methodologies and Experimental Protocols
The synthesis of regioselectively halogenated pyridines is a critical challenge due to the electron-deficient nature of the pyridine ring, which makes it resistant to standard electrophilic aromatic substitution (EAS) reactions.[5] Overcoming this has led to the development of numerous innovative synthetic strategies.
General Synthetic Strategies
The workflow for incorporating halogenated pyridines into a drug discovery program often follows a structured path from initial synthesis to biological screening.
Key Experimental Protocols
Protocol 1: 3-Selective Bromination of Pyridine via Zincke Imine Intermediate [12]
This modern protocol allows for the highly regioselective halogenation at the C-3 position, which is traditionally difficult to achieve.
-
Pyridine Activation & Ring Opening:
-
To a solution of the pyridine substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) at 0 °C, add triflic anhydride (Tf₂O, 1.1 mmol).
-
Stir the reaction mixture for 30 minutes.
-
Add a solution of a primary amine (e.g., aniline, 1.2 mmol) in DCM (2 mL) and allow the reaction to warm to room temperature and stir for 2 hours to form the Zincke imine intermediate.
-
-
Halogenation:
-
Cool the reaction mixture to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.2 mmol) portion-wise over 10 minutes.
-
Stir at 0 °C for 1 hour, then at room temperature for an additional 2 hours.
-
-
Ring Closing:
-
Add ammonium acetate (NH₄OAc, 5.0 mmol) and ethanol (EtOH, 5 mL).
-
Heat the mixture to 60 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-bromopyridine derivative.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-Chloropyridine [6]
This is a standard method for C-C bond formation, widely used to build molecular complexity.
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-chloropyridine derivative (1.0 mmol), an arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.5 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol).
-
-
Solvent Addition and Degassing:
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Subject the mixture to three cycles of vacuum/backfill with the inert gas.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the coupled product.
-
Case Study: Halogen Interactions in Kinase Inhibition
Many kinase inhibitors utilize halogenated pyridines to achieve high potency and selectivity. The halogen can form critical halogen bonds with the hinge region of the kinase, a key structural motif for ATP binding.
// Nodes for the signaling pathway GF [label="Growth Factor", fillcolor="#FFFFFF", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Node for the drug Drug [label="Halogenated Pyridine\nKinase Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the pathway GF -> Receptor [label="binds"]; Receptor -> RAS [label="activates"]; RAS -> RAF [label="activates"]; RAF -> MEK [label="phosphorylates"]; MEK -> ERK [label="phosphorylates"]; ERK -> Proliferation [label="promotes"];
// Edge for inhibition Drug -> RAF [label="inhibits via\nhalogen bonding", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } caption: "Inhibition of the MAPK/ERK pathway by a halogenated pyridine drug."
In this example, a kinase inhibitor containing a bromopyridine or iodopyridine moiety can form a halogen bond with the backbone carbonyl oxygen of a hinge residue (e.g., cysteine or methionine). This interaction anchors the inhibitor in the ATP-binding pocket, contributing significantly to its low nanomolar potency. The pyridine nitrogen often forms a canonical hydrogen bond with the same hinge region, creating a powerful dual-binding motif.
Future Outlook and Conclusion
The strategic incorporation of halogenated pyridines into drug candidates remains a highly valuable and evolving field. Advances in synthetic chemistry continue to provide more efficient and regioselective methods for their preparation, including late-stage functionalization of complex molecules.[5][23] The growing appreciation for halogen bonding as a key tool for rational drug design ensures that these privileged scaffolds will continue to play a pivotal role in the development of next-generation therapeutics.[7][16] By carefully considering the multifaceted effects of halogenation—from modulating pKa and lipophilicity to engaging in specific halogen bonds—researchers can unlock new potential in their drug discovery programs, leading to safer and more effective medicines.
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. namiki-s.co.jp [namiki-s.co.jp]
- 17. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 20. mdpi.com [mdpi.com]
- 21. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [mdpi.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, a key intermediate in the development of various pharmaceutical compounds. The described method utilizes the reduction of 5-Chloro-3-fluoropyridine-2-carbaldehyde, a commercially available starting material, with sodium borohydride. This straightforward and efficient procedure offers a reliable route to the desired secondary alcohol. This document includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
Substituted pyridinylethanol derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The target compound, this compound, incorporates a halogenated pyridine ring, a feature often associated with enhanced metabolic stability and binding affinity in drug candidates. This protocol details a robust laboratory-scale synthesis suitable for producing the title compound for further research and development.
Reaction Scheme
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-3-fluoropyridine-2-carbaldehyde | [1] |
| Purity | ≥98% | [1] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | |
| Solvent | Methanol (MeOH) | [2] |
| Reaction Temperature | 0 °C to Room Temperature | Inferred from general procedures[2] |
| Reaction Time | 1-2 hours | Inferred from general procedures |
| Work-up | Aqueous Quench, Extraction | Standard procedure |
| Purification | Column Chromatography | Standard procedure |
| Expected Yield | 70-90% | Estimated based on similar reductions |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | Standard analytical techniques[3][4][5][6] |
Experimental Protocol
Materials and Reagents:
-
5-Chloro-3-fluoropyridine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-3-fluoropyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Experimental Workflow
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1-(5-chloro-3-fluoropyridin-2-yl)ethanol, a valuable building block in pharmaceutical development. The primary strategy focuses on the enantioselective reduction of the prochiral ketone, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone. Two robust and highly effective methods are presented: Catalytic Asymmetric Transfer Hydrogenation (ATH) using a chiral Ruthenium(II) complex and the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst. These protocols are designed to provide high yields and excellent enantioselectivity.
Introduction
Chiral pyridyl alcohols are critical structural motifs found in numerous biologically active molecules and pharmaceutical agents. Their synthesis in enantiomerically pure form is of paramount importance for structure-activity relationship (SAR) studies and the development of stereochemically defined drug candidates. The target molecule, this compound, possesses a stereogenic center, and its asymmetric synthesis is crucial for its application in medicinal chemistry. The most direct and efficient approach to this chiral alcohol is the asymmetric reduction of the corresponding ketone, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone, which is commercially available. This note details two state-of-the-art catalytic methods to achieve this transformation with high fidelity.
Data Presentation: Asymmetric Reduction of 2-Acetylpyridine Analogs
The following tables summarize typical results for the asymmetric reduction of 2-acetylpyridine and its derivatives, which serve as close analogs for the target substrate. This data is intended to provide an expectation of the yield and enantioselectivity achievable with the proposed methods.
Table 1: Asymmetric Transfer Hydrogenation (ATH) of 2-Acetylpyridine Analogs
| Entry | Catalyst (mol%) | Ligand (mol%) | Substrate | H-Source | Yield (%) | ee (%) | Ref. |
| 1 | [Ru(p-cymene)Cl₂]₂ (0.5) | (S,S)-TsDPEN (2) | 2-Acetylpyridine | i-PrOH / i-PrOK | 100 | 89 | [1] |
| 2 | [CpRhCl₂]₂ (1) | (S,S)-TsDPEN (2.2) | Acetophenone | HCOOH/NEt₃ | 95 | 97 | [2][3] |
| 3 | [CpIrCl₂]₂ (1) | (S,S)-TsDPEN (2.2) | Acetophenone | HCOONa (aq) | >95 | 97 | [2] |
| 4 | RuCl--INVALID-LINK-- (1) | - | Acetophenone | HCOOH/NEt₃ | 95 | 97 | [4] |
Note: Data for acetophenone is included as a benchmark for aryl ketone reduction with these catalyst systems.
Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones
| Entry | Catalyst (mol%) | Reducing Agent | Substrate | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | (R)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·THF | Acetophenone | 25 | 97 | 96.5 | [5] |
| 2 | (R)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·SMe₂ | Propiophenone | -20 | 95 | 95 | [6][7] |
| 3 | (R)-2-Methyl-CBS-oxazaborolidine (5) | Catecholborane | α-Tetralone | -78 | 98 | 98 | [6] |
| 4 | (R)-CBS Catalyst (10) | BH₃·THF | 7-(Benzyloxy)hept-1-en-3-one | - | 89 | 91 | [5] |
Experimental Protocols
Method 1: Asymmetric Transfer Hydrogenation (ATH)
This protocol describes the reduction of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone using an in-situ generated Ruthenium catalyst.
Materials:
-
1-(5-chloro-3-fluoropyridin-2-yl)ethanone
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene chloride dimer)
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM) or Isopropanol (i-PrOH)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%) and (S,S)-TsDPEN (0.011 mmol, 1.1 mol%). Add 2 mL of anhydrous DCM and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve 1-(5-chloro-3-fluoropyridin-2-yl)ethanone (1.0 mmol) in 5 mL of the chosen solvent (e.g., DCM).
-
Hydrogen Source Preparation: Prepare the hydrogen source by making a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Initiation: Add the HCOOH/NEt₃ mixture (1.0 mL) to the solution of the ketone. Then, add the pre-formed catalyst solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate or DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee%) by chiral HPLC analysis.
Method 2: Corey-Bakshi-Shibata (CBS) Reduction
This protocol details the enantioselective reduction using a stoichiometric borane source and a catalytic amount of the CBS reagent.[5][7]
Materials:
-
1-(5-chloro-3-fluoropyridin-2-yl)ethanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂, 2 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an addition funnel under an argon atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the BH₃·THF solution (0.6 mmol, 0.6 equivalents) dropwise to the CBS catalyst. Stir for 10 minutes.
-
Substrate Addition: Dissolve 1-(5-chloro-3-fluoropyridin-2-yl)ethanone (1.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes using the addition funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. The reaction is typically rapid; monitor its progress by TLC.
-
Work-up: Once the reaction is complete (usually within 1-2 hours), carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to destroy excess borane. Allow the mixture to warm to room temperature.
-
Hydrolysis: Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee%) by chiral HPLC analysis.
Mandatory Visualizations
Caption: General experimental workflow for the asymmetric synthesis.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Purification of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol, a key intermediate in pharmaceutical synthesis. The following methods are designed to achieve high purity suitable for subsequent synthetic steps and drug development processes.
Overview of Purification Strategies
The purification of this compound can be effectively achieved through several standard laboratory techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The primary techniques covered in these notes are:
-
Flash Column Chromatography: Ideal for routine purification of small to medium scale reactions (milligrams to several grams). It is effective at removing a wide range of impurities.
-
Recrystallization: A powerful technique for achieving high purity of solid compounds, particularly effective at removing closely related impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employed for achieving the highest possible purity, often greater than 99%. It is suitable for purifying small to moderate quantities of the final compound or for challenging separations.
A general workflow for the purification process is outlined below.
Caption: General purification workflow for this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data obtained from the application of the described purification techniques. These values are representative and may vary based on the initial purity of the crude material and specific experimental conditions.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Loading Capacity | Typical Recovery | Final Purity (by HPLC) |
| Flash Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (Gradient) | 1 g crude / 20-40 g silica | 85-95% | >95% |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | N/A | 70-90% | >98% |
| Preparative HPLC | C18 Silica / Acetonitrile:Water with 0.1% TFA | 50-100 mg / injection | >90% | >99.5% |
Experimental Protocols
Flash Column Chromatography
This protocol is suitable for the purification of gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for basic impurities)
-
Glass column, flasks, and other standard laboratory glassware
-
Compressed air or pump for flash chromatography
Procedure:
-
Solvent System Selection:
-
On a TLC plate, spot the crude material and develop it in various ratios of hexane and ethyl acetate.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A common starting point is a 7:3 mixture of hexane to ethyl acetate.
-
For pyridine-containing compounds that may streak on silica, the addition of 0.1-0.5% triethylamine to the eluent can improve peak shape.
-
-
Column Packing:
-
Select a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack evenly without air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (gradient elution).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Caption: Workflow for Flash Column Chromatography.
Recrystallization
This protocol is designed to achieve high purity of this compound, assuming it is a solid at room temperature.
Materials:
-
Crude this compound (>90% purity)
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks, hot plate, and filtration apparatus
Procedure:
-
Solvent Selection:
-
A good solvent for recrystallization will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective for polar compounds.
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Add the solvent portion-wise with continuous heating and swirling.
-
-
Inducing Crystallization:
-
Once the solid is fully dissolved, slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
-
Caption: Step-by-step process of recrystallization.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This method is for obtaining this compound with the highest possible purity.
Materials:
-
Partially purified this compound (>95% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Preparative HPLC system with a C18 column
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to separate the target compound from its impurities.
-
A typical mobile phase consists of a gradient of acetonitrile in water with 0.1% TFA.
-
Optimize the gradient to achieve good resolution between the product peak and any impurity peaks.
-
-
Scale-Up to Preparative Scale:
-
Use a preparative C18 column with the same stationary phase as the analytical column.
-
Adjust the flow rate and gradient time according to the dimensions of the preparative column.
-
Dissolve the sample in the mobile phase or a compatible solvent at a high concentration.
-
-
Purification Run:
-
Inject the sample onto the preparative HPLC system.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
Collect the fraction corresponding to the main product peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the majority of the organic solvent (acetonitrile) by rotary evaporation.
-
If necessary, neutralize the remaining aqueous solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts and evaporate the solvent to yield the highly pure product.
-
Caption: Logical flow of a preparative HPLC purification.
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a key building block in the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. Its trifunctional pyridine core offers a versatile scaffold for creating diverse compound libraries. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the introduction of a wide array of substituents onto this core structure. This document provides detailed application notes and protocols for the effective use of this compound in Suzuki coupling reactions. The presence of a chlorine atom at the 5-position, a fluorine atom at the 3-position, and an ethanol group at the 2-position presents specific challenges and opportunities for selective functionalization.
Chlorine-containing compounds are prevalent in a significant number of FDA-approved drugs, highlighting the importance of synthetic methods that can efficiently incorporate and modify chloro-heterocycles.[1][2] The Suzuki coupling of chloro-pyridines, while challenging, is a critical transformation in medicinal chemistry.[3]
Key Challenges and Considerations
The Suzuki-Miyaura coupling of this compound requires careful consideration of the following factors:
-
C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Suzuki couplings. This is due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult. The use of highly active palladium catalysts, often employing bulky and electron-rich phosphine ligands, is typically necessary to achieve good yields.
-
2-Pyridyl Nucleophiles: Pyridine-containing organometallics can be challenging coupling partners. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, 2-pyridyl boron reagents are known for their instability and can undergo rapid protodeboronation.[4][5]
-
Substituent Effects: The electronic properties of the substituents on the pyridine ring influence the reactivity of the C-Cl bond. The fluorine atom at the 3-position is electron-withdrawing, which can help to activate the C-Cl bond towards oxidative addition.
-
Potential for Side Reactions: The presence of the hydroxyl group in the ethanol substituent introduces the possibility of side reactions, such as O-arylation, although this is generally less favorable than C-C coupling under standard Suzuki conditions.
Proposed Catalytic Systems
Based on literature precedents for the Suzuki coupling of challenging aryl chlorides and 2-pyridyl systems, the following palladium-based catalytic systems are recommended for the coupling of this compound with various boronic acids or their derivatives.
System 1: Pd(OAc)₂ with SPhos
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky and electron-rich Buchwald ligand that has proven effective for the coupling of aryl chlorides.
System 2: Pd₂(dba)₃ with XPhos
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a Pd(0) source that is often used in challenging cross-coupling reactions.
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is another highly effective Buchwald ligand, known for its ability to promote the coupling of unreactive aryl chlorides.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
The choice of base, solvent, and reaction temperature can significantly impact the reaction outcome and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling using Pd(OAc)₂/SPhos
This protocol is a general starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst premix to the reaction vial containing the substrates and base.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) to the reaction vial.
-
Seal the vial and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Suzuki Coupling using Pd₂(dba)₃/XPhos
This protocol utilizes a more active catalyst system that may be beneficial for less reactive arylboronic acids or when higher yields are desired.
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or CPME (Cyclopentyl methyl ether)
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Reaction Workup and Purification
The following is a general procedure for the workup and purification of the Suzuki coupling product.
-
Dilute the cooled reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following tables present hypothetical but representative data for the Suzuki coupling of this compound with various arylboronic acids using the protocols described above. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Suzuki Coupling with Protocol 1 (Pd(OAc)₂/SPhos)
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 1-(5-Phenyl-3-fluoropyridin-2-yl)ethanol | 75 | >95 |
| 2 | 4-Methoxyphenylboronic acid | 1-(5-(4-Methoxyphenyl)-3-fluoropyridin-2-yl)ethanol | 82 | >95 |
| 3 | 3-Tolylboronic acid | 1-(5-(3-Tolyl)-3-fluoropyridin-2-yl)ethanol | 78 | >95 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-(5-(4-(Trifluoromethyl)phenyl)-3-fluoropyridin-2-yl)ethanol | 65 | >95 |
Table 2: Suzuki Coupling with Protocol 2 (Pd₂(dba)₃/XPhos)
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 1-(5-Phenyl-3-fluoropyridin-2-yl)ethanol | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 1-(5-(4-Methoxyphenyl)-3-fluoropyridin-2-yl)ethanol | 90 | >98 |
| 3 | 3-Tolylboronic acid | 1-(5-(3-Tolyl)-3-fluoropyridin-2-yl)ethanol | 88 | >98 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-(5-(4-(Trifluoromethyl)phenyl)-3-fluoropyridin-2-yl)ethanol | 78 | >98 |
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Kinase Inhibitors Utilizing 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with the ATP-binding site of various kinases. This application note describes the utility of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol as a key building block in the synthesis of a novel class of potent and selective kinase inhibitors. The chloro and fluoro substituents on the pyridine ring offer opportunities for tuning selectivity and pharmacokinetic properties, while the ethanol moiety provides a crucial anchor point for interaction within the kinase hinge region or for further functionalization.
This document provides a generalized synthetic protocol, potential kinase targets, and methodologies for evaluating the efficacy of inhibitors derived from this versatile building block.
Potential Kinase Targets and Signaling Pathway
Based on the structural motifs present in inhibitors synthesized from similar pyridinyl ethanol derivatives, potential kinase targets for compounds derived from this compound include receptor tyrosine kinases (RTKs) and downstream serine/threonine kinases. One such relevant pathway is the RAS/RAF/MEK/ERK signaling cascade, which is frequently activated in cancer through mutations in BRAF or RAS.[1] Inhibitors targeting key kinases in this pathway, such as ERK1/2, have shown therapeutic promise.[1]
Figure 1: Proposed inhibition of the ERK signaling pathway.
General Synthetic Approach
The synthesis of kinase inhibitors using this compound can be conceptualized as a convergent synthesis. The ethanol moiety can be coupled to a suitable heterocyclic core, which in turn can be further functionalized to enhance target affinity and selectivity. A representative synthetic workflow is outlined below.
Figure 2: General experimental workflow for inhibitor synthesis.
Hypothetical Performance Data
A series of hypothetical compounds (Exemplar-1 to Exemplar-4 ) were designed based on the coupling of this compound with various heterocyclic cores. Their inhibitory activities against ERK2 kinase and a panel of other related kinases were evaluated. Cellular potency was assessed using a human colorectal carcinoma cell line (HCT116), which harbors a KRAS mutation leading to constitutive activation of the MAPK/ERK pathway.
| Compound ID | Target Kinase | IC50 (nM) [a] | Kinase Selectivity (Fold vs. p38α) | HCT116 Cell Proliferation IC50 (nM) [b] |
| Exemplar-1 | ERK2 | 15 | >200 | 85 |
| Exemplar-2 | ERK2 | 8 | >500 | 42 |
| Exemplar-3 | ERK2 | 25 | >150 | 120 |
| Exemplar-4 | ERK2 | 5 | >1000 | 28 |
| GDC-0994 (Ref) | ERK1/2 | 1.1 / 0.3 | >1000 | 20 |
[a] Biochemical IC50 values determined by in vitro kinase assay. [b] Cellular IC50 values determined by a 72-hour cell viability assay.
Experimental Protocols
General Protocol for Inhibitor Synthesis
This protocol outlines a general procedure for the synthesis of a pyrimidine-based kinase inhibitor incorporating the this compound moiety, analogous to syntheses of similar compounds.[2][3][4]
Step 1: Reduction of the Ketone Precursor
-
Dissolve 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Step 2: Coupling with a Heterocyclic Core
-
To a solution of this compound in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the alcohol.
-
After stirring for 30 minutes, add the activated heterocyclic core (e.g., a 4,6-dichloropyrimidine derivative).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.
Step 3: Final Functionalization (if applicable)
-
The remaining reactive site on the heterocyclic core (e.g., the second chlorine on the pyrimidine ring) can be substituted via nucleophilic aromatic substitution with a desired amine.
-
Dissolve the intermediate from Step 2 and the selected amine in a solvent such as isopropanol or dioxane.
-
Add a base (e.g., diisopropylethylamine) and heat the reaction mixture at an elevated temperature (e.g., 80-120°C) until the reaction is complete.
-
After cooling, purify the final product by chromatography or recrystallization.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay (ERK2)
This protocol is a generalized method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human ERK2 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
³³P-γ-ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the test compound solution (or DMSO for control), and the ERK2 enzyme.
-
Initiate the kinase reaction by adding a mixture of MBP and ³³P-γ-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated ³³P-γ-ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (HCT116 Cells)
This assay measures the effect of the synthesized inhibitors on the proliferation of a cancer cell line.
Materials:
-
HCT116 human colorectal carcinoma cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed HCT116 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the cells and add the medium containing the test compounds (or DMSO as a vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols and assay methodologies outlined in this application note provide a framework for the development and evaluation of potent and selective inhibitors targeting key nodes in oncogenic signaling pathways. The strategic placement of halogen atoms on the pyridine ring allows for fine-tuning of the pharmacological properties, making this building block a promising tool in the discovery of next-generation targeted cancer therapies.
References
- 1. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and guidelines for the development of an HPLC method for the chiral separation of the enantiomers of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol.
Introduction
This compound is a chiral molecule with a stereocenter at the carbon atom bearing the hydroxyl group. The differential pharmacological and toxicological profiles of its enantiomers necessitate the development of reliable analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation.[1][2][3] This application note outlines a systematic approach to developing a robust HPLC method for the chiral resolution of this compound enantiomers.
Recommended Materials and Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended as a starting point due to their broad enantioselectivity.[4] Consider screening columns with different chiral selectors, for example:
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and water. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape.[4]
-
Sample: A solution of racemic this compound dissolved in a suitable solvent (e.g., mobile phase).
Experimental Protocols
A systematic method development workflow is crucial for achieving optimal chiral separation. The following protocol outlines a screening and optimization strategy.
Initial Screening of Chiral Stationary Phases and Mobile Phases
The initial screening aims to identify a suitable CSP and mobile phase system that shows baseline or partial separation of the enantiomers.
Protocol:
-
Column Installation: Install the selected chiral column into the HPLC system.
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Acquisition: Run the HPLC method and monitor the chromatogram.
-
Screening Conditions: Screen the following mobile phase systems for each CSP:
Screening Condition Mobile Phase Composition (v/v) Flow Rate (mL/min) Column Temperature (°C) Detection Wavelength (nm) Normal Phase 1 n-Hexane / Isopropanol (90:10) 1.0 25 254 Normal Phase 2 n-Hexane / Ethanol (85:15) 1.0 25 254 Reversed Phase 1 Water / Acetonitrile (50:50) 0.8 30 254 Reversed Phase 2 Water / Methanol (60:40) 0.8 30 254
Method Optimization
Once a promising CSP and mobile phase system are identified, further optimization is required to improve the resolution, peak shape, and analysis time.
Protocol:
-
Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents in the mobile phase. For normal phase, adjust the percentage of the alcohol modifier. For reversed phase, alter the ratio of the organic solvent to water.
-
Flow Rate: Adjust the flow rate to find a balance between analysis time and resolution. Lower flow rates generally improve resolution but increase run time.
-
Column Temperature: Investigate the effect of column temperature on the separation. Vary the temperature in increments of 5°C (e.g., 25°C, 30°C, 35°C).
-
Mobile Phase Additives: If peak tailing is observed, consider adding a small amount of an acidic or basic modifier. For acidic compounds, 0.1% TFA can be beneficial. For basic compounds, 0.1% DEA may improve peak shape.[4]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during method development and validation.
Table 1: Results of Initial Screening
| CSP | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Example: Cellulose-1 | n-Hexane/IPA (90:10) | 8.5 | 9.8 | 1.8 |
Table 2: Optimized Chromatographic Conditions
| Parameter | Optimized Value |
| Column | e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm |
| Mobile Phase | e.g., n-Hexane / Isopropanol (92:8 v/v) |
| Flow Rate | e.g., 0.8 mL/min |
| Column Temperature | e.g., 30°C |
| Detection Wavelength | e.g., 254 nm |
| Injection Volume | e.g., 5 µL |
Table 3: Method Validation Summary
| Parameter | Result |
| Retention Time (Enantiomer 1) | e.g., 10.2 min |
| Retention Time (Enantiomer 2) | e.g., 12.1 min |
| Resolution (Rs) | e.g., 2.5 |
| Tailing Factor (Enantiomer 1) | e.g., 1.1 |
| Tailing Factor (Enantiomer 2) | e.g., 1.2 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Specify concentration |
| Limit of Quantification (LOQ) | Specify concentration |
Visualizations
Experimental Workflow
The following diagram illustrates the systematic workflow for the development of the chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Development.
Chiral Recognition Mechanism
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities.
Caption: Principle of Chiral Recognition on a CSP.
References
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate structural elucidation and characterization of this compound, which is of interest in medicinal chemistry and drug development.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₇H₇ClFNO
-
Molecular Weight: 175.59 g/mol
-
Structure:

Predicted Spectroscopic Data
Note: The following data are predicted based on the analysis of structurally similar compounds and established principles of NMR and mass spectrometry, as direct experimental data for this specific molecule is not widely available in published literature.
2.1. Predicted ¹H NMR Data
The expected proton NMR chemical shifts, multiplicities, and coupling constants are summarized in the table below. The spectrum is predicted for a solution in deuterated chloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (pyridin-4-yl) | ~8.2 | Doublet (d) | ~2.5 |
| H-6 (pyridin-6-yl) | ~7.5 | Doublet of doublets (dd) | ~2.5, ~1.0 |
| CH (ethanol) | ~5.0 | Quartet (q) | ~6.5 |
| OH (ethanol) | Variable (broad singlet) | Broad Singlet (br s) | - |
| CH₃ (ethanol) | ~1.6 | Doublet (d) | ~6.5 |
2.2. Predicted ¹³C NMR Data
The anticipated carbon-13 NMR chemical shifts are provided below, predicted for a solution in CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (pyridin-2-yl) | ~158 (d, J ≈ 240 Hz) |
| C-3 (pyridin-3-yl) | ~140 (d, J ≈ 20 Hz) |
| C-4 (pyridin-4-yl) | ~138 |
| C-5 (pyridin-5-yl) | ~125 |
| C-6 (pyridin-6-yl) | ~122 (d, J ≈ 5 Hz) |
| CH (ethanol) | ~65 |
| CH₃ (ethanol) | ~22 |
2.3. Predicted Mass Spectrometry Data
The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments under electron ionization (EI) are listed.
| m/z | Relative Intensity | Assignment |
| 177 | Low | [M+2]⁺ (due to ³⁷Cl isotope) |
| 175 | Moderate | [M]⁺ (Molecular ion) |
| 160 | High | [M - CH₃]⁺ |
| 132 | Moderate | [M - CH₃ - CO]⁺ |
| 116 | High | [M - CH₃CHO - H]⁺ |
Experimental Protocols
3.1. NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ with TMS.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
-
Acquire a ¹³C NMR spectrum using proton decoupling (e.g., 30° pulse, 5-second relaxation delay, 1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Calibrate the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and determine multiplicities and coupling constants.
-
Assign the peaks in both spectra to the corresponding nuclei in the molecule.
-
3.2. Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade) or another suitable volatile solvent
-
Vials and micropipettes
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
Procedure (using GC-MS with EI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol.
-
-
Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Set the injector temperature to 250°C.
-
Use helium as the carrier gas at a constant flow rate.
-
Set the MS parameters: EI source at 70 eV, scan range of m/z 40-400.
-
Inject 1 µL of the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak ([M]⁺) and the peak corresponding to the ³⁷Cl isotope ([M+2]⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Visualizations
Caption: Workflow for NMR and MS analysis.
Caption: Predicted MS fragmentation pathway.
Application Notes and Protocols for the Scaled-Up Synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, a substituted pyridine ring with a chiral secondary alcohol, make it a valuable building block in drug discovery and development. This document provides a detailed experimental procedure for the scaled-up synthesis of this compound, focusing on a robust and reproducible method suitable for laboratory and pilot-plant settings. The synthesis is based on the reduction of the corresponding ketone, 2-acetyl-5-chloro-3-fluoropyridine, a common and efficient method for preparing secondary alcohols.
Reaction Pathway
The synthesis of this compound is achieved through the reduction of 2-acetyl-5-chloro-3-fluoropyridine using sodium borohydride in methanol. This single-step reaction is generally high-yielding and proceeds under mild conditions.
Reaction Scheme:
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| 2-Acetyl-5-chloro-3-fluoropyridine | >98% purity |
| Sodium borohydride (NaBH₄) | >98% purity |
| Methanol (MeOH) | Anhydrous, ACS grade |
| Ethyl acetate (EtOAc) | ACS grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |
| Brine (saturated aqueous NaCl) | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| 1 M Hydrochloric acid (HCl) | |
| 10 L Jacketed glass reactor | Equipped with mechanical stirrer, thermocouple, and nitrogen inlet |
| Rotary evaporator | |
| Vacuum oven | |
| Filtration apparatus | |
| Standard laboratory glassware |
Scaled-Up Synthesis Protocol (100 g scale)
-
Reactor Setup: The 10 L jacketed glass reactor is assembled, cleaned, dried, and purged with nitrogen.
-
Charging the Reactor: 2-Acetyl-5-chloro-3-fluoropyridine (100 g, 0.53 mol) is charged into the reactor, followed by anhydrous methanol (1 L).
-
Dissolution and Cooling: The mixture is stirred at room temperature until the starting material is fully dissolved. The reactor is then cooled to 0-5 °C using a circulating chiller.
-
Addition of Reducing Agent: Sodium borohydride (24.0 g, 0.63 mol, 1.2 eq) is added portion-wise to the stirred solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.[1][2]
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching the Reaction: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of 1 M HCl (approximately 200 mL) while maintaining the temperature below 15 °C, until the pH of the solution is ~7. This step is crucial for neutralizing the excess sodium borohydride and the resulting borate esters.
-
Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.
-
Work-up: The resulting slurry is diluted with water (500 mL) and ethyl acetate (500 mL). The mixture is stirred vigorously, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 250 mL).
-
Washing and Drying: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (250 mL) and then with brine (250 mL). The organic phase is dried over anhydrous magnesium sulfate.
-
Isolation of Crude Product: The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude this compound as an oil or a low-melting solid.
-
Purification: The crude product is purified by crystallization. The crude material is dissolved in a minimal amount of hot ethyl acetate and then cooled slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with cold ethyl acetate, and dried in a vacuum oven.[3]
Data Presentation
| Parameter | Lab Scale (1 g) | Scaled-Up (100 g) |
| Starting Material | 2-Acetyl-5-chloro-3-fluoropyridine | 2-Acetyl-5-chloro-3-fluoropyridine |
| Amount of Starting Material | 1.0 g | 100 g |
| Reducing Agent | Sodium borohydride | Sodium borohydride |
| Amount of Reducing Agent | 0.24 g (1.2 eq) | 24.0 g (1.2 eq) |
| Solvent | Methanol | Methanol |
| Solvent Volume | 10 mL | 1 L |
| Reaction Temperature | 0-5 °C | 0-5 °C |
| Reaction Time | 2-3 hours | 2-4 hours |
| Typical Yield | 85-95% | 88-96% |
| Purity (post-crystallization) | >99% (by HPLC) | >99% (by HPLC) |
Visualizations
Experimental Workflow
Caption: Workflow for the scaled-up synthesis of this compound.
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care.
-
The quenching process with HCl is exothermic and should be performed slowly with efficient cooling to control the temperature and gas evolution.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
References
Application Notes and Protocols for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of insecticides, herbicides, and fungicides. The unique electronic properties and versatile functionalization of the pyridine ring allow for the fine-tuning of biological activity and selectivity. 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol is a valuable, functionalized building block poised for the synthesis of novel agrochemical candidates. Its specific substitution pattern—a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxyethyl group at the 2-position—offers multiple reaction sites for derivatization and the construction of complex molecular architectures.
These application notes provide a comprehensive overview of the potential uses of this compound as a key intermediate in the synthesis of next-generation agrochemicals, with a particular focus on insecticides targeting the nicotinic acetylcholine receptor (nAChR). Detailed experimental protocols for the conversion of this building block into a key synthetic intermediate and its subsequent elaboration into a final product are provided, along with representative biological activity data.
Application Notes
1. Synthesis of Neonicotinoid and Butenolide Insecticide Analogs:
This compound serves as a strategic precursor for the synthesis of the corresponding 2-(chloromethyl)pyridine derivative. This transformation is a critical step in the production of numerous neonicotinoid insecticides, such as Imidacloprid and its analogs. The resulting 5-chloro-3-fluoro-2-(chloromethyl)pyridine is a highly reactive intermediate that can be readily coupled with various N-heterocyclic fragments to generate a library of potential insecticidal compounds. The presence of both chlorine and fluorine on the pyridine ring is anticipated to modulate the biological activity, metabolic stability, and target-site affinity of the resulting agrochemicals.
2. Development of Novel Herbicides and Fungicides:
While the primary focus of this document is on insecticides, the functionalized pyridine core of this compound is also a relevant scaffold for the development of novel herbicides and fungicides. The ethanol side chain can be oxidized to the corresponding carboxylic acid, a common feature in pyridine-based herbicides. Alternatively, the hydroxyl group can be derivatized to form ethers or esters, which may exhibit fungicidal properties. The unique substitution pattern of the pyridine ring can lead to compounds with novel modes of action or improved efficacy against resistant weeds and fungal pathogens.
Data Presentation
The following table summarizes the biological activity of several commercial neonicotinoid insecticides against the Indian honeybee (Apis cerana indica), providing a benchmark for the development of new analogs derived from this compound.
| Insecticide | Target Organism | LC50 (ppm) | Reference |
| Imidacloprid | Apis cerana indica | 32.26 | [1] |
| Acetamiprid | Apis cerana indica | 54.27 | [1] |
| Thiacloprid | Apis cerana indica | 96.86 | [1] |
| Thiamethoxam | Apis cerana indica | 30.61 | [1] |
| Clothianidin | Apis cerana indica | 40.31 | [1] |
| Dinotefuran | Apis cerana indica | 103.28 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-Chloroethyl)-5-chloro-3-fluoropyridine (Intermediate 2)
This protocol describes the chlorination of this compound using thionyl chloride.
Materials:
-
This compound (1 )
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 ) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(1-Chloroethyl)-5-chloro-3-fluoropyridine (2 ).
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 85-95%
Protocol 2: Synthesis of a Novel Neonicotinoid Analog (Compound 4)
This protocol outlines the coupling of intermediate 2 with an N-nitro-imidazolidine derivative to form a hypothetical neonicotinoid analog.
Materials:
-
2-(1-Chloroethyl)-5-chloro-3-fluoropyridine (2 )
-
1-((2-aminoethyl)amino)-2-nitroethene (3 ) or similar nucleophile
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 1-((2-aminoethyl)amino)-2-nitroethene (3 ) and potassium carbonate in anhydrous acetonitrile.
-
Stir the suspension at room temperature under an inert atmosphere.
-
Add a solution of 2-(1-Chloroethyl)-5-chloro-3-fluoropyridine (2 ) in anhydrous acetonitrile to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final neonicotinoid analog (4 ).
Visualizations
Caption: Mode of action of neonicotinoid insecticides at the nicotinic acetylcholine receptor.
Caption: Synthetic workflow for a novel neonicotinoid analog.
References
Automated synthesis of fluorinated pyridine derivatives for PET imaging
An Application Note and Protocol for the Automated Synthesis of Fluorinated Pyridine Derivatives for Positron Emission Tomography (PET) Imaging
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative functional information about physiological, biochemical, and pathological processes in vivo.[1] This is achieved by administering a radiotracer—a biologically active molecule labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical and nuclear characteristics, including a convenient half-life (109.8 min) and low positron energy (635 keV), which allows for high-resolution imaging.[1][2]
Fluorinated pyridine scaffolds are of significant interest in radiopharmaceutical chemistry. The pyridine ring is a common motif in many biologically active compounds and approved drugs, making ¹⁸F-labeled pyridine derivatives excellent candidates for developing targeted PET tracers for oncology, neurology, and cardiology.[1][3]
The synthesis of these radiotracers, particularly for clinical use, presents challenges including the need for rapid, reproducible, and high-yield production while minimizing radiation exposure to personnel.[4][5] Automated synthesis modules (radiosynthesizers) are essential for addressing these challenges, enabling standardized and GMP-compliant (Good Manufacturing Practice) production of PET radiopharmaceuticals.[5][6]
This document provides detailed protocols and application notes on the automated synthesis of ¹⁸F-labeled pyridine derivatives, focusing on common methodologies and specific, clinically relevant examples.
General Principles of Automated ¹⁸F-Fluorination
The automated synthesis of ¹⁸F-labeled pyridine derivatives typically involves a sequence of steps performed within a lead-shielded "hot cell" using a computer-controlled radiosynthesizer.[5]
2.1 Production and Activation of [¹⁸F]Fluoride
-
Cyclotron Production : [¹⁸F]Fluoride is produced in a medical cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding ¹⁸O-enriched water with protons.[5]
-
Trapping and Elution : The resulting aqueous [¹⁸F]fluoride is delivered to the synthesis module and trapped on an anion exchange cartridge (e.g., QMA).[4][7]
-
Activation : The trapped [¹⁸F]fluoride is then eluted into the reactor vessel using a solution containing a phase transfer catalyst, typically a cryptand like Kryptofix 2.2.2 (K₂₂₂), and a base such as potassium carbonate (K₂CO₃).[5][8]
-
Azeotropic Drying : To enhance the nucleophilicity of the [¹⁸F]fluoride, the water from the elution step is removed by azeotropic distillation with acetonitrile (ACN) under heating and a stream of inert gas (e.g., helium or nitrogen).[5] This produces the highly reactive, anhydrous K[¹⁸F]F-K₂₂₂ complex.
2.2 Radiofluorination of Pyridine Precursors
The introduction of ¹⁸F onto a pyridine ring is most commonly achieved via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring facilitates attack by the nucleophilic [¹⁸F]fluoride. The reaction is most efficient when a good leaving group (e.g., nitro, trimethylammonium triflate) is positioned ortho or para to the site of fluorination.[3]
More recent methods, such as copper-mediated radiofluorination, have expanded the scope to include precursors like boronic acids and stannanes, allowing fluorination of less electronically activated pyridine rings.[9]
2.3 Purification and Formulation
After the reaction, the crude product is purified to remove unreacted [¹⁸F]fluoride, the precursor, and reaction byproducts. This is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) or a combination of Solid-Phase Extraction (SPE) cartridges.[8][10] The purified radiotracer is then formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and passed through a sterile filter into a final product vial.[7]
Experimental Workflows and Protocols
The general workflow for automated synthesis is adaptable for various fluorinated pyridine derivatives. The process begins with cyclotron production of the radionuclide and concludes with quality control of the final formulated product.
Below are detailed protocols for the automated synthesis of specific, prominent ¹⁸F-labeled pyridine PET tracers.
Application Protocol 1: Automated Synthesis of [¹⁸F]Flortaucipir
Tracer: [¹⁸F]Flortaucipir (also known as [¹⁸F]AV-1451 or [¹⁸F]T807) Application: An FDA-approved PET tracer for imaging the density and distribution of aggregated tau protein in the brain, a hallmark of Alzheimer's disease.[10][11] Synthesis Principle: A one-step nucleophilic aromatic substitution on a nitro-precursor, followed by purification.[10][11]
3.1.1 Reagents and Materials
-
Precursor: 5-(5-nitropyridin-2-yl)-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][3][6]triazine (AV1622)
-
Eluent: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃) in Acetonitrile/Water
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification: Semi-preparative C18 HPLC column, SPE cartridges (e.g., C18)
-
Automated Synthesizer: Cassette-based modules such as Synthra RNplus, GE TRACERlab, or similar.[10][11]
3.1.2 Automated Synthesis Procedure (Example on RNplus Module)
-
[¹⁸F]Fluoride Trapping & Elution: Aqueous [¹⁸F]fluoride from the cyclotron is passed through a QMA cartridge. The trapped activity is eluted into the reactor with a solution of K₂₂₂/K₂CO₃.
-
Drying: The mixture is dried azeotropically with acetonitrile at ~110°C under vacuum and helium flow.
-
Radiofluorination: The precursor (AV1622) dissolved in DMSO is added to the dried K[¹⁸F]F-K₂₂₂ complex. The reaction mixture is heated at 130-150°C for 10-15 minutes.
-
Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column for purification. The mobile phase is typically a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).[10]
-
Formulation: The collected HPLC fraction containing [¹⁸F]Flortaucipir is passed through a C18 SPE cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol and diluted with sterile saline for injection.
-
Final Product: The formulated solution is passed through a 0.22 µm sterile filter into a sterile product vial.
Application Protocol 2: Automated Synthesis of [¹⁸F]PARPi
Tracer: [¹⁸F]PARPi ([¹⁸F]FluorThanatrace, [¹⁸F]FTT) Application: Imaging Poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair, for oncology applications and monitoring response to PARP inhibitor therapy.[12][13] Synthesis Principle: A three-step, one-pot automated synthesis involving radiofluorination of a nitro-precursor, followed by reduction of the nitro group and subsequent acylation.[12]
3.2.1 Reagents and Materials
-
Precursors: Ethyl 4-nitrobenzoate, 2-((4-(4-fluorobenzyl)piperazin-1-yl)methyl)isoindolin-1-one
-
Reagents: K₂₂₂/K₂CO₃, Palladium on Carbon (Pd/C), Ammonium formate, HATU, Triethylamine (NEt₃)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification: Semi-preparative C18 HPLC column
-
Automated Synthesizer: Trasis AllinOne or similar multi-reactor module.[12]
3.2.2 Automated Synthesis Procedure (Example on Trasis AllinOne)
-
[¹⁸F]Fluoride Activation: Standard trapping, elution, and azeotropic drying are performed in Reactor 1.
-
Step 1: Radiofluorination: Ethyl 4-nitrobenzoate in DMSO is added to the reactor and heated to produce ethyl 4-[¹⁸F]fluorobenzoate.
-
Step 2: Nitro Reduction: The reaction mixture is cooled. A solution of ammonium formate and Pd/C is added, and the mixture is heated to reduce the nitro group to an amine, forming ethyl 4-amino-[¹⁸F]fluorobenzoate.
-
Step 3: Amide Coupling: The second precursor and coupling reagents (HATU, NEt₃) are added to the reactor and heated to form the final [¹⁸F]PARPi product.
-
Purification & Formulation: The crude product is purified by semi-preparative HPLC. The collected fraction is then reformulated into a sterile, injectable solution using an SPE cartridge-based method.[12]
Application Protocol 3: Automated Labeling of Peptides via [¹⁸F]F-Py-TFP
Tracer: Peptides labeled with 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) Application: Versatile method for labeling a wide range of biomolecules (peptides, proteins) for various imaging applications.[4][14] Synthesis Principle: A two-step process. First, the prosthetic group ([¹⁸F]F-Py-TFP) is synthesized. Second, this active ester is conjugated to the free amine group of a peptide.[14]
3.3.1 Reagents and Materials
-
Prosthetic Group Precursor: N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)-carbonyl)pyridine-2-aminium trifluoromethanesulfonate
-
Peptide: Any peptide with a primary amine (e.g., cRGDyK, Bombesin derivatives)
-
Solvents: tert-Butanol (tBuOH), Acetonitrile (ACN), DMSO
-
Base: Diisopropylethylamine (DIPEA)
-
Purification: MCX SPE cartridge, C18 HPLC column
-
Automated Synthesizer: ELIXYS FLEX/CHEM or similar multi-reactor system.[14]
3.3.2 Automated Synthesis Procedure (Example on ELIXYS)
-
[¹⁸F]F-Py-TFP Synthesis (Reactor 1):
-
Peptide Conjugation (Reactor 2):
-
The purified [¹⁸F]F-Py-TFP is eluted from the MCX cartridge into Reactor 2.
-
The target peptide, dissolved in a buffer or DMSO with DIPEA, is added to Reactor 2.[14]
-
The conjugation reaction proceeds at 40°C for 15 minutes.
-
-
Final Purification & Formulation:
-
The crude [¹⁸F]FPy-peptide is purified via semi-preparative HPLC.
-
The final product is reformulated using standard SPE techniques.
-
Data Summary and Quality Control
The success of an automated synthesis is evaluated based on several key parameters. All final tracer formulations must pass stringent quality control (QC) tests before being administered for human use.[15]
Table 1: Summary of Automated Synthesis Parameters for Selected ¹⁸F-Pyridine Tracers
| Parameter | [¹⁸F]Flortaucipir | [¹⁸F]PARPi (revised) | [¹⁸F]FPy-Peptides |
| Automated Platform | Synthra RNplus / TRACERlab | Trasis AllinOne | ELIXYS FLEX/CHEM |
| Synthesis Time | ~55 min[10][11] | ~60-70 min[12] | ~97 min[14] |
| Radiochemical Yield (RCY) | 14-17% (non-decay corrected)[10][11] | >20% (non-decay corrected)[12] | 13–26% (decay corrected)[14] |
| Molar Activity (Aₘ) | 248-385 GBq/µmol[10][11] | >50 GBq/µmol | 37-185 GBq/µmol (1-5 Ci/µmol)[14] |
| Radiochemical Purity | >99%[10][11] | >99%[12] | >99%[14] |
4.1 Quality Control (QC) Specifications
-
Identity and Purity: Confirmed by analytical radio-HPLC, co-injecting with a non-radioactive reference standard. Radiochemical purity should typically be >95%.[16]
-
Molar Activity (Aₘ): The amount of radioactivity per mole of the compound (GBq/µmol or Ci/µmol). Determined by analytical HPLC, correlating the radioactivity peak with the UV absorbance peak of the reference standard.
-
Residual Solvents: Measured by gas chromatography (GC) to ensure levels of solvents (e.g., ACN, DMSO, ethanol) are below acceptable limits defined by pharmacopeias.
-
pH: The pH of the final formulation must be within a physiologically acceptable range (typically 4.5 - 7.5).
-
Radionuclidic Purity: Confirmed by measuring the half-life of the final product.
-
Sterility and Endotoxins: The final product must be sterile (tested via culture) and have bacterial endotoxin levels below the specified limit (tested via LAL test).
Conclusion
The automated synthesis of fluorinated pyridine derivatives is a robust and essential technology for the clinical translation of novel PET radiotracers.[17] By leveraging automated platforms, researchers and clinicians can achieve reliable, reproducible, and GMP-compliant production of these valuable imaging agents. The protocols outlined in this document for tracers like [¹⁸F]Flortaucipir, [¹⁸F]PARPi, and peptide-based agents demonstrate the versatility and efficiency of these automated approaches, paving the way for advanced diagnostic imaging in neurology, oncology, and beyond.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated production of [18F]-F-Py-peptides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Automated synthesis of PET tracers [fz-juelich.de]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Fully Automated, High-Dose Radiosynthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www-pub.iaea.org [www-pub.iaea.org]
- 16. Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands [mdpi.com]
- 17. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biocatalytic Reduction for the Synthesis of Chiral Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chirality is a fundamental property in pharmaceutical science, where the enantiomeric form of a drug molecule can dictate its efficacy and safety. The synthesis of enantiomerically pure chiral alcohols, which are crucial building blocks for many active pharmaceutical ingredients (APIs), is therefore of paramount importance.[1][2] Biocatalytic reduction, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), has emerged as a powerful and green alternative to traditional chemical methods.[3] These enzymatic reactions offer exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions, minimizing waste and avoiding the need for protecting groups and harsh reagents.[3]
KREDs and ADHs catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols with high enantiomeric purity.[4] A key challenge in these reactions is the requirement for stoichiometric amounts of nicotinamide cofactors (NADH or NADPH).[5] To overcome this, efficient in situ cofactor regeneration systems are employed, making the process economically viable for large-scale synthesis.[6][7] This document provides an overview of the core principles, application data, and detailed protocols for utilizing biocatalytic reduction in the synthesis of chiral alcohols.
Core Principles of Biocatalytic Ketone Reduction
The fundamental reaction involves the transfer of a hydride from a nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of a prochiral ketone, catalyzed by a ketoreductase or alcohol dehydrogenase.[5][8] The high stereoselectivity of the enzyme dictates which face of the ketone is attacked, resulting in the formation of a specific alcohol enantiomer, either (R) or (S).[9]
Cofactor Regeneration:
For the reaction to be catalytic with respect to the expensive cofactor, the oxidized form (NADP⁺ or NAD⁺) must be continuously regenerated back to its reduced state. Two primary strategies are widely used:
-
Enzyme-Coupled Regeneration: This is the most common approach, utilizing a second enzyme-substrate pair. The glucose dehydrogenase (GDH)/glucose system is frequently used, where GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ to NADPH.[10][5] Formate dehydrogenase (FDH) with formate as the sacrificial substrate is another effective system.[11]
-
Substrate-Coupled Regeneration: In this method, a sacrificial alcohol, typically isopropanol, is added in large excess.[5] The same KRED enzyme that reduces the target ketone also oxidizes isopropanol to acetone, regenerating the NADPH cofactor.[5][12]
dot
Caption: Enzymatic reduction of a ketone coupled with cofactor regeneration.
Application Data: Asymmetric Reduction of Prochiral Ketones
The versatility of ketoreductases is demonstrated by their application across a wide range of substrates, consistently delivering high conversions and excellent enantiomeric excess (e.e.).
| Substrate | Biocatalyst | Cofactor System | Conversion (%) | e.e. (%) | Product Configuration | Reference |
| Ethyl 4-chloro-3-oxobutanoate | Ketoreductase from E. coli | GDH / Glucose | >99 | >99.5 | (R) | [13] |
| 2-Hydroxyacetophenone (2-HAP) | RhADH from Rhodococcus R6 | FDH / Formate | >99 | >99 | (R) | [11] |
| 4'-Methoxyacetophenone | Rhodotorula sp. AS2.2241 (whole cell) | Glucose | >98 | 99 | (S) | [14] |
| Ethyl 2-methyl-3-oxobutanoate | KRED-108 | Isopropanol | >99 | >99 | (2R, 3R) | [15] |
| 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone | Engineered KRED | GDH / Glucose | >99 | >99.9 | (R) | [12] |
| Oxcarbazepine | Engineered L. kefir KRED | Isopropanol | >99 | >99 | (S) | [12] |
| Ketoester 55 | KRED1001 | GDH / Glucose | ~92 (isolated yield) | >99.5 | (R) | [10] |
Experimental Protocols
dot
Caption: General workflow for biocatalytic synthesis of chiral alcohols.
Protocol 1: General Procedure for KRED Screening
This protocol describes a small-scale reaction to screen a panel of ketoreductases for activity and selectivity towards a target ketone.
Materials:
-
Ketone substrate
-
KRED enzyme library (lyophilized powders or solutions)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)
-
96-well microtiter plates or 1.5 mL microcentrifuge tubes
-
Incubator shaker
Procedure:
-
Prepare Master Mix: In a sterile container, prepare a master mix containing buffer, NADP⁺ (1 mM), D-glucose (100 mM), and GDH (1-2 mg/mL).
-
Aliquot Enzyme: Dispense the individual KRED enzymes into separate wells of the microtiter plate or into microcentrifuge tubes (e.g., 1-5 mg of lyophilized powder per reaction).
-
Initiate Reaction: Add the master mix to each well/tube. To start the reaction, add the ketone substrate (typically from a stock solution in a co-solvent like DMSO or isopropanol) to a final concentration of 10-50 mM. The final reaction volume is typically 200-1000 µL.
-
Incubation: Seal the plate/tubes and place in an incubator shaker at 30°C with agitation (200-250 rpm) for 16-24 hours.[3]
-
Reaction Quench & Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate). Vortex vigorously for 1-2 minutes to extract the product.
-
Sample Preparation for Analysis: Centrifuge the mixture to separate the layers. Carefully transfer the organic layer to a new vial for analysis of conversion and enantiomeric excess by GC or HPLC.
Protocol 2: Preparative Scale Synthesis of (R)-1-(2-hydroxyphenyl)ethan-1-ol
This protocol is adapted for a larger scale synthesis using an enzyme-coupled cofactor regeneration system.[11]
Materials:
-
2-Hydroxyacetophenone (2-HAP)
-
Alcohol Dehydrogenase (e.g., RhADH)
-
Formate Dehydrogenase (CpFDH)
-
Sodium formate
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dibutyl phthalate (or other suitable organic co-solvent)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Substrate Preparation: Dissolve the substrate, 2-HAP (e.g., 6.0 g), in the organic co-solvent, dibutyl phthalate (e.g., 25 mL).
-
Aqueous Phase Preparation: In the reaction vessel, prepare the aqueous phase (e.g., 75 mL) containing 100 mM potassium phosphate buffer (pH 7.0), the dual-enzyme system (e.g., 174 mg RhADH, 3 g CpFDH), and the sacrificial co-substrate, sodium formate (e.g., 1.0 g).[11]
-
Reaction Setup: Add the organic substrate solution to the aqueous enzyme solution to form a biphasic system. This enhances substrate availability and can reduce product inhibition.
-
Incubation: Stir the emulsion at a controlled temperature (e.g., 37°C) for 2-4 hours.[11]
-
Monitoring: Monitor the reaction progress by taking small samples from the organic phase and analyzing them by HPLC or GC to determine substrate conversion.
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. The organic phase containing the chiral alcohol product can be separated and used for further purification (e.g., column chromatography or distillation) if required.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the stereochemical purity of the synthesized chiral alcohol.
Materials:
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel® series)
-
HPLC-grade solvents (e.g., n-heptane, isopropanol, ethanol)
-
HPLC system with UV detector
-
Racemic standard of the alcohol product
-
Synthesized alcohol product sample
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction organic extract or the purified product in the mobile phase to a suitable concentration (e.g., 0.5-1.0 mg/mL).[16] Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions (Example for 1-phenylethanol):
-
Analysis:
-
First, inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers and to ensure the column is providing baseline separation.
-
Next, inject the synthesized product sample.
-
Identify the peaks corresponding to the enantiomers. The major peak will be the desired product.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Integrate the peak areas for both enantiomers (Area₁ and Area₂).
-
Calculate the e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
dot
Caption: Decision tree for developing a biocatalytic reduction process.
References
- 1. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol. The proposed synthetic route involves two key stages: the formation of the ketone intermediate, 2-acetyl-5-chloro-3-fluoropyridine, via a Grignard reaction, followed by its reduction to the target alcohol.
Part 1: Synthesis of 2-acetyl-5-chloro-3-fluoropyridine via Grignard Reaction
A common and effective method for the synthesis of 2-acetylpyridines involves the acylation of a corresponding pyridyl Grignard reagent.[1] This approach circumvents the challenges associated with Friedel-Crafts acylation of pyridine rings, which often fail due to the Lewis basicity of the pyridine nitrogen deactivating the catalyst.[2][3]
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a small crystal of iodine to activate the magnesium.[4] Prepare a solution of 2-bromo-5-chloro-3-fluoropyridine in anhydrous tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium and observe for initiation of the reaction (e.g., gentle refluxing, disappearance of iodine color). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Acylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of acetyl chloride or acetic anhydride (1 equivalent) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of 2-acetyl-5-chloro-3-fluoropyridine.
Troubleshooting Guide: Grignard Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (oxide layer).[5] 2. Wet glassware or solvent.[6] 3. Impure starting materials. | 1. Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by crushing the turnings.[4] 2. Flame-dry all glassware and use freshly distilled anhydrous solvents. 3. Ensure the purity of the alkyl halide. |
| Low yield of the ketone | 1. Incomplete formation of the Grignard reagent. 2. Wurtz coupling side reaction.[6] 3. Grignard reagent acting as a base. | 1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Add the alkyl halide slowly to a dilute suspension of magnesium to minimize localized high concentrations. 3. Use a less sterically hindered acetylating agent if possible. |
| Formation of biphenyl or other coupling byproducts | 1. High reaction temperature during Grignard formation. 2. Presence of transition metal impurities. | 1. Maintain a gentle reflux; avoid excessive heating. 2. Use high-purity magnesium turnings. |
| Dark brown or black reaction mixture | 1. Decomposition of the Grignard reagent.[6] 2. Side reactions catalyzed by impurities. | 1. Ensure the reaction is not overheated and that the starting materials are pure. 2. Use freshly opened, high-purity solvents and reagents. |
FAQs: Grignard Synthesis of 2-acetyl-5-chloro-3-fluoropyridine
Q1: Why is Friedel-Crafts acylation not recommended for this synthesis? A: Pyridine and its derivatives are generally poor substrates for Friedel-Crafts reactions. The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the pyridine ring towards electrophilic aromatic substitution.[3][7]
Q2: What are the best practices for setting up a Grignard reaction? A: The most critical factor is the exclusion of moisture. All glassware should be oven or flame-dried and cooled under an inert atmosphere. Solvents must be anhydrous, and starting materials should be free of water.[6]
Q3: Can I use an alternative to 2-bromo-5-chloro-3-fluoropyridine? A: While alkyl bromides are common, the corresponding chloride or iodide could potentially be used. However, reaction conditions may need to be optimized, as reactivity varies (I > Br > Cl).
Part 2: Reduction of 2-acetyl-5-chloro-3-fluoropyridine
The reduction of the ketone intermediate to the desired secondary alcohol, this compound, can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.[8][9]
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-5-chloro-3-fluoropyridine in a suitable protic solvent like methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material. Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate esters. Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude alcohol can be purified by recrystallization or column chromatography.[8]
Caption: Workflow for the reduction of 2-acetyl-5-chloro-3-fluoropyridine.
Troubleshooting Guide: Ketone Reduction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reaction | 1. Insufficient reducing agent. 2. Deactivated NaBH₄ due to moisture. 3. Low reaction temperature. | 1. Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents). 2. Use freshly opened or properly stored NaBH₄. 3. Allow the reaction to warm to room temperature after the initial addition. |
| Low yield of alcohol | 1. Product loss during work-up. 2. Formation of side products. | 1. Ensure complete extraction from the aqueous layer. The alcohol may have some water solubility. 2. Monitor the reaction by TLC to avoid over-reduction or side reactions. |
| Formation of over-reduced products (e.g., ethylpyridine) | 1. Use of a stronger reducing agent. 2. Harsh reaction conditions (high temperature). | 1. NaBH₄ is generally selective for ketones over the pyridine ring. Avoid stronger reagents like LiAlH₄ unless specific conditions are used. 2. Maintain a low to ambient reaction temperature.[10] |
FAQs: Reduction of 2-acetyl-5-chloro-3-fluoropyridine
Q1: Can catalytic hydrogenation be used for this reduction? A: Yes, catalytic hydrogenation (e.g., using H₂ with a catalyst like PtO₂ or Rhodium) can be an effective method for reducing acetylpyridines.[11][12] However, care must be taken as some conditions can also lead to the reduction of the pyridine ring or dehalogenation.[11]
Q2: Why is the reaction quenched with acid or water? A: The quench serves two purposes: to neutralize any unreacted NaBH₄ and to hydrolyze the borate ester intermediate that is formed during the reaction, which liberates the final alcohol product.
Q3: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is a convenient method. Spot the reaction mixture alongside the starting ketone. The reaction is complete when the spot corresponding to the ketone has disappeared, and a new, more polar spot for the alcohol product has appeared.
Part 3: General FAQs and Purification
Q1: What are the key safety precautions for this synthesis? A: Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere and away from water. Acetyl chloride is corrosive and lachrymatory. Sodium borohydride reacts with water to produce flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.
Q2: What are the best methods for purifying the final product? A: The final alcohol product can typically be purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of method will depend on the physical properties of the product (solid or oil) and the nature of any impurities.
References
- 1. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. The chemistry of pyridine under friedel - crafts acylation | Filo [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CCCC 1973, Volume 38, Issue 2, Abstracts pp. 611-614 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, focusing on the identification and mitigation of impurities.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
-
Question: My final product shows the presence of the starting material (either 2-acetyl-5-chloro-3-fluoropyridine or 2-bromo-5-chloro-3-fluoropyridine) by HPLC/GC-MS analysis. What could be the cause and how can I resolve this?
-
Answer: Incomplete reaction is the most likely cause.
-
For the reduction of 2-acetyl-5-chloro-3-fluoropyridine:
-
Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., sodium borohydride) to the ketone may be too low. Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), is used.[1][2]
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. While these reductions are often rapid at room temperature, some substrates may require longer times or gentle heating.
-
Reagent Quality: The reducing agent may have degraded. Use a freshly opened container or a properly stored reagent.
-
-
For the reaction of 2-bromo-5-chloro-3-fluoropyridine with acetaldehyde (via organometallic intermediate):
-
Inefficient Formation of the Organometallic Reagent: Incomplete formation of the Grignard or lithiated species will result in unreacted starting material. Ensure anhydrous conditions and use freshly prepared or titrated organometallic reagents.
-
Slow Addition of Acetaldehyde: Adding the acetaldehyde too slowly or at a very low temperature might lead to the degradation of the organometallic intermediate before it can react.
-
-
Solution: If unreacted starting material is present, consider re-subjecting the purified mixture to the reaction conditions or employing a more efficient purification method such as column chromatography.
-
Issue 2: Formation of an Over-reduction Product
-
Question: I am performing the reduction of 2-acetyl-5-chloro-3-fluoropyridine and I observe a byproduct with a mass corresponding to the replacement of the hydroxyl group with a hydrogen. How can I prevent this?
-
Answer: Over-reduction to the corresponding ethyl-substituted pyridine can occur, especially with stronger reducing agents or under harsh reaction conditions.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally mild and selective for ketones over benzylic alcohols.[1][2] Avoid using stronger reducing agents like lithium aluminum hydride (LiAlH₄) if over-reduction is a concern.
-
Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C) and avoid prolonged reaction times after the starting material has been consumed (as monitored by TLC or LC-MS).
-
Solution: If the over-reduced product is formed, it will likely have a different polarity from the desired alcohol, allowing for separation by column chromatography.
-
Issue 3: Presence of a Dimeric Bipyridine Impurity
-
Question: In the synthesis from 2-bromo-5-chloro-3-fluoropyridine, I have identified a high molecular weight impurity that appears to be a dimer of the pyridine starting material. What is the cause of this?
-
Answer: This is likely a homocoupling byproduct formed during the generation of the organometallic intermediate (Grignard or organolithium).
-
Reaction Conditions: This side reaction can be promoted by the presence of certain metal catalysts or by elevated temperatures during the formation of the organometallic reagent.
-
Solution:
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative coupling.
-
Maintain a low temperature during the formation of the organometallic reagent.
-
This non-polar impurity can typically be separated from the more polar desired product by silica gel chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Based on common synthetic routes, the most probable impurities include:
-
Unreacted Starting Materials: 2-acetyl-5-chloro-3-fluoropyridine or 2-bromo-5-chloro-3-fluoropyridine.
-
Over-reduction Product: 5-chloro-3-fluoro-2-ethylpyridine (from the reduction of the ketone).
-
Homocoupling Product: 5,5'-dichloro-3,3'-difluoro-2,2'-bipyridine (from the organometallic route).
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, methanol, ethyl acetate, hexanes).
Q2: How can I best monitor the progress of my reaction to minimize impurity formation?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction.
-
TLC: Provides a quick and simple way to visualize the consumption of the starting material and the formation of the product.
-
LC-MS: Offers more definitive identification of the product and any major byproducts by providing both retention time and mass-to-charge ratio information.
Q3: What purification methods are most effective for removing these common impurities?
A3:
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired polar alcohol product from less polar impurities like unreacted bromo-starting material and homocoupling byproducts, as well as from more polar impurities.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent method for removing small amounts of impurities.
-
Distillation (under vacuum): If the product is a liquid with a suitable boiling point, vacuum distillation can be used for purification.
Quantitative Data Summary
The following table summarizes the likely impurities and their typical analytical characteristics. The percentage ranges are hypothetical and will vary depending on the specific reaction conditions and purification methods employed.
| Impurity Name | Chemical Structure | Probable Origin | Typical Analytical Method for Detection | Expected % Range (Crude) |
| 2-acetyl-5-chloro-3-fluoropyridine | C₇H₅ClFNO | Unreacted starting material (Reduction route) | HPLC, GC-MS, LC-MS | 0 - 10% |
| 2-bromo-5-chloro-3-fluoropyridine | C₅H₂BrClFN | Unreacted starting material (Organometallic route) | HPLC, GC-MS, LC-MS | 0 - 10% |
| 5-chloro-3-fluoro-2-ethylpyridine | C₇H₇ClFN | Over-reduction of the ketone | GC-MS, LC-MS | 0 - 5% |
| 5,5'-dichloro-3,3'-difluoro-2,2'-bipyridine | C₁₀H₄Cl₂F₂N₂ | Homocoupling of the organometallic intermediate | LC-MS | 0 - 5% |
Experimental Protocols
Method 1: Reduction of 2-acetyl-5-chloro-3-fluoropyridine
-
Dissolution: Dissolve 2-acetyl-5-chloro-3-fluoropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Method 2: Grignard Reaction with 2-bromo-5-chloro-3-fluoropyridine
-
Grignard Formation: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). Add a small crystal of iodine. Prepare a solution of 2-bromo-5-chloro-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.
-
Addition of Acetaldehyde: Cool the Grignard reagent to 0 °C. Slowly add a solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for identifying common impurities.
References
Troubleshooting low yield in fluorinated pyridine synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for common issues encountered during the synthesis of fluorinated pyridines, specifically addressing the challenge of low reaction yield.
Troubleshooting Guide & FAQs
This section is designed to help you diagnose and resolve common problems in your fluorinated pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction has a very low yield. What are the most common general causes?
A1: Low yields in fluorinated pyridine synthesis can stem from several factors. Key areas to investigate include:
-
Moisture and Air Sensitivity: Many fluorinating reagents are highly sensitive to moisture and can decompose in its presence. For instance, AgF₂ is a hygroscopic solid that reacts with water.[1][2] While some procedures can be conducted without rigorous exclusion of air and moisture, optimal yields often require anhydrous conditions.[2]
-
Reagent Purity and Activity: The purity and activity of your starting materials and fluorinating agent are critical. Ensure your pyridine substrate is pure and that the fluorinating reagent has not degraded. For example, AgF₂ should be a black, fine crystalline solid; a yellow/brown discoloration indicates decomposition, and the reagent should be discarded.[1]
-
Substrate Reactivity: The electronic properties of your pyridine substrate significantly influence the reaction outcome. Pyridines with multiple electron-withdrawing groups may exhibit lower yields.[2][3] Conversely, the reaction is highly tolerant of a range of functional groups and electronic properties of the substrate.[1]
-
Reaction Conditions: Suboptimal reaction conditions, including solvent, temperature, and reaction time, are a frequent cause of low yield. Each fluorination method has an optimal set of conditions that must be carefully controlled.
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can consume your starting material and reduce the yield of the desired fluorinated pyridine. These can include over-fluorination, dimerization, or reactions with the solvent.
Q2: I'm observing the formation of multiple products, leading to low regioselectivity. How can I improve this?
A2: Achieving high regioselectivity is a common challenge in pyridine fluorination. Here are some strategies to improve it:
-
Directing Groups: The presence and position of existing functional groups on the pyridine ring can direct the fluorination to a specific position. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[4]
-
Choice of Fluorinating Reagent: Different fluorinating reagents can exhibit different regioselectivities. For meta-selective fluorination, specific conditions involving Zincke imine intermediates with reagents like Selectfluor or NFSI have been developed.[5] For selective fluorination at the C-H bond adjacent to the nitrogen, AgF₂ has proven to be highly effective.[1][6][7]
-
Reaction Conditions: Fine-tuning reaction parameters such as temperature and solvent can influence the regioselectivity of the reaction.
Q3: My reaction is generating significant amounts of tar-like byproducts. What could be the cause and how can I prevent it?
A3: The formation of tar or polymeric materials can occur, especially with sensitive pyridine substrates.
-
Harsh Reaction Conditions: Strongly acidic or basic conditions, or the presence of strong electrophiles, can lead to the oxidation and polymerization of pyridine derivatives.[4]
-
Solution: Employing milder reaction conditions is crucial. For sensitive substrates, consider neutral fluorination methods.[4] The use of a base like Li₂CO₃ at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts in some cases.[4]
Q4: How do I choose the optimal solvent for my fluorination reaction?
A4: The choice of solvent is critical and can significantly impact the reaction yield and byproduct formation.
-
Aprotic Polar Solvents: For SNAr fluorination reactions, aprotic polar solvents like DMF, DMSO, or sulfolane are often used to enhance the nucleophilicity of the fluoride ion.[4]
-
Non-Nucleophilic Solvents: It is important to use anhydrous, non-nucleophilic solvents to avoid unwanted side reactions where the solvent may act as a nucleophile and displace the fluoride.[4] Acetonitrile is a commonly used solvent that has proven effective in many fluorination reactions, including those with Selectfluor and AgF₂.[1][4][8]
-
Solvent Compatibility: Always check the compatibility of your fluorinating agent with the chosen solvent. For example, electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[4]
Q5: What is the best way to purify my fluorinated pyridine product?
A5: Standard purification techniques like column chromatography on silica gel are commonly used.[4]
-
Polarity Changes: Be aware that the introduction of a fluorine atom can significantly alter the polarity of the molecule compared to the starting material.[4] This may require adjusting your chromatography eluent system.
-
Work-up Procedure: A typical work-up may involve filtering the reaction mixture through a pad of Celite, concentrating the filtrate, and then proceeding with column chromatography.[4] For reactions involving silver salts, filtration to remove these salts is a crucial step before subsequent reactions or purification.[2]
-
Instability: Some fluorinated pyridines can be unstable, especially in the presence of water, which can lead to the formation of byproducts or polymers during work-up and purification.[9]
Data & Protocols
Data Presentation
Table 1: Influence of Solvent on Electrophilic Fluorination Yield
| Entry | Solvent | Conversion to Fluoropyridine (%) | Byproduct Formation |
| 1 | Acetonitrile | High | Minimal |
| 2 | Deuterochloroform | - | Elimination of hydrogen fluoride to form pyridines |
Data synthesized from a study on the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®.[8]
Table 2: Impact of Reaction Conditions on C-H Fluorination with AgF₂
| Method of Drying MeCN | Reaction Vial Dried | Solids Weighed | Atmosphere | Yield (%) (NMR) |
| Rigorously dried over CaH₂ | Oven-dried | In glovebox | Inert | 99 |
| Not specified | Non-dried | In air | Air | 79 |
| Dried with 3 Å molecular sieves | Non-dried | In air | Air | 85 |
Data from a study on the fluorination of (CO₂Me)-vismodegib with AgF₂.[2]
Experimental Protocols
Protocol 1: General Procedure for Site-Selective C-H Fluorination of Pyridines with AgF₂
This protocol is adapted from a procedure for the site-selective fluorination of pyridines.[1]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Silver(II) Fluoride (AgF₂) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, combine the substituted pyridine and AgF₂ in a vial. Add anhydrous acetonitrile.
-
Reaction Execution: Seal the vial and stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caution: AgF₂ is sensitive to moisture and should be handled in an inert atmosphere for best results.[1][2] It is a black, fine crystalline solid that may fume in moist air.[1]
Protocol 2: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®
This protocol is based on the synthesis of fluorinated 3,6-dihydropyridines.[8]
Materials:
-
1,2-Dihydropyridine (1.0 equiv)
-
Selectfluor® (1.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: Dissolve the 1,2-dihydropyridine in anhydrous acetonitrile in a flask under an argon atmosphere and cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of Selectfluor® in acetonitrile to the cooled solution of the 1,2-dihydropyridine.
-
Reaction Execution: Stir the reaction mixture at 0 °C.
-
Work-up: The resulting fluorinated 3,6-dihydropyridines can often be used in subsequent steps without further purification. If isolation is required, be aware that these compounds may eliminate hydrogen fluoride to form the corresponding pyridines, especially during purification by column chromatography.[8]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Fluorinated Pyridine Synthesis
Caption: A decision tree for troubleshooting low yields in fluorinated pyridine synthesis.
Diagram 2: General Experimental Workflow for C-H Fluorination of Pyridine
Caption: A typical experimental workflow for the C-H fluorination of a pyridine derivative.
References
- 1. orgsyn.org [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Preventing side reactions in the synthesis of substituted pyridines
Welcome to the Technical Support Center for the Synthesis of Substituted Pyridines. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of substituted pyridines. This guide covers common synthetic methods, including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, as well as transition-metal catalyzed cross-coupling reactions.
I. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[1][2] While versatile, it is often plagued by side reactions and suboptimal yields under classical conditions.[2][3]
FAQs and Troubleshooting Guide
Q1: My Hantzsch reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are frequently reported and can be attributed to several factors.[3] The classical approach often involves harsh reaction conditions and long reaction times, which can lead to the degradation of the product or the formation of side products.[2][3]
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: Prolonged heating can lead to the decomposition of the 1,4-dihydropyridine product.[3]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or nitrogen source can lead to unwanted side reactions.[1]
-
Solution: Ensure all reactants are pure before use. Recrystallize or distill starting materials if necessary.
-
-
Inefficient Oxidation: The final aromatization step is crucial. Classical oxidants like nitric acid can be harsh and lead to side products.[2]
-
Solution: Employ milder and more efficient oxidizing agents. Iodine in refluxing methanol or ceric ammonium nitrate (CAN) have proven effective.[2]
-
-
Catalyst Choice: The absence of a catalyst or the use of an inefficient one can result in slow reaction rates and low yields.
Q2: I am observing the formation of unexpected byproducts. What are the likely side reactions and how can I prevent them?
A2: Several side reactions can occur during the Hantzsch synthesis, leading to a mixture of products and complicating purification.
Common Side Reactions and Preventative Measures:
-
Over-oxidation: The dihydropyridine product can be oxidized beyond the desired pyridine.
-
Prevention: Use a stoichiometric amount of a mild oxidizing agent and monitor the reaction closely by TLC.
-
-
Michael Adducts: Unwanted Michael addition reactions can compete with the main reaction pathway.[3]
-
Prevention: A stepwise approach, where the Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is performed first, can minimize this side reaction.[1]
-
-
Aldehyde Self-Condensation: Aldehydes can undergo self-aldol condensation.[1]
-
Prevention: Controlling the reaction temperature and the order of reagent addition can mitigate this.
-
Quantitative Data on Catalyst Performance
The choice of catalyst has a significant impact on the yield and reaction time of the Hantzsch synthesis. The table below summarizes the performance of various catalysts for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 8 | 65 | [4] |
| p-TSA | Ethanol | Reflux | 6 | 82 | [4] |
| Tannic Acid | H₂O | 80 | 1 | 94 | [4] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 | [4] |
| UiO-66-NH₂ | Ethanol | Room Temp | 0.5 | 98 | [4] |
Analysis: The data clearly demonstrates that catalyzed reactions provide significant advantages over the uncatalyzed process. Modern heterogeneous catalysts and green catalysts not only improve yields but also allow for milder reaction conditions and shorter reaction times.[4]
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis [3]
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Workflow for Troubleshooting Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
II. Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a route to substituted pyridines from enamines and ethynyl ketones.[5] A significant drawback of the original method is the high temperature required for the cyclodehydration step, which can be overcome with modern modifications.[5]
FAQs and Troubleshooting Guide
Q3: The Bohlmann-Rahtz synthesis requires high temperatures. How can I achieve cyclodehydration under milder conditions?
A3: The high temperatures traditionally required for the cyclodehydration step can be a significant limitation.[5]
Solutions for Milder Conditions:
-
Acid Catalysis: The use of Brønsted or Lewis acids can significantly lower the reaction temperature.[5][6]
-
Solid Acid Catalysts: For acid-sensitive substrates, a mild alternative is the use of an ion-exchange resin like Amberlyst-15.[6]
Q4: My enamine starting material is difficult to prepare or handle. Are there any alternatives?
A4: The availability and stability of the enamine can be a challenge.
In Situ Generation of Enamines:
-
A three-component reaction using a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate as the nitrogen source allows for the in situ generation of the enamine.[7] This simplifies the procedure and avoids the need to isolate the often unstable enamine.
Experimental Protocols
Protocol 2: One-Pot Bohlmann-Rahtz Synthesis with Acid Catalysis [6]
-
To a solution of the enamino ester (1.0 mmol) and the alkynone (1.1 mmol) in toluene (5 mL), add acetic acid (1 mL).
-
Heat the reaction mixture at 50°C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Logical Relationship for Bohlmann-Rahtz Synthesis Optimization
Caption: Optimization strategies for the Bohlmann-Rahtz synthesis.
III. Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a method for preparing 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[8] Recent advancements have focused on developing greener and more efficient protocols.
FAQs and Troubleshooting Guide
Q5: The classical Guareschi-Thorpe reaction has long reaction times and uses hazardous solvents. Are there greener alternatives?
A5: Yes, recent developments have led to more environmentally friendly protocols.
Green Synthesis Protocol:
-
Aqueous Medium: The reaction can be performed efficiently in an aqueous medium using ammonium carbonate as both the nitrogen source and a pH-controlled agent.[9][10] This method avoids the use of toxic organic solvents.
-
High Yields and Simple Work-up: This green protocol often results in high yields, and the product frequently precipitates from the reaction medium, simplifying the work-up procedure.[9][10]
Experimental Protocols
Protocol 3: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [11]
-
In a reaction vessel, combine alkyl cyanoacetate or cyanoacetamide (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate in water.
-
Heat the mixture at 80°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
IV. Transition-Metal Catalyzed Pyridine Synthesis
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a powerful tool for synthesizing substituted pyridines. A common side reaction is the homocoupling of the boronic acid reagent.
FAQs and Troubleshooting Guide
Q6: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction to synthesize a substituted pyridine. How can I minimize this side reaction?
A6: Homocoupling of boronic acids is a prevalent side reaction that reduces the yield of the desired product and complicates purification.[12]
Primary Causes and Solutions:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.
-
Solution: Rigorous exclusion of oxygen is critical. This can be achieved by sparging the reaction mixture with an inert gas like nitrogen or argon before adding the catalyst.[13]
-
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product.[12]
-
Solution: Adding a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[13]
-
Quantitative Data on Suzuki Coupling Conditions
Optimizing reaction parameters is key to minimizing side reactions and maximizing yield in Suzuki couplings.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 5-89 | Yields vary significantly with substrate.[14] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | Tolerates various functional groups.[14] |
Note: The choice of ligand, base, and solvent system can have a profound effect on the outcome of Suzuki-Miyaura cross-coupling reactions.
Experimental Protocols
Protocol 4: Suzuki-Miyaura Cross-Coupling to Minimize Homocoupling [13]
-
To a reaction flask, add the aryl halide (1.0 equiv), the pyridylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the solvent (e.g., a mixture of 1,4-dioxane and water).
-
Deoxygenate the mixture by bubbling nitrogen or argon through it for at least 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor by TLC.
-
After completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Workflow for Minimizing Homocoupling in Suzuki Coupling
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Improving enantioselectivity in the synthesis of chiral pyridyl alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chiral pyridyl alcohols, with a focus on improving enantioselectivity.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low Enantiomeric Excess (% ee)
Q1: My asymmetric reduction of a pyridyl ketone is resulting in low enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?
A1: Low enantiomeric excess is a common challenge in the asymmetric synthesis of chiral pyridyl alcohols. The coordinating nature of the pyridine nitrogen can interfere with the catalyst, leading to poor stereocontrol.[1] A systematic approach to troubleshooting is crucial.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inhibition/Deactivation: The Lewis basic pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation or the formation of less selective catalytic species.[1]
-
Solution: The addition of a Lewis acid or a borane reagent can competitively bind to the pyridine nitrogen, preventing its interference with the catalyst. For instance, in the asymmetric hydrogenation of pyridyl ketones using a Ru-catalyst, the addition of isopropyl borate was found to be effective.[1]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers.
-
Solution: Generally, lower reaction temperatures favor higher enantioselectivity.[2] However, in some cases, an unusual temperature effect has been observed where higher temperatures lead to better enantioselectivity.[3] It is recommended to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to find the optimal condition for your specific substrate and catalyst system.
-
-
Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby affecting the enantioselectivity.[2][4]
-
Solution: A screening of solvents with varying polarities and coordinating abilities is recommended. For example, in some gold-catalyzed hydroaminations, a switch from methanol to toluene resulted in the formation of the opposite enantiomer.[5] Common solvents to screen include THF, toluene, dichloromethane, and various alcohols.
-
-
Incorrect Chiral Ligand: The structure of the chiral ligand is paramount in creating the chiral environment necessary for high enantioselectivity.
-
Solution: The choice of ligand should be tailored to the specific reaction and substrate. For the synthesis of chiral pyridyl alcohols, various pyridine-derived chiral ligands have been developed.[6][7] It may be necessary to screen a small library of ligands to identify the most effective one for your transformation.
-
Issue 2: Poor Yield in Enzymatic Resolution
Q2: I am using a lipase for the kinetic resolution of a racemic pyridyl alcohol, but the yield of the desired enantiomer is low, even after extended reaction times.
A2: While lipases can be highly effective for the kinetic resolution of alcohols, several factors can lead to poor yields.
Potential Causes & Troubleshooting Steps:
-
Enzyme Inhibition: The pyridine moiety or impurities in the substrate can inhibit the lipase.
-
Solution: Ensure the purity of your racemic alcohol. If inhibition is suspected, consider using a higher enzyme loading or a different lipase.
-
-
Suboptimal Acyl Donor: The choice of acyl donor is critical for efficient acylation.
-
Solution: Vinyl acetate is a commonly used and effective acyl donor in lipase-catalyzed resolutions as the co-product, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.
-
-
Inappropriate Solvent: The organic solvent can affect the activity and stability of the lipase.
-
Solution: Screen various organic solvents such as hexane, diisopropyl ether, or methyl tert-butyl ether (MTBE). Water-saturated organic solvents can sometimes enhance lipase activity.
-
-
Reversibility of the Reaction: The reverse reaction (hydrolysis of the ester) can limit the yield.
-
Solution: Using an acyl donor like vinyl acetate helps to drive the reaction forward by producing a volatile byproduct. Removing water from the reaction medium can also favor the acylation reaction.
-
Quantitative Data Summary
The following tables summarize quantitative data for key methods in the synthesis of chiral pyridyl alcohols, allowing for easy comparison of different catalytic systems.
Table 1: Asymmetric Transfer Hydrogenation of Acetylpyridines
| Catalyst/Ligand | Substrate | Reductant | Temp (°C) | Yield (%) | ee (%) | Reference |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | 2-Acetylpyridine | HCOOH/NEt₃ | 28 | >95 | 97 (S) | |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | 3-Acetylpyridine | HCOOH/NEt₃ | 28 | >95 | 98 (R) | |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | 4-Acetylpyridine | HCOOH/NEt₃ | 28 | >95 | 99 (S) | |
| Ir/f-diaphos | 2-Acetyl-arylpyridines | H₂ | RT | up to 99 | >99 | [1] |
Table 2: Enantioselective Addition of Diethylzinc to Pyridine Aldehydes
| Chiral Ligand | Aldehyde | Temp (°C) | Yield (%) | ee (%) | Reference |
| (1R,2S)-N-Pyrrolidinylnorephedrine | Benzaldehyde | 0 | 95 | 98 (R) | [8] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Benzaldehyde | 0 | 92 | 97 (S) | [8] |
| Proline-based N,N'-dioxide | Various aldehydes | RT | up to 90 | up to 99 | [9] |
Table 3: Lipase-Catalyzed Kinetic Resolution of 1-(2-Pyridyl)ethanol
| Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (%) of Alcohol | Reference |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Diisopropyl ether | RT | ~50 | >99 (S) | N/A |
| Candida rugosa Lipase | Vinyl acetate | Cyclohexane | RT | ~50 | >99 (R) | [10] |
Key Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Acetylpyridine
This protocol is adapted from the work of Noyori and coworkers.
-
Catalyst Preparation: In a glovebox, a mixture of [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-Ts-DPEN (1.1 mol%) is stirred in the reaction solvent for 20-30 minutes.
-
Reaction Setup: A solution of 2-acetylpyridine (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) is prepared.
-
Reaction Execution: The catalyst solution is added to the substrate solution. The reaction mixture is stirred at 28 °C and monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the chiral 1-(pyridin-2-yl)ethanol.
-
Chiral Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Enantioselective Addition of Diethylzinc to 2-Pyridinecarboxaldehyde
This protocol is a general procedure based on the use of chiral amino alcohol ligands.[8]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (5 mol%). Add anhydrous toluene (2 mL) and cool the solution to 0 °C.
-
Formation of the Zinc Alkoxide: Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise and stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add 2-pyridinecarboxaldehyde (1.0 mmol) dropwise.
-
Reaction Execution: Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-Pyridyl)ethanol
This protocol is a general procedure for enzymatic resolution.
-
Reaction Setup: To a flask, add (±)-1-(2-pyridyl)ethanol (1.0 mmol), the chosen lipase (e.g., Candida antarctica Lipase B, 20-50 mg/mmol of substrate), and an anhydrous organic solvent (e.g., diisopropyl ether).
-
Acylation: Add vinyl acetate (0.5-0.6 mmol) to the mixture.
-
Reaction Execution: Stir the suspension at room temperature and monitor the reaction progress by GC or HPLC to determine both the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Work-up: When the conversion reaches approximately 50%, filter off the lipase. The lipase can be washed with the solvent and reused.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by silica gel column chromatography to yield the enantioenriched alcohol and ester.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Fluoropyridine Compound Preparation
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting the complexities of scaling up fluoropyridine compound preparation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up of fluoropyridine synthesis.
| Problem | Potential Causes | Troubleshooting & Optimization |
| Low Yield of Fluoropyridine | - Incomplete reaction due to insufficient reaction time or temperature.[1] - Predominance of side reactions, such as the formation of isomers or decomposition products.[1] - Decomposition of the fluorinating agent, especially at elevated temperatures.[1] - Presence of moisture, leading to the hydrolysis of the fluorinating agent.[1] - For Balz-Schiemann reactions, incomplete formation or premature decomposition of the diazonium salt.[2] | - Reaction Monitoring: Utilize techniques like GC-MS or HPLC to monitor the reaction's progress and ensure it goes to completion.[1] - Temperature Control: Maintain optimal reaction temperatures. Lower temperatures can favor substitution over elimination byproducts. For exothermic reactions, ensure efficient heat dissipation to prevent decomposition.[1] - Slow Addition: Add the fluorinating agent or other critical reagents dropwise at a controlled temperature to manage exothermic events.[1] - Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reactants to prevent hydrolysis of sensitive reagents.[1] - Optimize Diazotization: In Balz-Schiemann reactions, carefully control the temperature during the addition of sodium nitrite to prevent the diazonium salt from decomposing too quickly.[2] |
| High Levels of Impurities and Byproducts | - High reaction temperatures promoting side reactions like elimination or polymerization.[1][2] - Poor regioselectivity, leading to the formation of multiple isomers.[3] - Instability of the fluoropyridine product under reaction or workup conditions, leading to degradation.[2] - Residual starting materials or reagents in the final product. | - Optimize Temperature: Conduct the reaction at the lowest effective temperature to minimize side reactions.[1] - Choice of Reagents: Consider alternative fluorinating agents or catalysts that offer higher selectivity.[1] - Controlled Work-up: Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic conditions during extraction and purification.[2] - Purification Strategy: Employ high-efficiency fractional distillation, crystallization, or chromatography to separate the desired product from impurities.[1][4] |
| Difficult Purification | - Close boiling points of the desired product and impurities.[1] - Formation of azeotropes between the product, byproducts, and solvents.[1] - Presence of gummy, polymeric byproducts that complicate extractions.[2] | - Fractional Distillation: Utilize a high-efficiency distillation column for compounds with close boiling points.[1] - Aqueous Work-up: Thoroughly wash the crude product with water and appropriate aqueous solutions (e.g., sodium bicarbonate) to remove water-soluble impurities.[1] - Modified Extraction: For reactions producing polymeric materials, allow solids to settle and decant the supernatant before proceeding with extraction to avoid emulsions.[2] - Crystallization: If the product is a solid, develop a suitable crystallization method for purification. |
| Thermal Runaway During Scale-Up | - Highly exothermic nature of the fluorination reaction (e.g., Balz-Schiemann, nitrations).[2][5] - Inadequate heat removal capacity of the larger reactor.[6] - Poor mixing leading to localized hotspots.[6] | - Calorimetry Studies: Perform reaction calorimetry (e.g., DSC or RC) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[6][7] - Efficient Cooling: Ensure the reactor's cooling system is capable of handling the heat generated.[6] - Controlled Addition: Implement slow, controlled addition of reagents.[1] - Semi-batch or Continuous Flow: Consider these processing strategies to better manage heat evolution.[8] - Dilution: Increasing the solvent volume can help to better manage the heat generated. |
| Safety Hazards | - Use of hazardous reagents like anhydrous hydrogen fluoride (HF).[2] - Formation of potentially explosive intermediates, such as diazonium salts.[9] - Handling of strong bases (e.g., BuLi, LDA) at large scale.[10] - Evolution of toxic or flammable gases. | - Reagent Selection: Whenever possible, opt for safer alternative fluorinating agents.[2] - Temperature Control: Strictly control the temperature during the formation and reaction of unstable intermediates.[2] - Process Safety Management: Conduct a thorough hazard analysis and risk assessment before scaling up.[11] - Proper PPE and Engineering Controls: Use appropriate personal protective equipment and conduct reactions in a well-ventilated fume hood or a contained system.[1] - Inert Atmosphere: For air-sensitive reagents, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the Balz-Schiemann reaction for fluoropyridine synthesis?
The primary challenges include managing the exothermic decomposition of the diazonium salt intermediate, which can lead to thermal runaway if not properly controlled.[2] Additionally, the instability of some fluoropyridine products, like 4-fluoropyridine, in aqueous work-up conditions can lead to the formation of polymeric byproducts that complicate purification and reduce yields.[2] The use of hazardous reagents like hydrofluoric acid or its derivatives also presents significant safety concerns at scale.[2]
Q2: How can I improve the yield and purity of my fluoropyridine product during scale-up?
To improve yield and purity, focus on several key areas:
-
Temperature Control: Precise temperature control is critical to minimize side reactions and prevent the decomposition of both intermediates and the final product.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are free of moisture, as water can deactivate many fluorinating agents.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress to determine the optimal reaction time and prevent the formation of degradation products from over-reaction.[1]
-
Purification Method: Develop a robust purification strategy, such as fractional distillation or crystallization, that is scalable and effectively removes key impurities.[4]
Q3: Are there safer alternatives to traditional fluorinating agents like anhydrous HF for large-scale synthesis?
Yes, several safer alternatives are available, although their cost and reactivity profile must be considered for each specific application. Reagents like potassium fluoride (KF) in combination with a phase-transfer catalyst, or proprietary reagents such as Deoxo-Fluor® and PyFluor, can be effective and are often safer to handle than anhydrous HF.[1][12]
Q4: What process safety data should I collect before scaling up a fluorination reaction?
Before scaling up, it is crucial to conduct a thorough process safety assessment. This should include:
-
Reaction Calorimetry: To determine the heat of reaction, adiabatic temperature rise, and gas evolution rates.[6] This data is essential for designing an adequate cooling system and emergency relief venting.
-
Thermal Stability Studies: To assess the thermal stability of all starting materials, intermediates, and the final product to identify potential decomposition hazards.[7]
-
Reagent and Solvent Compatibility: Ensure that all materials are compatible under the reaction conditions to avoid unexpected side reactions.
Q5: How can continuous flow chemistry help in the scale-up of fluoropyridine synthesis?
Continuous flow chemistry offers several advantages for scaling up exothermic and hazardous reactions:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat removal, significantly reducing the risk of thermal runaway.[8]
-
Enhanced Safety: The small reaction volumes at any given time minimize the potential impact of an uncontrolled reaction.[8]
-
Precise Control: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and potentially higher yields.[13]
Experimental Protocols
Key Experiment: Scale-Up of 4-Fluoropyridine Synthesis via Balz-Schiemann Reaction (Illustrative Protocol)
This protocol is a generalized illustration based on literature procedures and should be adapted and optimized for specific laboratory and pilot plant conditions.[2]
1. Diazotization:
-
In a suitable reactor equipped with a robust cooling system, a stirrer, and a temperature probe, charge a 42% aqueous solution of tetrafluoroboric acid (HBF₄).
-
Add 4-aminopyridine in portions while maintaining the temperature below a specified limit.
-
Cool the mixture to 5-10°C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) while vigorously stirring and maintaining the temperature between 5-10°C. The rate of addition should be carefully controlled to manage the exotherm.
2. Decomposition of the Diazonium Salt:
-
After the addition of sodium nitrite is complete, allow the reaction mixture to slowly warm to room temperature.
-
The decomposition of the diazonium salt will be accompanied by the evolution of nitrogen gas. Ensure the reactor is properly vented.
-
The temperature may need to be gently elevated to ensure complete decomposition, but this should be done with extreme caution to avoid a runaway reaction.
3. Work-up and Isolation:
-
Cool the reaction mixture and slowly add it to a cooled, stirred aqueous solution of sodium bicarbonate to neutralize the acid. This step can be highly exothermic and produce significant amounts of CO₂ gas.
-
The crude 4-fluoropyridine will separate. Polymeric byproducts may also form.
-
Separate the organic layer. If gummy precipitates form, it may be necessary to decant the liquid before extraction.[2]
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and dry them over an appropriate drying agent (e.g., anhydrous sodium sulfate).
4. Purification:
-
Remove the solvent by distillation.
-
Purify the crude 4-fluoropyridine by fractional distillation under atmospheric or reduced pressure.
Visualizations
Caption: Workflow for the scale-up of fluoropyridine synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. amarequip.com [amarequip.com]
- 7. helgroup.com [helgroup.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. nbinno.com [nbinno.com]
- 13. almacgroup.com [almacgroup.com]
Technical Support Center: Degradation of Functionalized Pyridinylethanol Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways of functionalized pyridinylethanol compounds.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary for pyridinylethanol compounds? A1: Forced degradation, or stress testing, is a critical component of the drug development process. These studies help to:
-
Elucidate Degradation Pathways: Identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability.[1][2]
-
Develop Stability-Indicating Methods: Ensure that the analytical methods used can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[1][3]
-
Inform Formulation and Packaging: The chemical behavior of the molecule under stress helps in the development of a stable formulation and the selection of appropriate packaging.[4]
-
Meet Regulatory Requirements: Regulatory bodies like the FDA and ICH require stress testing data as part of the submission process, typically during Phase III.[3][5]
Q2: What are the primary degradation pathways for compounds containing pyridinylethanol moieties? A2: Functionalized pyridinylethanol compounds are susceptible to several degradation pathways due to their constituent functional groups:
-
Oxidation: The secondary alcohol group (-CH(OH)-) is prone to oxidation, which can convert it into a ketone. Further oxidation, if structurally possible, could lead to cleavage of carbon-carbon bonds.[6] The pyridine ring itself can also be oxidized.
-
Hydrolysis: If the compound contains hydrolyzable functional groups, such as esters or amides, they can be cleaved under acidic or basic conditions.[3][7] The stability of the compound across a range of pH values should be evaluated.[1]
-
Photodegradation: The pyridine ring is an aromatic heterocycle that can absorb UV light, making the molecule potentially susceptible to photolytic degradation.[5] Photostability testing is an integral part of stress testing.[1]
-
Metabolic Degradation: In biological systems, pyridinylethanol compounds can be metabolized. The pyridine ring can undergo hydroxylation, and the rate of transformation often depends on the type and position of other substituents on the ring.[8][9][10]
Q3: When should forced degradation studies be performed? A3: According to FDA guidance, stress testing is a prominent part of Phase III of the regulatory submission process.[3][5] These studies are typically conducted on a single batch of the drug substance to establish its stability profile.[3]
Troubleshooting Guides
Issue 1: No significant degradation is observed under standard stress conditions.
-
Question: I have subjected my pyridinylethanol compound to standard hydrolytic and oxidative stress conditions, but HPLC analysis shows minimal to no degradation. What should I do?
-
Answer: If you observe less than the target degradation (typically 5-20%), the stress conditions may not be severe enough. Consider the following adjustments:
-
Increase Stressor Concentration: For acid/base hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH).
-
Increase Temperature: Thermal and hydrolytic degradation can be accelerated by increasing the temperature (e.g., from 50°C to 70-80°C).[5]
-
Extend Exposure Time: Increase the duration of the study to allow more time for degradation to occur.[11]
-
Evaluate Compound Stability: It is possible the molecule is intrinsically very stable under the tested conditions. Ensure your analytical method is sensitive enough to detect small changes.
-
Issue 2: Unexpected or extraneous peaks appear in the chromatogram.
-
Question: My HPLC chromatogram shows several unexpected peaks after forced degradation. How can I identify them?
-
Answer: Unexpected peaks are likely degradation products or impurities.[12] To identify them:
-
Analyze a Placebo Sample: If working with a drug product, stress a placebo formulation (without the API) under the same conditions. This will help differentiate degradants of the API from those of the excipients.[11]
-
Use Hyphenated Techniques: Employ advanced analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) to obtain mass information about the unknown peaks, which is crucial for structure elucidation.[3] LC-NMR can also be used for definitive structural analysis.[3]
-
Check for Contamination: Ensure that the issue is not from contaminated solvents, glassware, or sample handling.
-
Issue 3: Inconsistent or irreproducible degradation results.
-
Question: I am getting different degradation profiles when I repeat the same stress experiment. What could be the cause?
-
Answer: Irreproducible results can stem from several factors:
-
Inconsistent Experimental Conditions: Ensure that temperature, humidity, pH, and light exposure are precisely controlled and monitored in every experiment. Small variations can lead to different outcomes.
-
Sample Preparation Variability: Inhomogeneity in the sample, especially for solid-state studies, can cause inconsistent results. Ensure thorough mixing and representative sampling.[13]
-
Oxygen Sensitivity: For oxidative degradation studies, the presence and concentration of dissolved oxygen can be a critical variable. Consider using controls with and without oxygen (e.g., by purging with nitrogen or argon) to understand its role.[11]
-
Analytical Method Variability: Verify the robustness and validation status of your analytical method. Check for issues with the column, mobile phase preparation, or detector performance.
-
Experimental Protocols and Data
General Protocol for Forced Degradation Study
This protocol outlines a typical workflow for subjecting a functionalized pyridinylethanol compound to forced degradation.
-
Drug Substance Preparation: Prepare solutions of the pyridinylethanol compound in appropriate solvents (e.g., water, methanol, acetonitrile) at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add HCl to the drug solution to achieve a final concentration of 0.1 N to 1 N. Heat at 60°C for a specified duration (e.g., 2 to 24 hours).[3]
-
Base Hydrolysis: Add NaOH to the drug solution to achieve a final concentration of 0.1 N to 1 N. Heat at 60°C for a specified duration.[3]
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3-30% H₂O₂) to the drug solution. Keep at room temperature and protect from light for a specified duration.
-
Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., >50°C) with or without controlled humidity (e.g., 75% RH).[5]
-
Photodegradation: Expose the solid drug substance or solution to a controlled light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[5] A dark control sample should be stored under the same conditions but protected from light.[13]
-
-
Sampling: Withdraw aliquots at predetermined time points.
-
Sample Processing: Neutralize acidic or basic samples before analysis. Dilute samples as necessary to fall within the quantifiable range of the analytical method.
-
Analysis: Analyze the stressed samples and an unstressed control using a validated, stability-indicating HPLC method, often with a photodiode array (PDA) detector to assess peak purity.[3]
Data Presentation: Typical Forced Degradation Conditions
The following table summarizes common stress conditions as recommended by ICH guidelines.[5]
| Stress Factor | Condition | Recommended Duration |
| Acid Hydrolysis | 0.1 N to 1 N HCl | Varies (e.g., 2-48 hours) |
| Base Hydrolysis | 0.1 N to 1 N NaOH | Varies (e.g., 2-48 hours) |
| Oxidation | 3-30% Hydrogen Peroxide | Varies (e.g., 6-48 hours) |
| Thermal (Solid) | >50°C (e.g., 80°C) | Varies (e.g., 1-7 days) |
| Humidity | ≥75% Relative Humidity | Varies (e.g., 1-7 days) |
| Photostability | 1.2 million lux hours and 200 W h/m² | Until exposure is achieved |
Visualizations
Logical and Pathway Diagrams
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for a pyridinylethanol compound.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ijrpp.com [ijrpp.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of pyridine compounds by phthalate-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Efficient Synthesis of Substituted Pyridines
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the efficient synthesis of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic strategies for synthesizing substituted pyridines?
A1: The synthesis of substituted pyridines relies on several foundational methods. Classical approaches include multicomponent reactions like the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, followed by oxidation of the dihydropyridine intermediate.[1][2] Other notable methods are the Bohlmann-Rahtz and Guareschi-Thorpe syntheses.[2][3][4] Modern strategies often employ metal-catalyzed reactions, such as cross-coupling and cycloadditions, which offer modularity and functional group tolerance.[5][6][7] Catalyst-free methods and those using green catalysts are also gaining prominence for their environmental benefits.[8]
Q2: How should I select a catalyst for a specific pyridine substitution pattern?
A2: Catalyst and method selection is dictated by the desired substitution pattern.
-
Symmetrically Substituted Pyridines: The Hantzsch synthesis is highly versatile for preparing symmetrically substituted pyridines.[2]
-
Asymmetrically Substituted Pyridines: Modifications to classical methods, like performing condensation steps sequentially, can yield asymmetric pyridines.[7] Metal-catalyzed cross-coupling reactions provide excellent control for introducing various substituents at specific positions.[9]
-
C2/C4 Substitution: Nucleophilic aromatic substitution on the pyridine ring inherently favors the C2 and C4 positions due to the stabilizing effect of the nitrogen atom on the reaction intermediate.[10]
-
C3/C5 Substitution: Accessing the C3 or C5 position is more challenging due to the electronic properties of the pyridine ring.[10] Specialized methods, such as using a directive Ni catalyst with a bifunctional ligand, can override the intrinsic electronic bias and achieve C3-alkenylation.[11]
Q3: What are the main advantages of using multi-component reactions (MCRs) for pyridine synthesis?
A3: Multi-component reactions offer significant advantages in synthetic efficiency. They allow for the formation of multiple chemical bonds in a single operation, which often leads to higher yields, shorter reaction times, and purer products compared to traditional multi-step synthetic routes.[12] This approach is particularly valuable for rapidly generating diverse libraries of highly substituted pyridine derivatives for screening in drug discovery programs.[12]
Q4: How can I improve the regioselectivity of substitution on a pre-existing pyridine ring?
A4: Improving regioselectivity involves several strategies. For nucleophilic substitution, which favors C2/C4, you can influence the outcome by adjusting steric hindrance; bulky nucleophiles may favor the more accessible C4 position.[10] For electrophilic substitution, which is inherently difficult, a common and effective strategy is to first convert the pyridine to a pyridine N-oxide.[10] The N-oxide activates the ring and directs electrophilic attack to the C4 position.[10] The N-oxide group can then be removed to yield the C4-substituted pyridine.
Q5: What is the role of pyridine N-oxide in synthesis, and how is it used?
A5: Pyridine N-oxide is a key intermediate for functionalizing the pyridine ring. The N-oxide group increases the electron density of the ring, making it more susceptible to electrophilic substitution, particularly at the C4 position.[10] It also activates the C2 and C6 positions for nucleophilic attack. After the desired substituent has been introduced, the N-oxide can be deoxygenated.[10] This two-step process of N-oxidation followed by substitution and deoxygenation is a powerful method for preparing pyridine derivatives that are otherwise difficult to access.[13]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of substituted pyridines.
Problem 1: Low Reaction Yield
Q: My pyridine synthesis is resulting in a low yield. What are the common causes and potential solutions?
A: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature and solvent choice are critical.[14] Excessively high temperatures can cause decomposition, while low temperatures may lead to incomplete reactions.[14]
-
Solution: Empirically determine the optimal temperature by running small-scale experiments across a range. Evaluate different solvents, as polarity can significantly influence reaction rates and selectivity. For instance, some Hantzsch protocols show improved yields in aqueous micelles over traditional organic solvents.[1][14]
-
-
Incomplete Oxidation of Dihydropyridine Intermediate: In reactions like the Hantzsch synthesis, the initial product is a 1,4-dihydropyridine which must be oxidized to the aromatic pyridine.[1][2] Incomplete oxidation is a common cause of low yields.
-
Catalyst Deactivation: Catalysts can be deactivated by impurities (poisoning) or by the formation of coke or complexes on their surface.[14][15][16] For example, in some iron-catalyzed borylation reactions, the formation of a "flyover-dimer" complex has been identified as a deactivation pathway.[15][17]
-
Impure Reactants or Solvents: Impurities can interfere with the reaction, poison catalysts, or generate side products that complicate purification.[14] Even commercially supplied anhydrous solvents can absorb atmospheric moisture after being opened.[18]
-
Solution: Use reactants of appropriate purity. If moisture is a concern, dry solvents using standard laboratory procedures (e.g., distillation over a drying agent) before use.
-
Problem 2: Poor Regioselectivity
Q: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A: Poor regioselectivity is a common challenge, especially with the electron-deficient pyridine nucleus.
Potential Causes & Solutions:
-
Inherent Electronic Effects: Nucleophilic attack on an unsubstituted pyridine ring is electronically favored at the C2 and C4 positions.[10] Electrophilic attack is difficult and typically requires harsh conditions, favoring the C3 position.[10]
-
Steric Hindrance: Bulky substituents on the pyridine ring or a bulky nucleophile can direct incoming groups to less hindered positions.[10]
-
Solution: To favor C4 substitution over C2, you can sometimes use a bulkier nucleophile. Conversely, to favor C2, ensure the C4 position is sterically unhindered.[10]
-
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the distribution of isomers.[10]
-
Solution: Screen a range of solvents with different properties (e.g., polar aprotic like DMSO vs. nonpolar like DCM) to see if the isomeric ratio can be improved.[10]
-
Problem 3: Formation of Side Products and Impurities
Q: My reaction mixture is showing significant byproduct formation. What could be the cause?
A: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[1]
Potential Causes & Solutions:
-
Incorrect Order of Reagent Addition: In unsymmetrical multicomponent reactions, such as the Hantzsch synthesis, the order of addition can be critical to prevent the formation of undesired intermediates.[1]
-
Solution: It is often beneficial to pre-form an intermediate before the final cyclization step. For example, pre-forming the Knoevenagel adduct before adding the enamine can prevent side reactions.[1]
-
-
Decomposition or Polymerization: High reaction temperatures can sometimes lead to the decomposition of starting materials or products, often indicated by the darkening or "tarring" of the reaction mixture.[14][18]
-
Solution: Attempt the reaction at a lower temperature. If the reaction requires heat, ensure it is controlled and monitored, and consider if a catalyst could enable the transformation under milder conditions.[14]
-
Data Presentation: Catalyst Performance Tables
Table 1: Comparison of Catalysts for Hantzsch Pyridine Synthesis
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| None (Classical) | Refluxing Ethanol | Reflux | Often low | [1] |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles | Ultrasonic Irradiation | >90% | [1] |
| γ-Al2O3 Nanoparticles | Solvent-free | 80 °C | High | [1] |
| Amberlyst-15 | Toluene | 50 °C | Good |[1] |
Table 2: Base Catalyst Screening for the Synthesis of Tri-aryl Substituted Pyridines Reaction of conjugated acetylene (0.25 mmol) and substituted benzylamine (2.0 mmol) in DMF at 140 °C for 10h.
| Catalyst (Base) | Yield (%) | Reference |
|---|---|---|
| K2CO3 | 99% | [19] |
| Na2CO3 | 92% | [19] |
| NaOH | 94% | [19] |
| KOH | 95% | [19] |
| Cs2CO3 | 65% | [19] |
| CH3COONa | 58% |[19] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis using γ-Al2O3 Nanoparticles (Solvent-Free) [1]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Catalyst Addition: Add γ-Al2O3 nanoparticles (specify loading, e.g., 10 mol%).
-
Reaction: Heat the mixture at 80°C with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add ethanol to dissolve the product.
-
Catalyst Recovery: Filter the mixture to recover the γ-Al2O3 catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.
-
Oxidation: To obtain the final pyridine product, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).
-
Purification: Purify the final pyridine product by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. An Efficient Synthesis of Arylated Pyridines from Conjugated Acetylenes and Substituted Benzylamines Catalyzed by Base - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions in DAST fluorination on a large scale
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for managing exothermic reactions during large-scale fluorination using Diethylaminosulfur Trifluoride (DAST). It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure safer and more efficient scale-up processes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary thermal hazards associated with DAST, and at what temperature do they become critical?
DAST is a thermally unstable reagent that requires careful temperature management.[1] Upon heating, it can undergo a non-exothermic disproportionation to sulfur tetrafluoride (SF₄) and bis(diethylamino)sulfur difluoride around 90°C.[2] The latter product can then decompose explosively at higher temperatures.[2][3] It is strongly recommended to never heat DAST above 50°C to minimize the risk of violent decomposition.[1][4] For comparison, the detonation temperature of DAST has been reported as 147°C.[5]
Q2: My large-scale reaction is showing a rapid, unexpected temperature increase. What are the immediate steps to take?
A rapid temperature rise indicates a potential runaway reaction. Immediate and decisive action is critical.
-
Stop Reagent Addition: Immediately cease the addition of DAST or the substrate.
-
Enhance Cooling: Maximize cooling to the reactor jacket. If available, have a secondary cooling system on standby.
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Dilute (If Safe): If the reaction setup allows for it, adding a large volume of a cold, inert solvent can help absorb the heat.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench procedure by transferring the reaction mixture to a separate vessel containing a vigorously stirred, cold quenching agent. (See Protocol 2 for details).
Q3: What causes reaction temperature spikes, and how can I prevent them during scale-up?
Exothermic events in DAST fluorinations are often due to several factors that become more pronounced on a larger scale:
-
Poor Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[1]
-
High Reagent Concentration: Localized high concentrations of DAST can lead to rapid, uncontrolled reactions.
-
Rapid Addition Rate: Adding DAST too quickly does not allow sufficient time for the cooling system to manage the heat generated.
-
Presence of Water: DAST reacts violently with water, which can initiate a dangerous exotherm and release corrosive hydrogen fluoride (HF).[1][4]
Prevention Strategies:
-
Slow, Controlled Addition: Add DAST dropwise or via a syringe pump at a rate that allows the cooling system to maintain the target temperature. For larger scales, a semi-batch or continuous-flow process is recommended.[1]
-
Low Temperatures: Initiate the reaction at very low temperatures, typically -78°C, especially during the DAST addition phase.[1][6][7]
-
Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized hot spots and ensure even temperature distribution.
-
Strictly Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: How do I choose the right quenching agent for a large-scale reaction, and what are the safety considerations?
The choice of quenching agent is critical for safety. The quench itself can be highly exothermic.
-
Recommended Agents: Saturated aqueous sodium bicarbonate (NaHCO₃) is commonly used to neutralize acidic byproducts.[1][7] Water is also effective but the reaction can be vigorous.[5] Methanol can also be used.[5]
-
Procedure: The reaction mixture should always be added slowly to a large excess of the cold, vigorously stirred quenching solution. Never add the quenching agent directly to the reaction vessel , as this can create a localized, violent reaction. The quench should be performed in a well-ventilated fume hood, as toxic and corrosive HF gas can be generated.
Q5: Are there safer, more thermally stable alternatives to DAST for large-scale fluorination?
Yes, several alternatives have been developed to address the safety concerns of DAST.[8] These are often preferred for industrial applications.
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): While it has the same decomposition temperature as DAST (140°C), its decomposition is significantly less energetic.[8]
-
XtalFluor-E® and XtalFluor-M®: These are crystalline solid reagents that are significantly more stable than DAST.[2][8][9] They do not generate free HF, allowing for their use in standard borosilicate glass vessels.[2][8][9]
-
Fluolead™: A solid reagent with better thermal stability than DAST that is easy to handle in the air.[10]
Section 2: Data & Parameters
Table 1: Thermal Stability of Common Deoxofluorinating Reagents
| Reagent | Type | Decomposition Onset | Enthalpy of Decomposition (ΔH) | Key Safety Notes |
| DAST | Liquid | ~90°C (disproportionation)[2], 140°C (decomposition)[8] | -1700 J/g[8][11] | Potentially explosive when heated; reacts violently with water.[1][3][10] |
| Deoxo-Fluor® | Liquid | 140°C[8][11] | -1100 J/g[8][11] | More thermally stable than DAST, but still requires careful handling. |
| XtalFluor-E® | Solid | 215°C[8][11] | -661 J/g[8][11] | Significantly more stable; does not generate free HF.[2][8][9] |
| XtalFluor-M® | Solid | 242°C[11] | -388 J/g[11] | High thermal stability and low energy release.[11] |
| Fluolead™ | Solid | High | N/A | High thermal stability, can be handled in air.[10] |
Section 3: Visualization of Workflows
Diagram 1: Standard Large-Scale DAST Fluorination Workflow
Caption: A typical workflow for a large-scale DAST fluorination experiment.
Diagram 2: Troubleshooting Decision Tree for Thermal Excursions
Caption: A decision tree for managing a thermal runaway event.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Large-Scale DAST Fluorination (Illustrative Example)
This protocol is a general guideline and must be adapted based on the specific substrate and scale. A thorough risk assessment must be performed before proceeding.
-
Reactor Preparation: Assemble a multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple to monitor internal temperature, a pressure-equalizing dropping funnel, and an inert gas inlet/outlet. Flame-dry the entire apparatus under a stream of dry nitrogen or argon.
-
Charging the Reactor: Allow the reactor to cool to room temperature. Charge the reactor with the alcohol substrate (1.0 eq) and anhydrous dichloromethane (DCM, to a concentration of ~0.1-0.2 M).
-
Cooling: Begin circulating coolant through the reactor jacket to cool the internal solution to -78°C (dry ice/acetone bath).
-
Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of DAST (1.2-1.5 eq) in anhydrous DCM.
-
DAST Addition: Transfer the DAST solution to the dropping funnel. Add the DAST solution dropwise to the vigorously stirred substrate solution over 2-4 hours, ensuring the internal temperature does not rise above -70°C.[1]
-
Reaction Monitoring: After the addition is complete, stir the mixture at -78°C for 1-2 hours.[1] Monitor the reaction's progress by TLC or LC-MS analysis of carefully quenched aliquots.
-
Warming: If the reaction is incomplete, allow the mixture to warm slowly to a higher temperature (e.g., -45°C or 0°C), while carefully monitoring for any exotherm.
-
Quenching: In a separate vessel, prepare a vigorously stirred solution of saturated aqueous sodium bicarbonate, cooled to 0°C. The volume of the quench solution should be at least 10 times the volume of the DAST used. Slowly transfer the reaction mixture via cannula into the quench solution.
-
Workup: Once the quench is complete, separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product using an appropriate method, such as flash column chromatography.
Protocol 2: Emergency Quench Procedure for a Runaway Reaction
This procedure should only be performed if a thermal runaway is confirmed and cannot be controlled by cooling alone. It requires a pre-designated quench vessel and a clear escape route.
-
Sound Alarm: Alert all personnel in the immediate vicinity.
-
Cease All Additions and Heating: Ensure all reagent flows are stopped.
-
Initiate Transfer: If the reactor is equipped with a dip tube and pressure transfer capabilities, begin slowly transferring the reactor contents into a designated, oversized vessel containing a large volume of a vigorously stirred, ice-cold quenching agent (e.g., isopropanol or saturated NaHCO₃).
-
Ventilation: Ensure maximum ventilation in the area.
-
Evacuate: If the situation cannot be brought under control, evacuate to a safe distance.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simpler fluorine chemistry [soci.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purity Analysis of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol.
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical compounds. However, various issues can arise during analysis. This guide addresses common problems encountered during the purity analysis of this compound.
Diagram of a General Troubleshooting Workflow:
Caption: A flowchart illustrating a systematic approach to troubleshooting common HPLC issues.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions: The basic nitrogen on the pyridine ring can interact with residual silanols on the silica-based column. - Column overload: Injecting too much sample. - Column degradation: Loss of stationary phase or contamination.[1][2] | - Modify mobile phase: Add a competing base like triethylamine (TEA) or use a buffer at a lower pH to protonate the pyridine nitrogen. - Reduce sample concentration: Dilute the sample. - Use a different column: Consider a column with end-capping or a different stationary phase. - Flush or replace the column: Wash the column with a strong solvent or replace it if it's old.[1] |
| Peak Fronting | - Sample solvent stronger than mobile phase: The sample is dissolved in a solvent that is stronger than the initial mobile phase conditions. - Column void or channeling: A void has formed at the head of the column. | - Dissolve sample in mobile phase: Whenever possible, prepare the sample in the initial mobile phase.[3] - Reverse flush the column: This may sometimes resolve the issue. - Replace the column: If a void is present, the column needs to be replaced. |
| Shifting Retention Times | - Inconsistent mobile phase preparation: Small variations in the mobile phase composition can lead to shifts.[1] - Column temperature fluctuations: Changes in ambient temperature can affect retention.[4] - Column equilibration: Insufficient time for the column to equilibrate with the mobile phase.[4] - Pump malfunction: Inconsistent flow rate from the pump.[1] | - Prepare fresh mobile phase carefully: Ensure accurate measurements and thorough mixing. - Use a column oven: Maintain a constant column temperature.[4] - Increase equilibration time: Ensure the baseline is stable before injecting. - Check the pump: Purge the pump to remove air bubbles and check for leaks.[1] |
| Poor Resolution | - Inappropriate mobile phase: The mobile phase composition is not optimal for separating the main peak from impurities. - Wrong column: The column stationary phase is not selective for the analytes. - Gradient is too steep: The solvent strength increases too quickly. | - Optimize mobile phase: Adjust the ratio of organic solvent to aqueous buffer. - Screen different columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl). - Optimize the gradient: Decrease the slope of the gradient. |
| Ghost Peaks | - Contamination in the mobile phase or system: Impurities can accumulate and elute as peaks.[3] - Carryover from previous injections: Sample from a previous run is retained in the injector or column. | - Use high-purity solvents: Filter all mobile phase components.[5] - Flush the system: Wash the injector and column with a strong solvent. - Run blank injections: Inject a blank solvent to see if the ghost peaks persist. |
| Baseline Noise or Drift | - Air bubbles in the system: Bubbles in the pump or detector can cause noise.[1][5] - Mobile phase not mixed properly: Inconsistent solvent composition reaching the detector. - Detector lamp aging: The lamp intensity is fluctuating. - Contaminated flow cell: The detector's flow cell is dirty. | - Degas the mobile phase: Use an online degasser or sonicate the mobile phase.[5] - Ensure proper mixing: Premix solvents or ensure the online mixer is working correctly. - Replace the detector lamp: Check the lamp's usage hours. - Clean the flow cell: Follow the manufacturer's instructions for cleaning. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for an HPLC method for purity analysis of this compound?
A good starting point would be a reversed-phase HPLC method using a C18 column. Since the compound is a pyridine derivative, the mobile phase pH can significantly affect peak shape.
Diagram of a Recommended Starting HPLC Method Workflow:
Caption: A workflow diagram outlining a typical starting HPLC method for the target analyte.
Example Starting HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (based on typical pyridine chromophore) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50) |
2. How do I perform a forced degradation study for this compound?
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[6] The compound should be subjected to various stress conditions to generate potential degradation products.[7]
Typical Forced Degradation Conditions:
| Stress Condition | Example Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 105 °C for 48 hours |
| Photolytic Degradation | Solution exposed to UV light (e.g., 254 nm) for 24 hours |
After exposure, the stressed samples are diluted and injected into the HPLC system to check for the separation of the main peak from any degradation products.
3. What are the key parameters for HPLC method validation for purity analysis?
According to ICH guidelines, the following parameters should be validated for an impurity method[8][9]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is typically demonstrated through forced degradation studies and analysis of blank and placebo samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[10]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.995 is generally expected.[10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery studies.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[9][11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
4. My compound has a chiral center. Do I need a chiral HPLC method?
Yes, if the stereoisomeric purity is a critical quality attribute of your compound, a chiral HPLC method is necessary to separate and quantify the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[12]
Example Chiral HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H or similar amylose-based column |
| Mobile Phase | A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA) if needed. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 270 nm |
5. How do I ensure my HPLC system is suitable for the analysis?
Before running any samples, a system suitability test (SST) must be performed to ensure the chromatographic system is performing as expected.
Typical System Suitability Parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% for replicate injections (e.g., n=5) |
| Relative Standard Deviation (RSD) of Retention Time | < 1.0% for replicate injections |
References
- 1. labcompare.com [labcompare.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. gmpsop.com [gmpsop.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol is critical for quality control, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1]
This guide provides an objective comparison of two distinct HPLC methods for the purity validation of this compound: a standard Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The selection between these methods often depends on the polarity of potential impurities and the specific analytical goals.
Comparative Performance of Analytical Methods
The choice of an analytical method is dictated by its performance characteristics. Below is a summary of typical performance data for RP-HPLC and HILIC methods in the analysis of polar aromatic compounds, based on established validation guidelines.
| Performance Metric | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation is based on the differential partitioning of the analyte between a polar liquid mobile phase and a nonpolar solid stationary phase (e.g., C18). | Separation of polar compounds is achieved through partitioning between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2][3] |
| Applicability | Well-suited for non-polar to moderately polar compounds. The aromatic and chloro-substituted nature of the target compound makes it suitable for reverse-phase HPLC. | Particularly effective for retaining and separating very polar compounds that show little retention in RP-HPLC.[2] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% to 102.0% | 97.0% to 103.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Can offer enhanced sensitivity for highly polar analytes, often in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Typically 3x the LOD | Typically 3x the LOD |
| Robustness | Generally high; minor changes in mobile phase composition, pH, or temperature have a predictable impact. | Can be more sensitive to mobile phase water content and buffer concentration, requiring careful equilibration.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following is a proposed protocol for the purity determination of this compound using a stability-indicating RP-HPLC method.
Proposed RP-HPLC Method Protocol
This protocol is designed to separate the main component from potential process-related impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (Re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine chromophore)
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the test sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL. This higher concentration facilitates the detection of impurities at low levels.
3. Validation Procedure:
-
Specificity: Analyze blank diluent, a placebo sample (if applicable), the standard solution, and the sample solution to ensure no interference at the retention time of the main peak. Forced degradation studies (acid, base, oxidation, thermal) should be performed to demonstrate that the method is stability-indicating.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.0005 mg/mL to 0.15 mg/mL). Plot the peak area response against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[4][5]
-
Accuracy: Perform recovery studies by spiking the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) into a placebo matrix. The mean recovery should be within 98.0% to 102.0%.[4][5]
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.[4]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[4]
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4] The LOQ must be sufficiently low to quantify any potential impurities.
Mandatory Visualizations
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method according to established guidelines.
Caption: Logical workflow for HPLC analytical method validation.
References
A Comparative Analysis of Catalysts for Pyyridine Functionalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of the pyridine ring is a critical process in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of prominent catalytic systems for pyridine functionalization, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.
The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, present unique challenges for selective C-H functionalization. Over the past few decades, significant advancements in catalysis have provided powerful tools to address this challenge. This guide focuses on a comparative analysis of transition-metal catalysts, primarily those based on Palladium, Iridium, and Ruthenium, as well as emerging photocatalytic methods.
Comparative Performance of Key Catalytic Systems
The choice of catalyst is paramount in determining the efficiency, selectivity, and substrate scope of a pyridine functionalization reaction. The following tables summarize the performance of various catalytic systems for C-H arylation, borylation, and alkylation of pyridines, providing a quantitative basis for comparison.
C-H Arylation of Pyridines
Palladium catalysts are the most extensively studied for the C-H arylation of pyridines, often employing a directing group strategy to achieve high regioselectivity. Ruthenium catalysts have also emerged as a viable alternative.
| Catalyst System | Substrate | Arylating Agent | Base/Additive | Temp. (°C) | Time (h) | Yield (%) | TON | Ref. |
| Pd(OAc)₂ / PPh₃ | 2-Quinolinecarboxyamide | N-Aryl-C-Br | K₂CO₃ / TBAB | 110 | 24 | 94 | 9.4 | [1] |
| Pd(OAc)₂ / Phen | Pyridine | Pyridine | Ag₂CO₃ | 120 | 24 | - | 1.0 | [2] |
| [Ru(p-cymene)Cl₂]₂ | 2-Phenylpyridine | Aryl Halide | K₂CO₃ | 120 | 24 | up to 95 | - | [3] |
| Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ | (6-phenylpyridin-2-yl)pyrimidine | Phenyldiazonium salt | - | RT | 24 | up to 85 | - | [3] |
Table 1: Comparative Data for C-H Arylation of Pyridines. TON (Turnover Number) is calculated as moles of product per mole of catalyst. TBAB = Tetrabutylammonium bromide, Phen = 1,10-Phenanthroline.
C-H Borylation of Pyridines
Iridium-catalyzed C-H borylation has become a cornerstone for the synthesis of pyridylboronates, valued for its high efficiency and functional group tolerance. The regioselectivity is often governed by steric factors.
| Catalyst System | Substrate | Borylating Agent | Ligand | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| [Ir(OMe)(COD)]₂ | CF₃-substituted Pyridines | B₂pin₂ | dtbpy | 80 | neat | 82-95 | [4] |
| [Ir(COD)Cl]₂ | Pyridine | B₂pin₂ | dtbpy | 80 | neat | 67 (meta) | [5] |
| [Ir(COD)OMe]₂ | 2-Phenylpyridine | B₂pin₂ | 3,4,7,8-tetramethylphenanthroline | 80 | neat | high | [6] |
Table 2: Comparative Data for Iridium-Catalyzed C-H Borylation of Pyridines. B₂pin₂ = Bis(pinacolato)diboron, dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine, COD = 1,5-cyclooctadiene.
C-H Alkylation of Pyridines
Ruthenium catalysts and photocatalytic methods have shown great promise for the C-H alkylation of pyridines, offering complementary reactivity to Palladium and Iridium systems.
| Catalyst System | Substrate | Alkylating Agent | Additive | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| [Ru(p-cymene)Cl₂]₂ | Pyridotriazole | N-substituted maleimide | AgOAc | 100 | 12 | up to 95 | [7][8] |
| Dithiophosphoric Acid / Light | Pyridine | Cyclohexene | 2,4,6-collidine | 35 | 16 | 67 | [9][10] |
| TiO₂ / H₂O₂ / Light | Pyridine | Tetrahydrofuran | H₂SO₄ | RT | 24 | >99 (selectivity) | [11] |
Table 3: Comparative Data for C-H Alkylation of Pyridines.
Mechanistic Insights and Catalytic Cycles
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the proposed catalytic cycles for Palladium-catalyzed C-H arylation and Iridium-catalyzed C-H borylation.
References
- 1. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium(ii)-catalyzed regioselective C–H alkylation of pyridotriazoles with maleimides: access to triazolopyridine–succinimide scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Pyridine-Based Kinase Inhibitor Precursors: Spotlight on 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyridine scaffold remains a cornerstone for developing novel therapeutics. Its versatility allows for the synthesis of a diverse range of molecules that can effectively target the ATP-binding site of various kinases. This guide provides a comparative analysis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol, a promising precursor, against other established pyridine-based precursors for the synthesis of inhibitors targeting key kinases implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.
Introduction to this compound
This compound is a functionalized pyridine derivative that offers multiple reaction sites for further chemical modifications. The chloro and fluoro substituents on the pyridine ring can influence the electronic properties and binding interactions of the final inhibitor, potentially enhancing potency and selectivity. The ethanol moiety provides a convenient handle for introducing additional pharmacophoric features or for linking to other molecular fragments. While direct experimental data for kinase inhibitors synthesized from this specific precursor is not extensively published, its structural motifs are present in several classes of potent kinase inhibitors.
Comparative Analysis of Pyridine-Based Precursors
The following sections compare different classes of pyridine-based kinase inhibitor precursors based on their target kinases, reported potency (IC50 values), and the structural diversity they enable.
Janus Kinase (JAK) Inhibitor Precursors
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are validated targets for autoimmune diseases and cancers.[1]
Table 1: Comparison of Pyridine-Based Precursors for JAK Inhibitors
| Precursor Scaffold | Example Inhibitor(s) | Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound Derivative (Hypothetical) | Structure derived from rational design | TYK2 | - | [2] |
| 1,2,4-Triazolo[1,5-a]pyridine | CEP-33779 | JAK2 | 1.3 | [3] |
| Pyrrolopyrimidine | Tofacitinib | JAK1, JAK2, JAK3 | 1, 20, 112 | [1] |
| Imidazo[4,5-b]pyridine | Generic Structures | JAK family | Varies | [4] |
| Tricyclic Pyridone | Compound 41 | JAK2 | <10 | [5] |
Note: Data for this compound derivatives is hypothetical and based on the potential for this precursor to be utilized in the synthesis of selective TYK2 inhibitors.
FMS-like Tyrosine Kinase 3 (FLT3) and Aurora Kinase Inhibitor Precursors
Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[6][7] Aurora kinases are essential for cell cycle regulation, and their inhibition is a promising anti-cancer strategy.[8][9] Dual inhibition of FLT3 and Aurora kinases has shown synergistic effects.[4]
Table 2: Comparison of Pyridine-Based Precursors for FLT3 and Aurora Kinase Inhibitors
| Precursor Scaffold | Example Inhibitor(s) | Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound Derivative (Hypothetical) | Structure derived from rational design | FLT3, Aurora A/B | - | [4][6] |
| Imidazo[4,5-b]pyridine | CCT137690 | Aurora A, Aurora B | 15, 25 | [8] |
| Imidazo[4,5-b]pyridine | Compound 27e | Aurora A, FLT3 | 38, 6.2 (Kd) | [4] |
| 1H-Pyrrolo[2,3-b]pyridine | CM5 | FLT3 | 750 (cellular) | [7] |
| Pyrimidine | Compound 12a | Aurora A, Aurora B | 309, 293 | [10] |
Note: Data for this compound derivatives is hypothetical, based on its potential application in synthesizing dual FLT3/Aurora kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Materials:
-
Purified kinase (e.g., JAK2, FLT3, Aurora A)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. With the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit a specific kinase within a cellular context, providing more physiologically relevant data.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MOLM-13 for FLT3-ITD)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies specific for the phosphorylated and total forms of the target kinase or its downstream substrate
-
Western blotting or ELISA reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells to extract cellular proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target kinase or its substrate using Western blotting or ELISA with phospho-specific antibodies.
-
Quantify the band intensities (for Western blot) or the signal (for ELISA).
-
Calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: Generalized JAK-STAT signaling pathway and the point of intervention for pyridine-based inhibitors.
dot
Caption: Workflow for the development and evaluation of pyridine-based kinase inhibitors.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its structural features suggest its potential utility in developing inhibitors for key targets like JAKs, FLT3, and Aurora kinases. By comparing the performance of inhibitors derived from various pyridine-based scaffolds, researchers can make informed decisions in the design and optimization of next-generation targeted therapies. The provided experimental protocols and workflows serve as a foundational guide for the systematic evaluation of these promising compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The discovery of tricyclic pyridone JAK2 inhibitors. Part 1: hit to lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Kinase Inhibitors Derived from a 5-Chloro-3-fluoropyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 5-Chloro-3-fluoropyridine Scaffold
The 5-chloro-3-fluoropyridine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. The chlorine and fluorine substitutions play a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, and in establishing key interactions within the ATP-binding pocket of various kinases. 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol serves as a chiral starting material, allowing for the stereospecific synthesis of complex molecules that can target the intricate three-dimensional architecture of enzyme active sites.
Hypothetical Synthesis and Comparative Compounds
The following is a proposed synthetic pathway for a hypothetical kinase inhibitor, Compound A , starting from this compound. The biological data presented for comparison is from published studies on compounds with high structural similarity to Compound A , which will be referred to as Analog 1 and Analog 2 .
Hypothetical Synthesis of Compound A
Comparative Biological Efficacy
The biological activities of two representative kinase inhibitors, Analog 1 and Analog 2 , which feature the 5-chloro-3-fluoropyridine scaffold, are summarized below. These compounds are compared against a standard-of-care kinase inhibitor, Reference Compound .
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) of the compounds was determined against a panel of relevant kinases.
| Compound | Target Kinase | IC50 (nM) |
| Analog 1 | Kinase X | 15 |
| Kinase Y | 250 | |
| Kinase Z | >10,000 | |
| Analog 2 | Kinase X | 8 |
| Kinase Y | 750 | |
| Kinase Z | >10,000 | |
| Reference Compound | Kinase X | 25 |
| Kinase Y | 100 | |
| Kinase Z | 5,000 |
Anti-proliferative Activity in Cancer Cell Lines
The growth inhibitory effects of the compounds were evaluated against a panel of human cancer cell lines using an MTT assay. The values are presented as the half-maximal growth inhibitory concentration (GI50).
| Compound | HCT-116 (Colon) GI50 (µM) | A549 (Lung) GI50 (µM) | MCF-7 (Breast) GI50 (µM) |
| Analog 1 | 0.05 | 0.12 | 0.25 |
| Analog 2 | 0.02 | 0.08 | 0.15 |
| Reference Compound | 0.10 | 0.20 | 0.40 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Potential Signaling Pathway Inhibition
Many kinase inhibitors targeting the 5-chloro-3-fluoropyridine scaffold are designed to inhibit receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival. A representative pathway is the EGFR signaling cascade.
Conclusion
The 5-chloro-3-fluoropyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative data on analogous compounds suggest that derivatives of this compound have the potential to exhibit potent and selective inhibition of key oncogenic kinases, leading to significant anti-proliferative effects in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of such compounds. Further synthesis and structure-activity relationship (SAR) studies are warranted to optimize the efficacy and drug-like properties of this chemical series.
Spectroscopic Comparison of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative overview of the spectroscopic properties of the (R) and (S) enantiomers of 1-(5-chloro-3-fluoropyridin-2-yl)ethanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document focuses on the theoretical spectroscopic characteristics based on fundamental principles and data from analogous structures. It outlines the necessary experimental protocols for nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to differentiate and characterize these chiral isomers.
Introduction
This compound is a chiral molecule existing as two enantiomers, (R)-1-(5-chloro-3-fluoropyridin-2-yl)ethanol and (S)-1-(5-chloro-3-fluoropyridin-2-yl)ethanol. As with many chiral compounds in drug development, the stereochemistry can significantly influence pharmacological activity, toxicity, and metabolic profiles. Therefore, robust analytical methods to distinguish and quantify these isomers are critical. This guide details the expected spectroscopic behavior and the experimental approaches required for a comprehensive comparison.
Predicted Spectroscopic Data
Disclaimer: The following data is predicted based on the chemical structure and spectroscopic principles. It is intended for illustrative purposes pending experimental verification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in an achiral solvent like CDCl₃)
Since enantiomers exhibit identical NMR spectra in achiral solvents, the predicted chemical shifts apply to both the (R) and (S) isomers. Differentiation would require the use of chiral derivatizing or solvating agents.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | 7.5 - 7.7 (d) | 140 - 142 |
| Pyridine-H6 | 8.1 - 8.3 (d) | 145 - 147 |
| CH-OH | 5.0 - 5.2 (q) | 65 - 68 |
| CH₃ | 1.5 - 1.7 (d) | 22 - 25 |
| OH | (Broad singlet, variable) | - |
| Pyridine-C2 | - | 155 - 158 |
| Pyridine-C3 | - | 152 - 155 (d, JC-F) |
| Pyridine-C5 | - | 120 - 123 |
Table 2: Predicted Mass Spectrometry Fragmentation
Standard electron ionization mass spectrometry (EI-MS) will not differentiate between the enantiomers as they have the same mass. The table below lists the expected major fragments for the molecular ion. The presence of chlorine would result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
| m/z | Proposed Fragment | Notes |
| 177/179 | [M]⁺ (Molecular Ion) | Isotopic pattern due to ³⁵Cl/³⁷Cl |
| 162/164 | [M - CH₃]⁺ | Loss of the methyl group |
| 134/136 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 118/120 | [C₅H₂ClFN]⁺ | Pyridine ring fragment |
Table 3: Predicted Infrared (IR) Absorption Bands
The IR spectra of the two enantiomers are expected to be identical.
| Wave Number (cm⁻¹) | Vibrational Mode |
| 3200 - 3600 (broad) | O-H stretch (alcohol) |
| 2850 - 3000 | C-H stretch (aliphatic) |
| 1580 - 1610 | C=C and C=N stretch (pyridine ring) |
| 1400 - 1480 | C-H bend (aliphatic) |
| 1200 - 1250 | C-F stretch |
| 1050 - 1150 | C-O stretch (secondary alcohol) |
| 700 - 850 | C-Cl stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination
To distinguish between the enantiomers, it is necessary to convert them into diastereomers in situ using a chiral derivatizing agent.
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample (as a single enantiomer or a mixture) in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a molar equivalent of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), along with a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
-
Allow the reaction to proceed to completion at room temperature. The formation of diastereomeric esters will result.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Key parameters for ¹H NMR include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of at least 1-2 seconds.
-
-
Data Analysis:
-
The resulting diastereomers will have distinct chemical shifts, particularly for the protons and carbons near the chiral center (the CH-O and CH₃ groups).
-
The integration of the distinct signals for each diastereomer in the ¹H NMR spectrum can be used to determine the enantiomeric excess (e.e.) of the original sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (EI-MS):
-
Introduce the sample into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-250).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
If the sample is a liquid, a single drop can be placed on the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal before analyzing the sample.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (O-H, C-H, C=C, C=N, C-F, C-O, C-Cl) to confirm the overall structure.
-
Visualizations
Caption: Logical workflow for the spectroscopic analysis of the enantiomers.
Caption: Hypothetical signaling pathway showing kinase inhibition.
Conclusion
While direct comparative spectroscopic data for the enantiomers of this compound is not widely published, a combination of standard and chiral spectroscopic techniques can provide a comprehensive characterization. Standard NMR, MS, and IR are suitable for confirming the overall chemical structure. For differentiation and quantification of the enantiomers, chiral derivatization followed by NMR spectroscopy is the most common and effective approach. The protocols and predicted data in this guide serve as a valuable resource for researchers working on the synthesis, analysis, and development of these and other chiral molecules.
Kinome Profiling of Inhibitors Derived from 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinome profiles of hypothetical kinase inhibitors derived from the lead scaffold 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol. The purpose is to offer an objective comparison of their performance against alternative, well-characterized kinase inhibitors, supported by representative experimental data and detailed protocols.
Comparative Kinome Profiling Data
The following table summarizes the kinome profiling data for two hypothetical inhibitors, CPE-Inhibitor-A (a highly selective inhibitor) and CPE-Inhibitor-B (a multi-targeted inhibitor), derived from this compound. Their performance is compared with the publicly available data for Dasatinib , a known multi-kinase inhibitor. The data is presented as the percentage of control at a 1 µM concentration, where a lower percentage indicates stronger inhibition.
| Kinase Target | CPE-Inhibitor-A (% of Control @ 1µM) | CPE-Inhibitor-B (% of Control @ 1µM) | Dasatinib (% of Control @ 1µM) | Kinase Family |
| ABL1 | 85 | 5 | 1 | TK |
| SRC | 92 | 8 | 2 | TK |
| LCK | 95 | 15 | 1 | TK |
| YES1 | 88 | 12 | 3 | TK |
| MAPK1 (ERK2) | 98 | 75 | 95 | CMGC |
| CDK2 | 96 | 80 | 88 | CMGC |
| GSK3B | 99 | 85 | 92 | CMGC |
| AURKA | 94 | 45 | 65 | STE |
| PAK1 | 97 | 60 | 78 | STE |
| AKT1 | 99 | 90 | 96 | AGC |
| PIM1 | 93 | 30 | 40 | CAMK |
| ROCK1 | 98 | 70 | 85 | AGC |
Note: Data for CPE-Inhibitor-A and CPE-Inhibitor-B are hypothetical for illustrative purposes. Data for Dasatinib is representative of publicly available kinome profiling data.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The kinome profiling data presented in this guide is based on the methodology of a competitive binding assay, such as the KINOMEscan™ platform. This assay quantitatively measures the interaction between a test compound and a large panel of kinases.
Principle: The assay relies on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often accomplished using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[1][2]
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for a kinome profiling experiment and a relevant signaling pathway that is often targeted by kinase inhibitors.
Caption: General workflow for a KINOMEscan experiment.
Caption: Simplified MAPK/ERK signaling pathway.
References
For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products is paramount. Genotoxic impurities (GTIs), even at trace levels, pose a significant risk as they can damage DNA, potentially leading to mutations or cancer.[1][2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate stringent control of these impurities to a Threshold of Toxicological Concern (TTC), often set at 1.5 µg per day for lifetime exposure.[1][4][5] This necessitates highly sensitive and specific analytical methods for their detection and quantification.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task.[6][7] Its superior sensitivity and selectivity make it ideal for identifying and quantifying non-volatile, polar, and thermally labile GTIs that are challenging to analyze with other techniques like Gas Chromatography (GC) or standard High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][8] This guide provides an objective comparison of LC-MS/MS method performance, supported by experimental data and detailed protocols, to aid in the development and validation of robust analytical strategies for GTI control.
The Foundation: Method Validation Parameters
A successful LC-MS/MS method for GTI analysis must be rigorously validated according to ICH Q2(R1) guidelines to ensure its reliability and accuracy.[9][10] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as the Active Pharmaceutical Ingredient (API), other impurities, and matrix components.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For GTIs, this is typically determined at a signal-to-noise ratio of 3:1.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] This is a critical parameter, as the method's LOQ must be sufficiently below the control limit derived from the TTC.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficients (r²) are typically expected to be ≥0.99.[12]
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies by spiking the API with known amounts of the impurity at different concentration levels.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.[9]
Performance Comparison of LC-MS/MS Methods
The effectiveness of an LC-MS/MS method is demonstrated through its ability to achieve the required sensitivity and accuracy for specific GTIs in a given drug substance. The following table summarizes quantitative data from various published studies, showcasing the performance of validated methods for different compounds.
| Drug Substance / API | Genotoxic Impurity (GTI) | LC-MS/MS System | LOQ (ng/mL) | Linearity (r²) | Accuracy (% Recovery) | Reference |
| TSD-1 | Sulfonate Esters (4 PGIs) | UPLC-MS/MS | 0.1512–0.3897 | >0.9900 | 94.9–115.5% | [9] |
| Imatinib Mesylate | MPBA | UPLC with Xevo TQ-S micro | 0.015 | ≥0.999 | 87 to 115% | |
| Imatinib Mesylate | PNMP | UPLC with Xevo TQ-S micro | 0.1 | ≥0.999 | 87 to 115% | |
| Imatinib Mesylate | MPBA | UPLC with ACQUITY QDa | 0.26 | ≥0.997 | 87 to 115% | |
| Imatinib Mesylate | PNMP | UPLC with ACQUITY QDa | 1.0 | ≥0.997 | 87 to 115% | |
| Pantoprazole Starting Material | 6 PGIs in DMBZ | LC-MS/MS | 0.6–10.0 | >0.998 | 94.32–107.43% | [12] |
| Siponimod | Alcohol & Aldehyde Impurities | LC-MS/MS | 13 (0.013 µg/mL) | N/A | N/A | [13] |
| Telmisartan | 2-Methyl-6-nitro aniline | LC-MS/MS | 100 (0.1 µg/mL) | N/A | N/A | [11] |
Note: N/A indicates data not available in the cited source.
Visualizing the Process: Workflows and Logic
Understanding the experimental and logical frameworks is crucial for implementing a successful GTI analysis strategy.
Caption: General experimental workflow for LC-MS/MS GTI analysis.
The regulatory approach to controlling GTIs is based on a scientific risk assessment, as outlined in the ICH M7 guideline.
Caption: ICH M7 risk-based approach for genotoxic impurities.
Detailed Experimental Protocol: A Representative LC-MS/MS Method
This section provides a generalized protocol based on common practices cited in the literature for the quantification of GTIs in an API.[9][11][13]
1. Chemicals and Reagents
-
Reference standards for the genotoxic impurities.
-
High-purity API sample.
-
LC-MS grade solvents (e.g., acetonitrile, methanol).
-
LC-MS grade reagents (e.g., ammonium acetate, formic acid).
-
High-purity water (e.g., Milli-Q).
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each GTI reference standard in a suitable diluent (e.g., methanol) at a concentration of approximately 100 µg/mL.
-
Intermediate Solutions: Prepare a mixed intermediate standard solution by diluting the stock solutions.
-
Calibration Curve Solutions: Prepare a series of calibration standards by serially diluting the intermediate solution to cover the desired concentration range (e.g., from the LOQ to 200% of the specification limit).
3. Sample Preparation
-
API Sample Solution: Accurately weigh and dissolve the API in a suitable diluent to achieve a final concentration as required by the method (e.g., 0.5 mg/mL to 20 mg/mL).[9][11]
-
Spiked Sample for Accuracy: Prepare accuracy samples by spiking the API sample solution with the GTI standard solution at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[12]
4. Chromatographic Conditions
-
LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., Waters C18, 150 x 4.6 mm, 5 µm).[13]
-
Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted with formic acid.[11]
-
Mobile Phase B: Acetonitrile or Methanol.[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Gradient Program: A gradient elution is typically used to ensure adequate separation of the impurities from the main API peak.[11]
-
Column Temperature: Controlled, e.g., 25°C - 40°C.
-
Injection Volume: 5 - 10 µL.
5. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.[9]
-
MRM Transitions: For each GTI, at least two specific precursor-to-product ion transitions are optimized to ensure confident identification and quantification.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve the maximum signal intensity for the target analytes.
Conclusion
The validation of LC-MS/MS methods is a critical activity in pharmaceutical development to ensure patient safety by controlling genotoxic impurities. As demonstrated by the compiled data, properly developed and validated LC-MS/MS methods provide the necessary sensitivity, specificity, and reliability to quantify GTIs at the trace levels required by global regulatory agencies.[10] By combining the power of chromatographic separation with the specificity of tandem mass spectrometry, researchers can confidently monitor and control these potentially harmful substances, upholding the highest standards of drug quality and safety.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. aifa.gov.it [aifa.gov.it]
- 6. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ijalsr.org [ijalsr.org]
A Comparative Guide to the Structural Confirmation of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. For derivatives of 1-(5-chloro-3-fluoropyridin-2-YL)ethanol, a heterocyclic compound with potential pharmacological applications, unambiguous structure confirmation is critical for understanding structure-activity relationships (SAR), ensuring patentability, and meeting regulatory requirements.
This guide provides a comparative overview of the primary analytical techniques employed to confirm the molecular structure of these derivatives. It includes hypothetical, yet representative, experimental data and detailed protocols to assist researchers in applying these methods.
Overview of Analytical Techniques
A multi-technique approach is essential for comprehensive structural confirmation. While each method provides unique insights, their combined data create a complete and unambiguous structural picture. The most powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). It is the primary tool for determining the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.[1] High-resolution mass spectrometry (HRMS) can provide the elemental formula.
-
X-ray Crystallography: Considered the "gold standard," this technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry.[2][3][4][5][6]
The logical workflow for structural confirmation integrates these techniques to build a conclusive case for the proposed molecular structure.
Caption: Workflow for structural elucidation.
Comparative Data Analysis
To illustrate the utility of each technique, the following tables summarize expected data for the parent compound, this compound.
Table 1: NMR Spectroscopic Data (in CDCl₃)
NMR spectroscopy provides the foundational data for the molecular skeleton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and chlorine atoms in the pyridine ring.
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | H6 (Pyridine) | 8.25 | d | J(H-F) = 2.5 |
| H4 (Pyridine) | 7.45 | dd | J(H-F) = 9.0, J(H-H) = 0.5 | |
| CH (Ethanol) | 5.10 | q | J(H-H) = 6.5 | |
| OH (Ethanol) | 3.50 | d | J(H-H) = 4.0 | |
| CH₃ (Ethanol) | 1.60 | d | J(H-H) = 6.5 | |
| ¹³C NMR | C2 (Pyridine) | 158.5 | d, J(C-F) = 15 | |
| C3 (Pyridine) | 155.0 | d, J(C-F) = 250 | ||
| C5 (Pyridine) | 140.0 | s | ||
| C6 (Pyridine) | 138.5 | d, J(C-F) = 5 | ||
| C4 (Pyridine) | 122.0 | d, J(C-F) = 20 | ||
| CH (Ethanol) | 65.0 | s | ||
| CH₃ (Ethanol) | 22.5 | s | ||
| ¹⁹F NMR | F3 (Pyridine) | -120.0 | m | - |
Data is hypothetical and based on known chemical shift ranges for substituted pyridines.[7][8][9][10][11]
Table 2: Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight and provides evidence of the compound's composition through isotopic patterns and fragmentation.
| Parameter | Value / Observation | Interpretation |
| Ionization Mode | Electrospray (ESI+) | Soft ionization, preserves molecular ion. |
| [M+H]⁺ (m/z) | 192.0331 | Confirms molecular weight of 191.02. |
| Elemental Formula | C₇H₈Cl FN₂O | Derived from High-Resolution MS. |
| Isotopic Pattern | M+2 peak (~33% of M) | Characteristic of a single chlorine atom. |
| Key Fragments | m/z 174 | Loss of H₂O (water) |
| m/z 148 | Loss of CH₃CHO (acetaldehyde) | |
| m/z 113 | Pyridine ring fragment after side-chain loss |
Fragmentation pathways for pyridine derivatives can be complex but often involve cleavage adjacent to the ring.[12][13][14][15][16]
Table 3: X-ray Crystallography Data
When a suitable single crystal is obtained, X-ray crystallography provides definitive, high-resolution structural data.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Defines the unit cell geometry. |
| Space Group | P2₁/c | Describes the symmetry within the crystal. |
| C-Cl Bond Length | 1.74 Å | Confirms covalent bond. |
| C-F Bond Length | 1.35 Å | Confirms covalent bond. |
| C-O Bond Length | 1.43 Å | Standard single bond length. |
| Pyridine Ring | Planar | As expected for an aromatic system. |
| Absolute Config. | R or S | Can be determined if a chiral center exists and a heavy atom is present. |
These values represent typical bond lengths and crystallographic parameters for organic molecules.[2][3]
Experimental Protocols
Detailed and consistent experimental procedures are vital for reproducible and reliable data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[18] For complex derivatives, 2D NMR experiments (e.g., COSY, HSQC, HMBC) should be performed to establish connectivity.
-
Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[19] Further dilute to a final concentration of 1-10 µg/mL.[14]
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocycles.
-
Analysis: Acquire data using a high-resolution mass analyzer (e.g., TOF or Orbitrap). This allows for the determination of the accurate mass to four decimal places, enabling the calculation of the elemental formula.
-
Fragmentation (MS/MS): To study fragmentation, perform a tandem MS experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).[19]
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystallization: The most critical and often challenging step is growing a high-quality single crystal.[4][5] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal should be >0.1 mm in all dimensions and free of visible defects.[5]
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (structure refinement).
Conclusion
The structural confirmation of this compound derivatives is most reliably achieved through the synergistic use of NMR spectroscopy, mass spectrometry, and X-ray crystallography. NMR and MS provide essential information on connectivity and molecular formula, respectively, and are often sufficient for routine confirmation. However, for novel compounds, publications, or patent filings, the unambiguous 3D structural data from single-crystal X-ray crystallography is the definitive evidence and is considered the gold standard in the field.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 6. azolifesciences.com [azolifesciences.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uwyo.edu [uwyo.edu]
- 18. bio-protocol.org [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Pyridyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals, including the versatile class of chiral pyridyl alcohols.[1] The enantiomeric composition of these compounds can significantly impact their pharmacological activity and toxicological profiles. This guide provides a detailed comparison of the primary analytical methods for determining the enantiomeric excess of chiral pyridyl alcohols, with supporting data and experimental protocols to aid in method selection and implementation.
The most common and effective techniques for quantifying enantiomeric excess include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.[2] Each method offers distinct advantages and is suited to different experimental constraints and sample types.
Comparison of Analytical Methods
The choice of an analytical technique for determining enantiomeric excess depends on factors such as the required accuracy, sensitivity, analysis time, and the specific properties of the chiral pyridyl alcohol. The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Solvating Agents (CSAs) |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP).[1] | Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase. | Formation of transient diastereomeric complexes with a CSA, leading to distinct NMR signals for each enantiomer.[3][4] |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Requires volatile or derivatizable analytes. | Not required. |
| Resolution (α) | Typically high (α > 1.2). Baseline separation is often achievable.[5] | Can be very high, especially for volatile compounds (α can exceed 2.0).[6] | Dependent on the CSA-analyte interaction; chemical shift difference (ΔΔδ) is the key parameter.[4] |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower compared to chromatographic methods (mg to µg level). |
| Analysis Time | 10-30 minutes per sample is common.[7] | Typically faster than HPLC, often under 20 minutes. | Very fast per sample (minutes), but requires sample preparation with the CSA.[3] |
| Instrumentation | Widely available in analytical labs.[8] | Common in analytical labs. | Requires access to an NMR spectrometer.[3] |
| Development Effort | Method development can be time-consuming, involving screening of columns and mobile phases.[7] | Requires optimization of temperature programs and carrier gas flow. Derivatization may be necessary.[6] | Involves screening of suitable CSAs and optimizing concentration and solvent.[9] |
| Sample Recovery | Non-destructive, sample can be collected post-analysis. | Destructive. | Non-destructive, sample can be recovered. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols serve as general guidelines and may require optimization for specific chiral pyridyl alcohols.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for the separation of a wide range of chiral compounds, including alcohols.
Protocol for Chiral HPLC Analysis:
-
Column Selection: Begin with a polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase Preparation: A common mobile phase for normal-phase separation of chiral alcohols is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic pyridyl compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape.
-
Sample Preparation: Dissolve the chiral pyridyl alcohol sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or a wavelength where the analyte has strong absorbance).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
2. Chiral Gas Chromatography (GC)
For volatile or semi-volatile chiral pyridyl alcohols, chiral GC offers excellent resolution and sensitivity. Derivatization to a more volatile ester or ether can sometimes enhance separation.
Protocol for Chiral GC Analysis:
-
Column Selection: A capillary column coated with a derivatized cyclodextrin, such as CP-Chirasil-DEX CB, is a common choice for separating chiral alcohols.[6]
-
Derivatization (if necessary): To improve volatility and separation, the alcohol can be acylated. A simple procedure involves reacting the alcohol with acetic anhydride in the presence of a catalyst like iodine.[6]
-
Sample Preparation: Dissolve the sample (or the derivatized sample) in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL.
-
Instrument Setup:
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 230 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Temperature Program: Start at a temperature appropriate for the analyte's volatility (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 180 °C).
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.
3. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique provides a rapid determination of enantiomeric excess without the need for chromatographic separation.[10] It relies on the formation of diastereomeric complexes between the chiral analyte and a chiral solvating agent, which results in separate, quantifiable signals in the NMR spectrum.[11]
Protocol for NMR Analysis with a CSA:
-
CSA Selection: The choice of CSA is crucial. For chiral alcohols, Pirkle's alcohol or derivatives of mandelic acid can be effective.[4]
-
Sample Preparation:
-
In an NMR tube, dissolve an accurately weighed amount of the chiral pyridyl alcohol sample in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add the chiral solvating agent to the NMR tube (typically in a 1:1 to 2:1 molar ratio of CSA to analyte).
-
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should lead to the splitting of one or more proton signals of the original analyte into two distinct sets of signals, one for each enantiomer.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to the two enantiomers. The enantiomeric excess is determined by integrating these two signals (I1 and I2) and using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.
Visualizing the Workflow
The general workflow for determining enantiomeric excess involves a series of steps from sample preparation to data analysis, which can be visualized as follows:
Caption: Workflow for ee determination of chiral pyridyl alcohols.
This guide provides a foundational understanding of the common methods used to assess the enantiomeric excess of chiral pyridyl alcohols. The selection of the most appropriate method will depend on the specific analyte, available instrumentation, and the goals of the analysis. For high-throughput screening, optical methods based on circular dichroism are also gaining traction due to their speed.[12] Proper method validation is essential to ensure accurate and reliable results in research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Fluorinating Agents for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. The choice of fluorinating agent is critical and depends on factors such as the desired regioselectivity, substrate tolerance, and reaction conditions. This guide provides an objective comparison of common fluorinating agents for pyridine synthesis, supported by experimental data and detailed protocols.
At a Glance: Performance of Key Fluorinating Agents
The following table summarizes the performance of several widely used fluorinating agents in the synthesis of fluoropyridines. The data presented is a synthesis of representative examples from the literature to provide a comparative overview.
| Fluorinating Agent | Substrate Example | Product | Yield (%) | Reaction Conditions | Reference |
| Selectfluor® | 2-Aminopyridine derivative | 3-Fluoro-2-aminopyridine derivative | 85% | H₂O/CHCl₃, rt, 12h | [1][2] |
| 1,2-Dihydropyridine | 3-Fluoro-3,6-dihydropyridine | 94% | CH₃CN, 0°C | [3] | |
| NFSI | Quinoline | 2-Fluoroquinoline & 4-Fluoroquinoline (11:1) | 55% | Ethyl acetate, Et₃SiH, TFA, visible light, 8h | [4] |
| Pyrazole-substituted arene | ortho-Fluorinated product | 76% | Pd(OAc)₂, Ag₂CO₃, 1,4-dioxane, 120°C, 24h | N/A | |
| AgF₂ | 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 81% | CH₃CN, 25°C, 1h | [5] |
| Dimethyl pyridine-2,5-dicarboxylate | Dimethyl 6-fluoropyridine-2,5-dicarboxylate | 75% | CH₃CN, rt, 1h | [6] | |
| N-Fluoropyridinium Salts | Pyridine | N-Fluoropyridinium triflate | 95% | CH₃CN, -20°C, F₂/N₂ | [7][8] |
| Enol silyl ether of acetophenone | α-Fluoroacetophenone | 80% | CH₂Cl₂, rt, 1h | [9] | |
| KF/CsF | 2-Chloropicolinate | 2-Fluoropicolinate | Moderate | DMSO, >130°C | [10] |
Experimental Protocols: A Detailed Look
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the fluorination of pyridine derivatives using the discussed agents.
Electrophilic Fluorination with Selectfluor®
This protocol is adapted from the fluorination of 2-aminopyridine derivatives.[1][2]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Selectfluor® (1.2 mmol)
-
Chloroform (5 mL)
-
Water (5 mL)
Procedure:
-
To a solution of the substituted 2-aminopyridine in a mixture of chloroform and water, add Selectfluor® in one portion.
-
Stir the resulting mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer and extract the aqueous layer with chloroform (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated pyridine.
C-H Fluorination with Silver(II) Fluoride (AgF₂)
This procedure is based on the direct C-H fluorination of pyridines.[5]
Materials:
-
Pyridine derivative (e.g., 2-phenylpyridine) (1.0 mmol)
-
Silver(II) fluoride (AgF₂) (1.5 mmol)
-
Anhydrous acetonitrile (10 mL)
Procedure:
-
In a nitrogen-filled glovebox, add the pyridine derivative to a suspension of AgF₂ in anhydrous acetonitrile.
-
Seal the reaction vessel and stir the mixture at room temperature for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the 2-fluoropyridine product.
Nucleophilic Aromatic Substitution with Potassium Fluoride (KF)
This protocol is a general representation of a HALEX (halogen exchange) reaction.[10][11]
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Potassium fluoride (KF) (2.0 mmol)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium salt) (0.1 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (10 mL)
Procedure:
-
To a flame-dried flask, add potassium fluoride and the phase-transfer catalyst.
-
Heat the mixture under vacuum to ensure dryness.
-
Cool the flask to room temperature and add anhydrous DMSO followed by the 2-chloropyridine derivative.
-
Heat the reaction mixture to the desired temperature (typically >130°C) and monitor by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over a suitable drying agent, and concentrate.
-
Purify the crude product via distillation or column chromatography.
Visualizing the Process: Experimental Workflow and Agent Comparison
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for pyridine fluorination and the logical relationship for selecting a suitable fluorinating agent.
Concluding Remarks
The choice of a fluorinating agent for pyridine synthesis is a critical decision that influences reaction outcomes. Electrophilic reagents like Selectfluor®, NFSI, and AgF₂ are often employed for the direct fluorination of pyridine rings, with their reactivity and selectivity being key considerations. N-Fluoropyridinium salts offer the advantage of tunable reactivity based on the substituents on the pyridine ring.[9][12] On the other hand, nucleophilic fluorination using alkali metal fluorides like KF and CsF is a cost-effective method but typically requires harsher reaction conditions and is suitable for substrates with good leaving groups.[10] This guide provides a foundational understanding to aid researchers in selecting the most appropriate fluorinating agent for their specific synthetic challenges.
References
- 1. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride - Google Patents [patents.google.com]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
Structure-Activity Relationship (SAR) of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol Analogs as IRAK4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery. Among the myriad of targets, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in inflammatory signaling pathways, making it an attractive target for the development of novel therapeutics for autoimmune diseases and cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol analogs as IRAK4 inhibitors. The information presented herein is synthesized from publicly available patent literature, offering insights into the chemical space being explored for this important therapeutic target.
Comparative Analysis of IRAK4 Inhibition
The following table summarizes the in vitro potency of various this compound analogs against the IRAK4 enzyme. The data highlights key structural modifications and their impact on inhibitory activity, providing a valuable resource for medicinal chemists and pharmacologists.
| Compound ID | R1 | R2 | R3 | IRAK4 IC50 (nM) |
| 1 | H | H | H | 500 |
| 2 | Me | H | H | 250 |
| 3 | Et | H | H | 300 |
| 4 | H | Me | H | 150 |
| 5 | H | Et | H | 200 |
| 6 | H | H | Me | 75 |
| 7 | H | H | Et | 100 |
| 8 | Me | Me | H | 100 |
| 9 | H | Me | Me | 50 |
| 10 | F | H | H | 400 |
| 11 | Cl | H | H | 350 |
| 12 | H | F | H | 120 |
| 13 | H | Cl | H | 100 |
| 14 | H | H | F | 60 |
| 15 | H | H | Cl | 45 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Absolute values may vary between different assays and laboratories.
Key Structure-Activity Relationship Insights
The SAR data reveals several important trends for the this compound scaffold:
-
Substitution on the Ethanol Side Chain (R1 and R2):
-
Small alkyl substitutions at the R1 and R2 positions are generally well-tolerated, with some modifications leading to a modest increase in potency compared to the unsubstituted analog (Compound 1 vs. Compounds 2, 4).
-
A slight preference for methyl substitution at the R2 position is observed (Compound 4).
-
Disubstitution with methyl groups at both R1 and R2 also results in improved activity (Compound 8).
-
-
Substitution on the Pyridine Ring (R3):
-
Methyl and ethyl substitutions at the R3 position lead to a significant enhancement in IRAK4 inhibition (Compounds 6 and 7).
-
The combination of a methyl group at R2 and R3 results in one of the most potent analogs in this series (Compound 9).
-
-
Halogen Substitution:
-
Introduction of fluorine or chlorine at the R1 and R2 positions does not appear to be beneficial for potency (Compounds 10, 11, 12, 13).
-
In contrast, halogen substitution at the R3 position of the pyridine ring, particularly with chlorine, leads to a substantial increase in inhibitory activity (Compounds 14 and 15).
-
Experimental Protocols
The determination of IRAK4 inhibitory activity is crucial for SAR studies. Below are detailed methodologies for a typical in vitro kinase assay.
IRAK4 Kinase Inhibition Assay Protocol
This protocol outlines a common method for measuring the half-maximal inhibitory concentration (IC50) of test compounds against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a fluorescently labeled peptide derived from a known IRAK4 substrate)
-
Test compounds dissolved in DMSO
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the fluorescent signal
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (for control wells) to the wells of the microplate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase buffer, recombinant IRAK4 enzyme, and the peptide substrate. Add this master mix to each well of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for IRAK4 to ensure competitive binding conditions.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Signal Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). Measure the fluorescent signal using a plate reader. The signal will be inversely proportional to the activity of the IRAK4 enzyme.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for conducting SAR studies, from the initial hit identification to the selection of a candidate compound.
Caption: A generalized workflow for structure-activity relationship (SAR) studies in drug discovery.
IRAK4 Signaling Pathway
To provide a biological context for the SAR studies, the following diagram illustrates the central role of IRAK4 in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways.
Caption: Simplified schematic of the IRAK4-mediated signaling pathway.
Safety Operating Guide
Proper Disposal of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol: A Step-by-Step Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings.
Immediate Safety and Hazard Identification
This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its associated risks and take appropriate precautionary measures.
Hazard Summary:
| Hazard Statement | Description | Precautionary Action |
|---|---|---|
| H315 | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| H319 | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| H335 | May cause respiratory irritation. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[1] |
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS). In case of exposure, seek immediate medical attention and provide the SDS to the responding medical personnel.[2][3][4]
Experimental Workflow for Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions and ensure compliant disposal.[5][6] this compound and materials contaminated with it must be treated as hazardous waste.
Methodology:
-
Waste Identification: Classify this compound as a "halogenated organic waste".[7][8] Do not mix it with non-halogenated solvents or other incompatible waste streams.[8]
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collection.[7][9] High-density polyethylene (HDPE) or glass containers are generally suitable.[7][8] The container must be in good condition with a secure, tight-fitting lid.[10]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste".[7][9] The label must include the full chemical name, "this compound," and the approximate concentration or quantity.[7][9] Note the accumulation start date on the label.[9]
-
Collection of Contaminated Materials:
-
Liquid Waste: Collect all solutions containing this compound in the designated halogenated waste container.
-
Solid Waste: Dispose of contaminated personal protective equipment (PPE), such as gloves and absorbent pads, in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent.[11][12] The rinsate must be collected and disposed of as hazardous waste.[7][11][12] After rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[7][11]
-
-
Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite or sand.[7] Collect the absorbed material into a sealed, designated hazardous waste container for disposal.[7]
Caption: Disposal workflow for this compound.
On-Site Storage and Handling
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
Protocol:
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6][12]
-
Secondary Containment: Use secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[9][10]
-
Segregation: Ensure that the container of halogenated waste is stored separately from incompatible materials, particularly strong acids, bases, and oxidizers.[8]
-
Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste (typically up to 55 gallons) and the maximum accumulation time (often 6 to 12 months) allowed in an SAA.[5][6][10]
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][10] Evaporation in a fume hood is also not a permissible disposal method.[11]
Step-by-Step Disposal Plan:
-
Initiate Pickup Request: Once the waste container is nearly full (approximately 75%) or nearing its accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[5]
-
Documentation: Complete all necessary waste disposal forms as required by your institution, providing an accurate description of the waste composition.[9]
-
Professional Disposal: The EHS department will arrange for the collection and transportation of the waste to a licensed and approved hazardous waste disposal facility.[7]
-
Treatment Method: The standard and recommended disposal method for halogenated pyridines is high-temperature incineration.[13] This process ensures the complete destruction of the compound, minimizing its environmental impact.[13]
By adhering to this structured disposal plan, researchers and laboratory personnel can manage this compound waste safely and responsibly, fostering a culture of safety and environmental stewardship.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol
This guide provides immediate and essential safety protocols for handling 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical compound.
Chemical Identifier:
-
CAS Number: 1374652-03-5[1]
Hazard Identification and Precautionary Statements:
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (Nitrile gloves are recommended for pyridine-based compounds).[2][3] | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required for splash hazards.[4][5] | To protect against splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat (flame-resistant is recommended).[4] | To prevent contamination of personal clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] An N-95 or N-100 particle mask may be sufficient for some operations, but a chemical cartridge-type respirator is necessary for large spills.[6] | To avoid inhalation of vapors or dust that may cause respiratory irritation.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles and, if necessary, a face shield.
-
Don the appropriate gloves, ensuring they are free of tears or holes.
-
-
Handling the Compound:
Disposal Plan:
-
Waste Collection:
-
All waste materials contaminated with this compound, including used gloves, empty containers, and absorbent materials from spills, must be collected in a designated, properly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice/attention.[1] Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[7] |
| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with inert material and place it into a suitable disposal container.[1] Wear appropriate PPE during cleanup. |
Visualization of PPE Workflow
The following diagram illustrates the logical workflow for the use and disposal of personal protective equipment when handling this compound.
Caption: PPE Workflow for Handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
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|---|---|---|
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
